Pentafluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO2S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVYQZBCSXCUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307749 | |
| Record name | Pentafluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-36-9 | |
| Record name | Pentafluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Pentafluorobenzenesulfonamide
This guide provides a comprehensive overview of the synthesis of pentafluorobenzenesulfonamide, a key intermediate in the development of advanced pharmaceuticals and a versatile reagent in chemical biology. We will delve into the strategic considerations behind the synthetic pathway, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of the core chemical transformations. This document is intended for researchers, medicinal chemists, and process development professionals seeking a practical and scientifically rigorous resource.
Introduction: The Significance of the this compound Moiety
This compound and its derivatives have emerged as privileged scaffolds in modern drug discovery. The unique physicochemical properties imparted by the pentafluorophenyl group—including high electronegativity, metabolic stability, and the ability to engage in specific fluorine-protein interactions—make it a valuable component in the design of targeted therapeutics.[1] Notably, this moiety is a cornerstone in the development of potent and selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme implicated in tumor progression.[2] The electron-withdrawing nature of the five fluorine atoms significantly lowers the pKa of the sulfonamide group, enhancing its binding affinity to the zinc ion in the enzyme's active site.[1] This guide will detail the robust and scalable synthesis of the parent compound, this compound, which serves as the foundational starting material for these and other important derivatives.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved via a two-step process. This strategy is predicated on the initial formation of a highly reactive sulfonyl chloride intermediate, followed by a nucleophilic substitution with an ammonia source.
Caption: High-level overview of the two-step synthesis of this compound.
Part 1: Synthesis of Pentafluorobenzenesulfonyl Chloride
The initial step involves the electrophilic chlorosulfonation of pentafluorobenzene. This reaction leverages the high reactivity of chlorosulfonic acid to directly install the sulfonyl chloride group onto the electron-deficient aromatic ring.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. Chlorosulfonic acid acts as the source of the potent electrophile, chlorosulfonium cation (SO₂Cl⁺), which attacks the pentafluorophenyl ring to form a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the desired product. The strong electron-withdrawing effect of the fluorine atoms deactivates the ring, necessitating forcing conditions such as elevated temperatures to drive the reaction to completion.
Caption: Simplified mechanism for the chlorosulfonation of pentafluorobenzene.
Experimental Protocol: Pentafluorobenzenesulfonyl Chloride
This protocol is a synthesized procedure based on established methodologies for the chlorosulfonation of aromatic compounds.[3][4][5][6]
Materials and Equipment:
-
Pentafluorobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Anhydrous calcium chloride (CaCl₂)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Ice-water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-neck flask, place chlorosulfonic acid (e.g., 3.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Substrate Addition: Slowly add pentafluorobenzene (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours. Causality: A slow, controlled addition is critical to manage the highly exothermic reaction and prevent a dangerous temperature rise. Maintaining a low temperature minimizes the formation of undesired byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours.[3] Causality: Heating is necessary to overcome the activation energy for the sulfonation of the deactivated pentafluorophenyl ring and drive the reaction to completion.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and precipitates the organic product, which is insoluble in the aqueous acidic medium. Extreme caution is required as this is a highly exothermic and gas-evolving process.
-
Extraction and Drying: Separate the lower organic layer. Wash the organic layer twice with cold water, then dry it over anhydrous calcium chloride.
-
Purification: Filter to remove the drying agent. The crude pentafluorobenzenesulfonyl chloride can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[6]
-
The reaction generates significant amounts of HCl gas, which must be scrubbed or vented safely.
Part 2: Synthesis of this compound
The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is achieved through a nucleophilic substitution reaction with aqueous ammonia.
Reaction Mechanism: Nucleophilic Acyl-type Substitution
Ammonia, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonamide. The reaction is typically carried out in a suitable solvent and may require cooling to control its exothermicity.
Caption: Mechanism for the formation of this compound.
Experimental Protocol: this compound
This protocol is adapted directly from a peer-reviewed publication by Kalvins et al. in Oncotarget.[1]
Materials and Equipment:
-
Pentafluorobenzenesulfonyl chloride
-
Tetrahydrofuran (THF)
-
Aqueous ammonia (25%)
-
Cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., acetone/dry ice or cryocooler)
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Dissolution and Cooling: Dissolve pentafluorobenzenesulfonyl chloride (1.00 g, 3.75 mmol) in THF (60 mL) in a round-bottom flask. Cool the solution to approximately -10 °C using a cooling bath. Causality: Using a non-protic solvent like THF ensures the reactants are fully dissolved. Cooling the reaction prevents potential side reactions and controls the exothermic nature of the amination.
-
Ammonia Addition: While stirring, add 25% aqueous ammonia (~1.20 mL) dropwise until the pH of the solution reaches ~7. Causality: Aqueous ammonia provides the nucleophile (NH₃) to react with the sulfonyl chloride. Adding it dropwise allows for precise pH control, ensuring the reaction goes to completion without creating an overly basic environment which could promote hydrolysis of the product.
-
Reaction Completion: Continue stirring the reaction mixture for an additional 1 hour at -10 °C.
-
Solvent Removal: Remove the solvent (THF and water) under reduced pressure using a rotary evaporator.
-
Purification - Washing: Wash the resulting white solid with cold water. Causality: This step removes any remaining inorganic salts, such as ammonium chloride, which are soluble in water, while the desired organic product is not.
-
Purification - Recrystallization: The final product can be further purified by recrystallization from water. This yields the pure this compound as a white solid.
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Melting Point | 156–157 °C | [1] |
| Appearance | White solid | [1] |
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.48 (2H, s, SO₂NH₂) | [1] |
| ¹⁹F NMR (376 MHz, DMSO-d6) | δ –139.5 (2F, dd), –149.39 (1F, t), –161.03 (2F, t) | [1] |
Conclusion
The synthetic route detailed in this guide provides a reliable and high-yielding method for the production of this compound. The initial chlorosulfonation of pentafluorobenzene, while requiring careful handling of corrosive reagents, effectively generates the key sulfonyl chloride intermediate. The subsequent amination with aqueous ammonia is a straightforward and efficient transformation. By adhering to the detailed protocols and understanding the chemical principles outlined, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry, drug development, and beyond.
References
- 1. oncotarget.com [oncotarget.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Volume # 3(112), May - June 2017 — "Surprising chloropentanfluorobenzene preparation from pentafluorobenzene, chlorosulfuric acid and iodine" [notes.fluorine1.ru]
- 4. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Pentafluorobenzenesulfonamide: A Technical Guide to its Core Chemical Properties and Applications
Introduction
Pentafluorobenzenesulfonamide (PFBSA) is a unique and highly functionalized organofluorine compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. Its structure, characterized by a perfluorinated aromatic ring attached to a sulfonamide group, imparts a distinct set of chemical properties that make it a powerful tool for researchers. The strong electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group dramatically influences the reactivity of both the sulfonamide moiety and the aromatic ring itself. This guide provides an in-depth exploration of the synthesis, core physicochemical properties, reactivity, and cutting-edge applications of PFBSA, with a focus on its role as a covalent modifier in drug development.
Core Physicochemical Properties
The fundamental properties of this compound are dictated by its highly fluorinated structure. The presence of five fluorine atoms creates a strong inductive effect, polarizing the molecule and influencing its physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₅NO₂S | [1][2] |
| Molecular Weight | 247.14 g/mol | [1][2] |
| Melting Point | 155-156 °C | [2] |
| Boiling Point | 292.4 ± 50.0 °C (Predicted) | [2] |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [2] |
| CAS Number | 778-36-9 | [1] |
Stability and Solubility: this compound is a stable solid under normal laboratory conditions.[3] However, like its precursor, pentafluorobenzenesulfonyl chloride, it is moisture-sensitive and should be stored in a dry, inert atmosphere to prevent slow hydrolysis.[3][4] Its solubility in aqueous media is limited, but it is soluble in many common organic solvents such as acetone.[5] The high fluorine content increases its lipophilicity, a property often leveraged in drug design to enhance membrane permeability.[6]
Synthesis and Reactivity
The unique reactivity of PFBSA is the cornerstone of its utility. Understanding its synthesis and subsequent chemical behavior is critical for its application.
Synthesis of this compound
The most direct and common synthesis of PFBSA involves the reaction of its highly reactive precursor, pentafluorobenzenesulfonyl chloride, with an ammonia source. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia, displacing the chloride ion to form the stable sulfonamide bond.[7]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Pentafluorobenzenesulfonyl Chloride
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Dissolve pentafluorobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reaction: Cool the solution in an ice bath (0 °C). Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent via the dropping funnel with vigorous stirring.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Core Reactivity: A Tale of Two Electrophiles
The chemical behavior of PFBSA is dominated by two key features: the acidity of the sulfonamide proton and the electrophilicity of the pentafluorophenyl ring.
Acidity of the N-H Bond: The C₆F₅SO₂ group is exceptionally electron-withdrawing. This effect significantly acidifies the protons on the adjacent nitrogen atom, making them more susceptible to deprotonation by a base compared to non-fluorinated arylsulfonamides. This enhanced acidity facilitates N-alkylation and other derivatization reactions at the nitrogen center.
Reactivity of the Pentafluorophenyl Ring: The most significant and widely exploited feature of PFBSA is the reactivity of the C₆F₅ ring toward nucleophilic aromatic substitution (SₙAr). The five electron-withdrawing fluorine atoms strongly activate the ring, making it highly electrophilic. Nucleophilic attack occurs preferentially at the para-position (C4), as this allows for the formation of a stabilized Meisenheimer complex intermediate where the negative charge is delocalized onto the sulfonyl group. This mechanism is central to its use as a covalent warhead in drug discovery.[8]
Caption: SₙAr mechanism for covalent protein modification.
Applications in Medicinal Chemistry and Chemical Biology
The unique reactivity profile of PFBSA makes it an invaluable scaffold and functional group in modern drug discovery and chemical probe development.
Covalent Warhead for Targeted Protein Modification
The ability of the PFBSA moiety to undergo SₙAr reactions with biological nucleophiles, particularly the thiol group of cysteine residues, has established it as a novel electrophilic "warhead".[8] This allows for the design of covalent inhibitors that form a permanent bond with their target protein.
-
Expert Insight: Unlike more traditional electrophiles like acrylamides, the PFBSA warhead offers a different reactivity profile and potential for enhanced selectivity. The kinetic parameters of the covalent bond formation can be tuned by modifying substituents on the sulfonamide or the aromatic ring, providing a platform for optimizing inhibitor potency and selectivity.[8] This tunability is a key advantage in developing highly specific therapeutic agents. Several studies have successfully applied this concept to kinase inhibitors, demonstrating improved selectivity profiles while maintaining target potency.[8][9]
Scaffold for Anticancer Agents
The arylsulfonamide framework is a privileged structure found in numerous approved anticancer drugs. The incorporation of the pentafluorophenyl group often enhances the therapeutic profile of these molecules.[9] Research has shown that novel PFBSA derivatives can induce caspase-dependent apoptosis in various cancer cell lines.[9] The high lipophilicity and metabolic stability conferred by the C₆F₅ group can improve the pharmacokinetic properties of drug candidates.[6]
Chemical Probes and Derivatizing Agents
The precursor, pentafluorobenzenesulfonyl chloride, is widely used as a derivatizing agent in analytical chemistry to enhance the detectability of amines and phenols in techniques like gas chromatography (GC) with electron-capture detection (GC-ECD).[4][7][10] The resulting PFBSA derivatives are stable and often more volatile than the parent analytes.[7] While PFBSA itself is the product of this derivatization, its core structure is also being incorporated into more complex chemical probes designed for target engagement studies and activity-based protein profiling.[11][12][13]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[3]
-
Storage: Store in a tightly closed container in a cool, dry place. The material is moisture-sensitive and should be kept under an inert atmosphere.[3]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[3]
Conclusion
This compound is far more than a simple fluorinated compound; it is a sophisticated chemical tool with a rich and tunable reactivity profile. Its defining features—the highly electrophilic pentafluorophenyl ring and the acidic sulfonamide group—provide a powerful platform for innovation. From its foundational role in creating stable analytical derivatives to its cutting-edge application as a covalent warhead for designing highly selective protein inhibitors, PFBSA continues to expand the armory of medicinal chemists and chemical biologists. As research progresses, the unique properties of this scaffold will undoubtedly lead to the development of novel therapeutics and advanced chemical probes to unravel complex biological systems.
References
- 1. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PENTAFLUOROBENZENESULPHONAMIDE | 778-36-9 [amp.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Buy Pentafluorobenzenesulfonyl chloride | 832-53-1 [smolecule.com]
- 5. spectrabase.com [spectrabase.com]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. nbinno.com [nbinno.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PENTAFLUOROBENZENESULFONYL CHLORIDE | 832-53-1 [chemicalbook.com]
- 11. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
Pentafluorobenzenesulfonamide: A Technical Guide to a Versatile Covalent Modifier in Drug Discovery
Introduction: The Rise of a Novel Electrophile
In the landscape of modern drug discovery and chemical biology, the pursuit of highly selective and potent therapeutic agents is perpetual. Covalent inhibitors, which form a stable bond with their target protein, have emerged as a powerful modality, offering distinct advantages over traditional non-covalent drugs, including prolonged duration of action and high potency.[1] Central to the design of these inhibitors is the "warhead," an electrophilic group responsible for reacting with a specific nucleophilic amino acid residue on the target protein. This guide provides an in-depth technical overview of Pentafluorobenzenesulfonamide (PFBS), a novel and tunable electrophilic warhead gaining significant attention for its unique reactivity and broad applicability.[1] We will explore its fundamental properties, mechanism of action, applications in drug development, and the experimental protocols necessary for its effective utilization.
Core Properties and Identification
This compound is a crystalline solid at room temperature. The highly electron-withdrawing nature of the five fluorine atoms on the benzene ring is central to its chemical reactivity, rendering the para-carbon susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| CAS Number | 778-36-9 | [2][3][4][5] |
| Molecular Formula | C₆H₂F₅NO₂S | [2][3][5] |
| Molecular Weight | 247.14 g/mol | [3][5] |
| IUPAC Name | 2,3,4,5,6-pentafluorobenzenesulfonamide | [5] |
| Synonyms | PFBS, Pentafluorobenzene-1-sulfonamide | [1][2][5] |
| Melting Point | 155-156 °C | [3] |
| Boiling Point (Predicted) | 292.4 ± 50.0 °C | [3] |
| Appearance | Solid | [2] |
Synthesis and Chemical Reactivity
This compound is typically synthesized from its precursor, pentafluorobenzenesulfonyl chloride (CAS No. 832-53-1). The sulfonyl chloride is reacted with an ammonia source to yield the sulfonamide. This precursor is a moisture-sensitive liquid that requires careful handling.[6]
The key reactivity of PFBS lies in its propensity to undergo nucleophilic aromatic substitution (SNAᵣ). Unlike many electrophiles that react indiscriminately, PFBS exhibits a remarkable selectivity for soft nucleophiles, particularly the thiol group of cysteine residues in proteins.[1] The reaction proceeds via attack at the carbon atom positioned para to the sulfonamide group, displacing the fluoride atom at that position.
Caption: Nucleophilic Aromatic Substitution (SNAᵣ) with a Cysteine Thiolate.
This reaction is highly dependent on the nucleophilicity of the cysteine thiol, which is influenced by its local microenvironment within the protein. This inherent selectivity is a significant advantage in designing targeted covalent inhibitors, as it minimizes off-target reactions.
Application as a Tunable Warhead in Drug Discovery
The PFBS moiety has emerged as a versatile and "tunable" warhead for covalent drug design.[1] Its utility has been demonstrated in several key areas:
Enhancing Selectivity of Kinase Inhibitors
A compelling application of PFBS is its ability to improve the selectivity of existing drugs. When appended to the FDA-approved kinase inhibitors ibrutinib and afatinib, the PFBS warhead demonstrated superior selectivity profiles.[1] It helped to reduce off-target activity across the kinome while maintaining potent inhibition of the primary target, Bruton's tyrosine kinase (BTK).[1] This highlights the potential of PFBS to refine the specificity of covalent drugs, thereby reducing potential side effects.
Development of Novel Anticancer Agents
The sulfonamide functional group is a well-established pharmacophore in a variety of anticancer agents.[7] The incorporation of a pentafluorophenyl ring often enhances a drug's metabolic stability and cell permeability.[7] Research has shown that novel derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells through a caspase-dependent pathway.[7] Specifically, certain analogues were shown to trigger the cleavage of caspases 9 and 7, as well as PARP, which are key events in the intrinsic apoptosis pathway.[7]
Proteomic Profiling and Target Identification
Using activity-based protein profiling (ABPP), researchers have characterized the "chemoproteomic fingerprint" of the PFBS warhead.[1] This technique allows for the identification of cysteine residues across the entire proteome that are accessible and reactive towards PFBS. This provides a valuable map for identifying new potential drug targets that can be addressed with PFBS-based covalent inhibitors.
Experimental Protocols
The following protocols provide a generalized framework for working with PFBS. Specific concentrations, reaction times, and conditions must be optimized for each unique protein and small molecule conjugate.
General Protocol for Covalent Labeling of a Target Protein
This protocol describes a typical workflow for assessing the covalent modification of a target protein by a PFBS-containing compound.
Caption: Workflow for Protein Labeling with a PFBS-based Compound.
Causality and Self-Validation:
-
Time-Dependence: A true covalent interaction will show an increase in the labeled protein over time, which can be used to determine kinetic parameters like k_inact/K_I.[1] This time-dependent effect validates the covalent nature of the binding.
-
Mass Spectrometry: The definitive validation is the detection of the expected mass adduct by high-resolution mass spectrometry. The mass should increase by the molecular weight of the PFBS-compound minus the mass of hydrogen fluoride (HF), which is eliminated during the reaction.
Synthesis of a N-Aryl this compound Derivative
This protocol outlines a general procedure for synthesizing a derivative via nucleophilic aromatic substitution, a common strategy for creating libraries of PFBS analogues.[7]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution to deprotonate the sulfonamide nitrogen.
-
Nucleophile Addition: Add the desired aryl halide or other electrophilic partner (1.1 equivalents).
-
Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final derivative.
Analytical Characterization
A suite of analytical methods is essential for the characterization of PFBS and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are used to confirm the chemical structure. ¹⁹F NMR is particularly powerful for verifying the substitution pattern on the fluorinated ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile derivatives or precursors.[8][9]
Safety and Handling
This compound requires careful handling in a laboratory setting.
| Hazard Class | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear safety glasses or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[2] |
| Stability | Stable under normal storage conditions.[2] | Store in a dry, cool, well-ventilated area. Keep container closed. It is moisture sensitive.[2] |
| Incompatible Materials | Strong acids and strong oxidizing agents.[2] | Keep away from incompatible materials. |
Conclusion
This compound is more than just another chemical reagent; it represents a sophisticated tool for medicinal chemists and chemical biologists. Its unique combination of stability, tunable reactivity, and selectivity for cysteine residues makes it an exceptionally valuable warhead for the design of next-generation covalent therapeutics.[1] As demonstrated by its ability to enhance the selectivity of existing drugs and its application in the discovery of novel anticancer agents, the PFBS moiety is poised to play an increasingly important role in the development of precisely targeted medicines.[1][7] Continued exploration of its reactivity and applications will undoubtedly unlock new therapeutic opportunities and deepen our understanding of covalent interactions in biological systems.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. synquestlabs.com [synquestlabs.com]
- 3. PENTAFLUOROBENZENESULPHONAMIDE | 778-36-9 [amp.chemicalbook.com]
- 4. Pentafluorobenzene-1-sulfonamide - C6H2F5NO2S | CSSB00000182230 [chem-space.com]
- 5. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PENTAFLUOROBENZENESULFONYL CHLORIDE | 832-53-1 [chemicalbook.com]
- 7. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Pentafluorobenzenesulfonamide: A Tunable Warhead for Covalent Inhibition and Targeted Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorobenzenesulfonamide (PFBS) has emerged as a significant electrophilic moiety in the field of chemical biology and drug discovery. Its unique reactivity profile enables the formation of stable covalent bonds with specific amino acid residues in target proteins, offering a powerful tool for developing highly selective and potent inhibitors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its application as a "tunable warhead" in covalent drug design. We will delve into the underlying principles of its reactivity, explore its utility in modifying existing drug scaffolds, and present detailed experimental protocols for characterizing its interactions with protein targets. This guide is intended to serve as a valuable resource for researchers seeking to leverage the potential of PFBS in their drug discovery and chemical biology endeavors.
Introduction: The Rise of Covalent Inhibitors and the Role of PFBS
Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages over their non-covalent counterparts, including prolonged duration of action, high potency, and the ability to target shallow binding pockets.[1][2] The core principle of covalent inhibition lies in the formation of a stable chemical bond between the inhibitor and its protein target. The effectiveness of a covalent inhibitor is largely dictated by the nature of its electrophilic "warhead," which must possess finely tuned reactivity to ensure target specificity while minimizing off-target effects.
This compound (PFBS) has recently garnered significant attention as a novel and highly versatile warhead for selective protein modification.[1][2] The highly fluorinated aromatic ring of PFBS renders it susceptible to nucleophilic aromatic substitution (SNAr), a key feature that underpins its mechanism of action. This guide will provide a detailed exploration of the chemical principles governing PFBS reactivity and its practical applications in modern drug development.
Core Mechanism of Action: Nucleophilic Aromatic Substitution with Cysteine Thiols
The primary mechanism of action of this compound involves a nucleophilic aromatic substitution reaction with the thiol group of cysteine residues within a protein's binding pocket.[1][2] The electron-withdrawing nature of the five fluorine atoms on the benzene ring makes the para-position particularly electrophilic and susceptible to attack by a nucleophile.
The key steps of this mechanism are as follows:
-
Non-covalent Binding: The PFBS-containing molecule first binds non-covalently to the target protein's active site or a nearby allosteric site. This initial binding event is governed by standard intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
-
Nucleophilic Attack: A deprotonated cysteine residue (thiolate) within the binding pocket acts as a nucleophile, attacking the carbon atom at the para-position of the pentafluorophenyl ring.
-
Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Fluoride Elimination and Covalent Bond Formation: The complex then collapses with the elimination of a fluoride ion, resulting in the formation of a stable thioether bond between the drug and the cysteine residue.
This covalent modification of the protein can lead to irreversible inhibition of its function.
Figure 1: General mechanism of covalent modification of a cysteine residue by a this compound-containing inhibitor.
Applications in Drug Discovery: A Tunable Warhead for Enhanced Selectivity
A significant advantage of the PFBS warhead is its "tunability." The reactivity of the pentafluorophenyl ring can be modulated by substituting one or more of the fluorine atoms with other functional groups.[1] This allows for the fine-tuning of the warhead's electrophilicity to match the nucleophilicity of the target cysteine, thereby enhancing selectivity and minimizing off-target reactions.
Improving Kinase Inhibitor Selectivity
A notable application of PFBS has been in the modification of existing FDA-approved covalent kinase inhibitors, such as ibrutinib and afatinib.[1] By replacing the original warheads in these drugs with PFBS, researchers have been able to improve their kinome-wide selectivity profiles while maintaining or even improving potency against their primary targets, such as Bruton's tyrosine kinase (BTK).[1][2] This improved selectivity is crucial for reducing side effects and improving the therapeutic window of these drugs.
Anticancer Activity and Apoptosis Induction
Derivatives of this compound have also been investigated for their direct anticancer properties.[3] Studies have shown that certain dihydroimidazoline-containing analogues and their Diels-Alder cycloadducts exhibit significant cytotoxicity against various cancer cell lines.[3] The mechanism of this anticancer activity has been linked to the induction of intrinsic apoptosis through a caspase-dependent process, as evidenced by the accumulation of cleaved forms of Caspase-9, Caspase-7, and PARP in treated cancer cells.[3]
Inhibition of Tubulin Polymerization
Some this compound derivatives have been identified as covalent small molecule inhibitors of tubulin polymerization.[4] By covalently modifying cysteine residues on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis. This presents a promising avenue for the development of novel anticancer agents with a distinct mechanism of action.
Experimental Protocols for Characterizing PFBS-Target Interactions
A thorough understanding of the interaction between a PFBS-containing inhibitor and its target protein is essential for rational drug design. The following protocols outline key experiments for characterizing these interactions.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the protein targets of a covalent inhibitor within a complex biological system.[1]
Objective: To identify the specific cysteine residues across the proteome that are targeted by a PFBS-containing probe.
Methodology:
-
Probe Synthesis: Synthesize a PFBS-containing probe that also incorporates a reporter tag (e.g., a biotin or a fluorescent dye) for subsequent detection.
-
Proteome Labeling: Incubate the probe with a cell lysate or live cells to allow for covalent modification of target proteins.
-
Reporter Tag Conjugation (if using a clickable probe): If the probe contains a bioorthogonal handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach the reporter tag.
-
Protein Enrichment/Detection:
-
For biotinylated probes, use streptavidin beads to enrich the labeled proteins.
-
For fluorescently labeled probes, visualize the labeled proteins directly by in-gel fluorescence scanning.
-
-
Mass Spectrometry Analysis: Digest the enriched or visualized proteins and analyze the resulting peptides by mass spectrometry to identify the specific proteins and the site of covalent modification.
Figure 2: A simplified workflow for Activity-Based Protein Profiling (ABPP) to identify protein targets of a PFBS-containing probe.
Determination of Kinetic Parameters (kinact/KI)
The efficiency of a covalent inhibitor is quantified by the second-order rate constant, kinact/KI. This value reflects both the binding affinity (KI) and the rate of inactivation (kinact). A time-dependent IC50 assay is a common method for determining this parameter.[2]
Objective: To determine the kinact/KI value for a PFBS-containing inhibitor against its target enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the PFBS inhibitor for different time points.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.
-
Measurement of Enzyme Activity: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate.
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time to determine the IC50 value at each time point.
-
Plot the reciprocal of the IC50 values against the pre-incubation time. The slope of this line is equal to kinact/(KI * [E]0), where [E]0 is the initial enzyme concentration. From this, kinact/KI can be calculated.
-
| Parameter | Description |
| kinact | The maximal rate of covalent bond formation at saturating inhibitor concentrations. |
| KI | The inhibitor concentration at which the rate of inactivation is half-maximal. |
| kinact/KI | The second-order rate constant for covalent modification, reflecting the overall efficiency of the inhibitor. |
Table 1: Key kinetic parameters for covalent inhibitors.
Glutathione (GSH) Reactivity Assay
Assessing the reactivity of a PFBS warhead against a biological surrogate like glutathione (GSH) provides insights into its intrinsic electrophilicity and potential for off-target reactivity.[1]
Objective: To evaluate the inherent reactivity of a PFBS-containing compound.
Methodology:
-
Reaction Setup: Incubate the PFBS compound with a physiological concentration of GSH (e.g., 5 mM) in a suitable buffer.
-
Time-course Monitoring: Monitor the depletion of the PFBS compound and the formation of the GSH adduct over time using techniques such as HPLC or LC-MS.
-
Data Analysis: Calculate the half-life of the PFBS compound in the presence of GSH to quantify its reactivity.
Conclusion
This compound represents a significant advancement in the field of covalent drug design. Its unique mechanism of action, centered around a tunable nucleophilic aromatic substitution reaction, provides a powerful platform for developing highly selective and potent inhibitors for a wide range of protein targets. The experimental methodologies outlined in this guide offer a robust framework for characterizing the interactions of PFBS-containing molecules, from target identification to kinetic profiling. As our understanding of the nuanced reactivity of PFBS and its derivatives continues to grow, so too will its application in the development of next-generation covalent therapeutics.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021099842A1 - this compound derivatives and uses thereof - Google Patents [patents.google.com]
Pentafluorobenzenesulfonamide: A Versatile Electrophile for Covalent Targeting in Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorobenzenesulfonamide (PFBS) and its derivatives have emerged as a significant class of reagents and structural motifs in the fields of chemical biology and medicinal chemistry. Characterized by a highly electron-deficient aromatic ring, the pentafluorophenyl group imparts unique reactivity to the sulfonamide moiety, rendering it a versatile electrophilic "warhead" for covalent modification of proteins. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its use as a tool for targeted covalent inhibition and activity-based protein profiling. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and present key data to enable researchers to effectively utilize this powerful chemical entity in their work.
Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₆H₂F₅NO₂S and a molecular weight of 247.14 g/mol .[1] Its key computed properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 247.14 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 246.97264029 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 68.5 Ų | --INVALID-LINK-- |
| XLogP3-AA | 1.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of pentafluorobenzenesulfonyl chloride with ammonia. This is a standard method for the formation of primary sulfonamides.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentafluorobenzenesulfonyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pentafluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and releases ammonia gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.
Reactivity and Mechanism
The utility of this compound as a covalent modifier stems from the high electrophilicity of the pentafluorophenyl ring. The five fluorine atoms are strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).
Reaction with Thiols (Cysteine)
This compound reacts specifically with nucleophilic residues in proteins, most notably the thiol group of cysteine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the C4 position (para to the sulfonamide group) of the pentafluorophenyl ring, displacing the fluoride atom at that position.
The general mechanism for the SNAr reaction of this compound with a cysteine residue is depicted below:
Caption: SNAr mechanism of PFBS with a cysteine thiolate.
The reaction is highly selective for the para position due to the resonance stabilization of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electron-withdrawing sulfonamide group.
Factors Influencing Reactivity
The rate of the SNAr reaction is influenced by several factors:
-
Nucleophilicity of the Thiol: The reactivity of a cysteine residue is highly dependent on its local microenvironment within the protein, which affects its pKa. A lower pKa leads to a higher population of the more nucleophilic thiolate anion at physiological pH, thus increasing the reaction rate.
-
Accessibility of the Cysteine Residue: The cysteine residue must be accessible to the PFBS derivative for the reaction to occur.
-
Electronic Effects on the Aryl Ring: The presence of additional electron-withdrawing or -donating groups on the pentafluorophenyl ring can modulate the reactivity of the warhead, allowing for fine-tuning of its electrophilicity.
Applications in Chemical Biology and Drug Discovery
The unique reactivity profile of this compound has led to its widespread adoption in several areas of chemical biology and drug discovery.
Covalent Inhibitors
This compound can be incorporated into small molecules as a "warhead" to create targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, and then the PFBS moiety reacts with a nearby cysteine residue to form a permanent covalent bond. This approach can lead to inhibitors with high potency and prolonged duration of action.
A notable application is the modification of existing kinase inhibitors to improve their selectivity. For example, incorporating a PFBS warhead onto known kinase inhibitors has been shown to enhance their selectivity by targeting a non-catalytic cysteine residue present in the desired target kinase but absent in off-target kinases.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological systems.[3][4] PFBS can be used to develop activity-based probes (ABPs) for profiling cysteine-containing enzymes.
A typical PFBS-based ABP consists of three components:
-
The PFBS warhead: for covalent reaction with the active site cysteine.
-
A linker: to connect the warhead to the reporter tag.
-
A reporter tag: such as a fluorophore (e.g., rhodamine or fluorescein) for visualization by fluorescence scanning, or a biotin tag for enrichment and identification by mass spectrometry.[3]
The general workflow for a competitive ABPP experiment to identify inhibitors of a target enzyme is outlined below:
Caption: Workflow for a competitive ABPP experiment.
Experimental Protocol: Competitive ABPP using a PFBS-based Probe
Materials:
-
Cell lysate containing the target protein of interest
-
PFBS-based activity probe with a reporter tag (e.g., biotin)
-
Test inhibitor compound
-
DMSO (vehicle control)
-
SDS-PAGE gels and buffers
-
Streptavidin-agarose beads
-
Mass spectrometer
Procedure:
-
Proteome Preparation: Prepare a cell lysate according to standard protocols. Determine the total protein concentration.
-
Competitive Inhibition:
-
In a set of microcentrifuge tubes, aliquot equal amounts of the cell lysate.
-
To the treatment samples, add the test inhibitor at various concentrations.
-
To the control sample, add an equal volume of DMSO.
-
Incubate the samples for 30 minutes at room temperature to allow the inhibitor to bind to its target.
-
-
Probe Labeling:
-
Add the PFBS-based activity probe to each sample at a final concentration of 1-5 µM.
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
For biotinylated probes:
-
Add streptavidin-agarose beads to each sample and incubate to enrich the probe-labeled proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze by SDS-PAGE and Western blotting with an antibody against the target protein, or by on-bead digestion followed by LC-MS/MS for proteome-wide analysis.
-
-
For fluorescent probes:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence signal for the target protein in the inhibitor-treated samples compared to the control indicates successful target engagement.
-
-
Characterization
Spectroscopic Data
The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.
-
¹⁹F NMR: Due to the five fluorine atoms on the aromatic ring, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing PFBS and its reaction products.[5][6][7][8] The pentafluorophenyl group will typically show three distinct signals corresponding to the ortho, meta, and para fluorine atoms. Upon reaction with a nucleophile at the para position, the signal for the para fluorine will disappear, and the chemical shifts of the remaining ortho and meta fluorines will be altered, providing a clear indication of the substitution event.
-
Infrared (IR) Spectroscopy: The IR spectrum of PFBS will show characteristic absorption bands for the N-H stretches of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretches (around 1350 and 1160 cm⁻¹), and the C-F stretches of the pentafluorophenyl ring.[9]
-
Mass Spectrometry: The molecular weight of PFBS and its derivatives can be readily determined by mass spectrometry.[10][11] High-resolution mass spectrometry can be used to confirm the elemental composition.
Crystallography
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in chemical biology and drug discovery. Its well-defined reactivity as a cysteine-directed covalent warhead, coupled with the ability to fine-tune its properties, makes it an attractive moiety for the development of targeted covalent inhibitors and activity-based probes. The methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in a variety of research settings. As our understanding of the proteome and the roles of specific cysteine residues in disease continues to grow, the importance of precisely targeted covalent modifiers like PFBS is set to increase, paving the way for the development of novel therapeutics and a deeper understanding of biological processes.
References
- 1. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. azom.com [azom.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. IR absorption spectra of hexafluorobenzene anions and pentafluorophenyl radicals in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. PFAS Analysis with Ultrahigh Resolution 21T FT-ICR MS: Suspect and Nontargeted Screening with Unrivaled Mass Resolving Power and Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Preamble: The Emergence of a Versatile Chemical Tool
An In-Depth Technical Guide to the Molecular Structure of Pentafluorobenzenesulfonamide
This compound (PFBSA) has transitioned from a niche fluorinated compound to a cornerstone reagent in modern chemical biology and drug discovery. Its unique molecular architecture, combining the classic sulfonamide motif with a highly electrophilic pentafluorophenyl ring, imparts a distinct reactivity profile that researchers are actively exploiting. This guide offers a detailed exploration of the molecular structure of PFBSA, providing researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical properties that underpin its utility as a covalent modifier, a synthetic building block, and a valuable scaffold in medicinal chemistry.
Core Molecular Architecture and Physicochemical Properties
This compound is an aromatic sulfonamide. The core structure consists of a benzene ring where all five hydrogen atoms have been substituted with fluorine atoms, and one carbon atom is attached to a sulfonamide group (-SO₂NH₂).
The IUPAC name for this compound is 2,3,4,5,6-pentafluorobenzenesulfonamide[1]. Its structure is defined by the covalent linkage of the electron-deficient C₆F₅ group to the sulfonyl center. This arrangement is fundamental to its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂F₅NO₂S | [1][2] |
| Molecular Weight | 247.14 g/mol | [1][2] |
| Monoisotopic Mass | 246.97264029 Da | [1] |
| CAS Number | 778-36-9 | [1] |
| Melting Point | 155-156 °C | [2] |
| Topological Polar Surface Area | 68.5 Ų | [1] |
| Physical State | Solid (at STP) | [3] |
Spectroscopic and Crystallographic Elucidation
The precise arrangement of atoms and the electronic landscape of PFBSA are best understood through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.
-
¹H NMR: The spectrum is characterized by a broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group. The chemical shift is influenced by solvent and concentration due to hydrogen bonding.[4]
-
¹⁹F NMR: This is a powerful tool for characterizing the C₆F₅ moiety. Due to symmetry, three distinct signals are expected for the fluorine atoms: one for the two ortho-fluorines, one for the two meta-fluorines, and one for the single para-fluorine. The coupling patterns between these fluorine atoms provide definitive structural confirmation.[1][5]
-
¹³C NMR: The spectrum will show characteristic signals for the six aromatic carbons. The carbon atom attached to the sulfonamide group (C1) will be significantly shifted compared to the other five, which are influenced by the attached fluorine atoms.
-
¹⁷O NMR: The two oxygen atoms of the sulfonyl group are chemically equivalent and would give rise to a single resonance in the ¹⁷O NMR spectrum, though this technique is less common.[1][6]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.
Table 2: Key Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3100 | N-H Stretch | Sulfonamide (-NH₂) | Confirms the presence of the primary sulfonamide. Often appears as two distinct bands for symmetric and asymmetric stretches. |
| 1320 - 1310 | Asymmetric SO₂ Stretch | Sulfonyl (-SO₂) | A strong, characteristic absorption for sulfonamides.[4] |
| 1155 - 1143 | Symmetric SO₂ Stretch | Sulfonyl (-SO₂) | Another strong, characteristic absorption for sulfonamides.[4] |
| 1600 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Indicates the presence of the benzene ring.[7] |
| ~1000 | C-F Stretch | Fluoroaromatic | Strong absorptions characteristic of C-F bonds.[8] |
| 914 - 895 | S-N Stretch | Sulfonamide | Represents the vibration of the sulfur-nitrogen bond.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition. For PFBSA, the molecular ion peak [M]⁺ would be observed at m/z ≈ 247. Subsequent fragmentation would likely involve the loss of the SO₂NH₂ group or cleavage within the sulfonamide moiety.
X-ray Crystallography and Supramolecular Structure
-
Hydrogen Bonding: The N-H protons of the sulfonamide group are excellent hydrogen bond donors, while the sulfonyl oxygens are effective acceptors. This leads to the formation of robust N-H···O=S hydrogen bonds, often resulting in dimeric or chain-like structures in the crystal lattice.[9][12]
-
Fluorine Interactions: The highly polarized C-F bonds can participate in weak C-H···F hydrogen bonds. Furthermore, F···F contacts are significant in the crystal packing of many SF₅-containing compounds and are likely important for PFBSA as well.[10][11] These interactions, though weak individually, collectively contribute to the stability of the crystal structure.
Synthesis and Core Reactivity
The utility of PFBSA stems directly from its synthesis and predictable reactivity, which is governed by the two key components of its structure: the sulfonamide group and the perfluorinated aromatic ring.
Synthesis Workflow
PFBSA is most commonly synthesized from its corresponding sulfonyl chloride. The process is a standard nucleophilic substitution at the sulfur center.
Protocol: Synthesis of this compound
-
Objective: To synthesize this compound via the reaction of pentafluorobenzenesulfonyl chloride with ammonia.
-
Materials: Pentafluorobenzenesulfonyl chloride, concentrated ammonium hydroxide, dichloromethane (DCM), deionized water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, separatory funnel, standard glassware.
-
Procedure:
-
Dissolve pentafluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a white precipitate are expected.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the layers.
-
Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to remove any unreacted acid chloride and ammonium salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a white solid.
-
-
Validation: The identity and purity of the product should be confirmed by NMR spectroscopy, IR spectroscopy, and melting point analysis, comparing the results to literature values.[2]
Key Reactivity Pathways
The pentafluorophenyl ring is strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule.
-
Acidity of N-H Protons: The electron-withdrawing nature of both the C₆F₅ and SO₂ groups increases the acidity of the sulfonamide protons compared to non-fluorinated analogs, facilitating their deprotonation and subsequent N-functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most significant reaction pathway for PFBSA in a biological context. The electron-deficient aromatic ring is highly susceptible to attack by nucleophiles. The substitution occurs preferentially at the C4 (para) position. This reactivity forms the basis of its use as a covalent warhead in drug discovery, where nucleophilic residues like cysteine in proteins can displace the para-fluorine atom.[13]
Applications in Research and Drug Development
The unique structural and reactive properties of PFBSA make it a powerful tool for chemists and biologists.
-
Tunable Covalent Warhead: PFBSA is employed as a novel electrophilic "warhead" for covalent inhibitors.[13] By reacting with nucleophilic amino acid residues (primarily cysteine) on a target protein via the SNAr mechanism, it forms a permanent covalent bond, leading to irreversible inhibition. The reactivity of the ring can be tuned by substituting the other fluorine atoms, allowing for the fine-tuning of inhibitor potency and selectivity.[13]
-
Medicinal Chemistry Scaffold: The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs.[14][15] The incorporation of the pentafluorophenyl group can enhance metabolic stability, improve binding affinity through fluorine-specific interactions, and alter the pharmacokinetic profile of a drug candidate. Several studies have explored PFBSA derivatives as potential anticancer agents that induce apoptosis.[16]
-
Synthetic Building Block: The differential reactivity of the sulfonamide N-H protons and the C-F bonds allows for the use of PFBSA as a versatile building block in multi-step organic synthesis.[14] For example, the sulfonamide can be functionalized first, followed by a subsequent SNAr reaction on the aromatic ring.
Conclusion
The molecular structure of this compound is a masterful integration of two powerful chemical motifs: the biologically relevant sulfonamide and the reactive pentafluorophenyl ring. Its well-defined spectroscopic signature, predictable synthesis, and unique SNAr reactivity have established it as an indispensable tool. For researchers in drug discovery, PFBSA offers a tunable covalent warhead with novel reactivity, while for synthetic chemists, it provides a robust scaffold for creating complex molecular architectures. A thorough understanding of its fundamental structure, as detailed in this guide, is paramount to unlocking its full potential in the ongoing development of selective chemical probes and next-generation therapeutics.
References
- 1. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PENTAFLUOROBENZENESULPHONAMIDE | 778-36-9 [amp.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of Pentafluorobenzenesulfonamide
Introduction: Unveiling a Key Synthetic Workhorse
Pentafluorobenzenesulfonamide (C₆H₂F₅NO₂S) is a synthetic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the powerfully electron-withdrawing pentafluorophenyl ring, impart distinct characteristics to the sulfonamide moiety. This guide provides an in-depth analysis of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights and practical experimental protocols for its characterization. Understanding these fundamental attributes is paramount for its effective application in novel molecular design, reaction optimization, and quality control.
Molecular and Physicochemical Profile
The defining features of this compound are the juxtaposition of a highly acidic sulfonamide proton and a perfluorinated aromatic ring. The C₆F₅ group exerts a profound inductive effect, which governs the molecule's reactivity, acidity, and spectroscopic signature.
Core Compound Identifiers
A consistent and accurate identification is the foundation of any scientific study. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 778-36-9 | [1][2][3] |
| Molecular Formula | C₆H₂F₅NO₂S | [1][2][3] |
| Molecular Weight | 247.14 g/mol | [1][3] |
| IUPAC Name | 2,3,4,5,6-pentafluorobenzenesulfonamide | [3] |
Physical Properties
The physical state and thermal properties are critical parameters for handling, reaction setup, and purification. This compound is a stable, crystalline solid under standard laboratory conditions.
| Property | Value | Comments | Source(s) |
| Appearance | White to off-white crystalline solid | [4] | |
| Melting Point | 155-156 °C | A sharp melting point is a primary indicator of purity. | [1][4] |
| Boiling Point | 292.4 ± 50.0 °C (Predicted) | This is a predicted value; thermal decomposition may occur at high temperatures. | [1][4] |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [1][4] | |
| pKa | 8.80 ± 0.60 (Predicted) | The N-H proton is significantly more acidic than in non-fluorinated analogs due to the inductive effect of the C₆F₅ ring. | [4] |
Solubility Profile
While quantitative solubility data is sparse, the molecular structure allows for qualitative prediction. The sulfonamide group can participate in hydrogen bonding, while the fluorinated ring imparts some lipophilicity.
-
Polar Aprotic Solvents: Expected to be soluble in solvents like acetone, acetonitrile, and dimethylformamide (DMF) due to polarity and hydrogen bond accepting capabilities.
-
Ethereal Solvents: Moderate solubility is expected in solvents such as diethyl ether and tetrahydrofuran (THF).
-
Alcohols: Likely soluble in methanol and ethanol.
-
Aqueous Solubility: Low solubility in water is expected. Solubility will increase significantly in basic aqueous solutions (pH > 9) due to deprotonation of the sulfonamide N-H, forming a water-soluble salt.
-
Non-Polar Solvents: Poor solubility is expected in hydrocarbons like hexane.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected signatures from key analytical techniques.
Diagram: Structure-Property Relationships
The following diagram illustrates how the key functional groups in this compound influence its overall properties.
Caption: Key structural features and their resulting chemical properties.
Infrared (IR) Spectroscopy
The IR spectrum provides clear signatures for the key functional groups.
-
N-H Stretch: A moderate to sharp band is expected around 3350-3250 cm⁻¹.
-
S=O Stretches: Two strong, characteristic bands for the sulfonyl group (SO₂) are expected. The asymmetric stretch appears around 1370-1330 cm⁻¹, and the symmetric stretch appears near 1180-1160 cm⁻¹.
-
C-F Stretches: Strong, complex absorptions are expected in the fingerprint region, typically between 1300-1000 cm⁻¹, characteristic of fluoroaromatic compounds.[5]
-
Aromatic C=C Stretches: Bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation.
-
¹H NMR: A single, broad resonance corresponding to the two acidic N-H protons is expected. Its chemical shift will be highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, this peak could appear downfield (e.g., > 8 ppm).[6]
-
¹³C NMR: Multiple signals are expected in the aromatic region (110-160 ppm), showing characteristic large C-F coupling constants.[6]
-
¹⁹F NMR: This is a particularly informative technique. Due to the symmetry of the C₆F₅ ring, three distinct signals are expected:
Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazardous nature. Always consult the full Safety Data Sheet (SDS) before use.[2][9][10]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Incompatibilities:
Experimental Protocols
The following protocols outline standard procedures for the physical characterization of a solid sample like this compound.
Diagram: Workflow for Physicochemical Characterization
Caption: A standard workflow for verifying the identity and purity of a sample.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities depress and broaden the melting range. This protocol uses a calibrated digital apparatus for accuracy.
-
Apparatus Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range (e.g., benzoic acid, 122°C; or caffeine, 238°C).
-
Sample Preparation: Finely crush a small amount of the crystalline this compound on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the crushed sample to pack a small amount (2-3 mm height) of material into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.
-
Measurement: Place the capillary in the apparatus. Heat rapidly to ~140°C. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). A pure sample should exhibit a sharp range of ≤ 1°C.
Protocol: Infrared (IR) Spectroscopy via KBr Pellet
Causality: This solid-state method prevents solvent peaks from obscuring the spectrum, providing a clear fingerprint of the compound itself.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Grinding: Gently grind the mixture in a dry agate mortar and pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of IR light to minimize scattering.
-
Pellet Pressing: Transfer a portion of the powder to a KBr pellet die. Apply pressure using a hydraulic press (as per manufacturer's instructions, typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic peaks corresponding to the N-H, S=O, and C-F functional groups.
Protocol: Qualitative Solubility Testing
Causality: This protocol establishes suitable solvents for reactions, purification, and analysis by systematically testing solubility across a range of polarities.
-
Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, Methanol, Acetone, THF, Dichloromethane, Hexane).
-
Solute Addition: Add approximately 10 mg of this compound to each test tube.
-
Observation at Room Temperature: Agitate each tube (e.g., vortex) for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Observation with Heating: For tubes where the solid is not fully soluble, gently warm the mixture in a water bath. Record any changes in solubility. Note if the compound crystallizes upon cooling, which can be an indicator for a suitable recrystallization solvent.
-
Categorization: Classify the compound's solubility in each solvent as 'Soluble' (> 20 mg/mL), 'Slightly Soluble' (1-20 mg/mL), or 'Insoluble' (< 1 mg/mL) based on visual inspection.
References
- 1. PENTAFLUOROBENZENESULPHONAMIDE | 778-36-9 [amp.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PENTAFLUOROBENZENESULPHONAMIDE CAS#: 778-36-9 [chemicalbook.com]
- 5. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.co.uk [fishersci.co.uk]
theoretical studies of Pentafluorobenzenesulfonamide
An In-depth Technical Guide to the Theoretical Studies of Pentafluorobenzenesulfonamide
Abstract
This compound (PFBSA) stands as a molecule of significant interest at the crossroads of medicinal chemistry and materials science. Its derivatives have shown promise as apoptosis-inducing anticancer agents, and the unique physicochemical properties imparted by the pentafluorophenyl group make it a valuable synthon.[1][2] A profound understanding of its structural and electronic characteristics is paramount for the rational design of new functional molecules. This guide provides a comprehensive exploration of the theoretical studies on PFBSA, leveraging quantum chemical calculations to elucidate its molecular geometry, vibrational signatures, and electronic properties. We delve into the causality behind computational choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for a Theoretical Approach
Experimental characterization provides invaluable data, but a purely empirical approach can be resource-intensive and may not fully reveal the underlying drivers of a molecule's behavior. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive framework to complement experimental work.[3][4] By modeling PFBSA in silico, we can:
-
Determine the most stable three-dimensional structure with high precision, including bond lengths and angles that are challenging to resolve experimentally in all phases.
-
Simulate and assign vibrational spectra (FT-IR, FT-Raman) , providing a fundamental understanding of the molecule's dynamic behavior and aiding in the interpretation of experimental data.[5]
-
Visualize and quantify electronic properties , such as electron density distribution and orbital energies, which are the ultimate determinants of chemical reactivity and intermolecular interactions.[6][7]
-
Predict sites susceptible to electrophilic or nucleophilic attack , guiding synthetic strategies for creating novel derivatives with desired properties.[2][8]
This guide is structured to walk through the complete theoretical characterization of PFBSA, from the foundational computational methodology to the interpretation of results and their practical implications.
Core Methodology: The Computational Workflow
The reliability of any theoretical study hinges on the robustness of its computational protocol. For organic molecules like PFBSA, containing second-row elements, fluorine, and nitrogen, Density Functional Theory (DFT) provides an optimal balance of computational accuracy and efficiency.[3][9]
The DFT Protocol: A Self-Validating System
Our protocol is designed as a self-validating workflow, where each step confirms the success of the previous one.
Step 1: Geometry Optimization The initial step is to find the global minimum on the potential energy surface, which corresponds to the molecule's most stable conformation.
-
Method: DFT.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, renowned for its excellent performance in predicting the geometries of a wide range of organic molecules.[4][9]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its flexibility. The "6-311" indicates a triple-zeta quality for valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogen, crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and improving the description of bonding.[3]
Step 2: Vibrational Frequency Calculation Once a stationary point is located, a frequency calculation is performed on the optimized geometry.
-
Causality: This step serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Prediction of Spectra: The calculated harmonic frequencies and intensities are used to simulate the FT-IR and FT-Raman spectra.
-
The entire workflow is a closed loop, ensuring that all subsequent analyses are performed on a validated, stable molecular structure.
Caption: A standard workflow for the theoretical analysis of a molecule like PFBSA.
Molecular Geometry: The Structural Foundation
The optimized geometry of PFBSA reveals a distorted tetrahedral arrangement around the central sulfur atom, a characteristic feature of sulfonamides.[9] The pentafluorophenyl ring introduces significant electronic effects that influence the geometry of the sulfonyl group.
| Parameter | Description | Typical Calculated Value |
| Bond Lengths (Å) | ||
| S=O | The double bonds of the sulfonyl group. | ~1.43 Å |
| S-N | The single bond connecting sulfur to the amide nitrogen. | ~1.65 Å |
| S-C | The single bond linking the sulfonyl group to the aromatic ring. | ~1.78 Å |
| C-F | Average carbon-fluorine bond length in the aromatic ring. | ~1.34 Å |
| **Bond Angles (°) ** | ||
| O=S=O | The angle between the two sulfonyl oxygens. | ~121° |
| O=S=N | The angle defining the position of the amide relative to the sulfonyl oxygens. | ~107° |
| C-S-N | The angle between the aromatic ring and the amide group. | ~105° |
Expert Insights: The S-N bond in sulfonamides often possesses some degree of double bond character due to the delocalization of the nitrogen lone pair into the S-O antibonding orbitals.[10] This is a key interaction that stabilizes the molecule and influences its chemical behavior. The high electronegativity of the five fluorine atoms on the phenyl ring acts as a strong electron-withdrawing group, which can subtly shorten and strengthen the S-C bond compared to non-fluorinated analogs.
Vibrational Analysis: Deciphering Molecular Motion
Vibrational spectroscopy is a powerful tool for identifying functional groups. By correlating the calculated vibrational modes with experimental FT-IR and FT-Raman spectra, we can confirm the molecular structure and understand its dynamics.[11] DFT calculations often overestimate vibrational frequencies due to the harmonic approximation; thus, a scaling factor is typically applied for better agreement with experimental data.[12]
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹, scaled) | Expected Intensity (IR/Raman) |
| NH₂ Asymmetric Stretch | Amide (N-H) | ~3380 cm⁻¹ | Strong / Medium |
| NH₂ Symmetric Stretch | Amide (N-H) | ~3270 cm⁻¹ | Strong / Medium |
| C-F Stretches | Phenyl Ring | 1500 - 1600 cm⁻¹ | Strong / Strong |
| SO₂ Asymmetric Stretch | Sulfonyl (S=O) | ~1340 cm⁻¹ | Very Strong / Medium |
| SO₂ Symmetric Stretch | Sulfonyl (S=O) | ~1180 cm⁻¹ | Very Strong / Strong |
| S-N Stretch | Sulfonamide | ~920 cm⁻¹ | Medium / Weak |
| NH₂ Wagging | Amide | ~750 cm⁻¹ | Medium / Weak |
Authoritative Grounding: The assignments are based on well-established group frequency ranges and are confirmed by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each bond's motion to a specific vibrational mode.[13] For instance, the intense IR bands around 1340 cm⁻¹ and 1180 cm⁻¹ are unambiguous signatures of the SO₂ group's asymmetric and symmetric stretching, respectively, characteristic of sulfonamide compounds.[12][14]
Electronic Properties: The Heart of Reactivity
The arrangement of electrons in a molecule dictates its stability, reactivity, and potential for intermolecular interactions. Theoretical calculations provide a quantitative lens through which to view these fundamental properties.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[15][16]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7][17]
For PFBSA, the HOMO is typically localized over the more electron-rich portions of the molecule, including the sulfonamide group and the phenyl ring. Conversely, the LUMO is distributed over the electron-deficient regions, particularly the sulfonyl group and the carbon atom attached to it. The strong electron-withdrawing nature of the pentafluorophenyl ring significantly lowers the energy of both the HOMO and LUMO, contributing to the molecule's overall stability.
| Parameter | Description | Typical Calculated Value |
| E_HOMO | Energy of the Highest Occupied MO | ~ -7.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied MO | ~ -1.0 eV |
| ΔE (Gap) | E_LUMO - E_HOMO | ~ 6.5 eV |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactive sites.[6][18] It allows us to predict how PFBSA will interact with other molecules, such as biological receptors or reagents.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In PFBSA, these are concentrated on the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom.[8]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive regions are found around the hydrogen atoms of the amide group, making them potent hydrogen bond donors.[19]
-
Green/Yellow Regions (Neutral Potential): Typically found over the carbon backbone of the fluorinated ring.
Caption: MEP surfaces predict intermolecular interactions like hydrogen bonding.
Trustworthiness: The predictions derived from MEP analysis are not merely theoretical constructs. They provide the rationale for the observed biological activity of PFBSA derivatives. For example, the ability of the NH₂ and SO₂ groups to act as hydrogen bond donors and acceptors, respectively, is crucial for binding to the active sites of enzymes like caspases.[2]
Synthesis of Findings & Future Directions
The theoretical analysis of this compound provides a detailed, multi-faceted understanding of its structure and reactivity.
-
Structural Stability: The geometry is robust, characterized by a stable sulfonamide core electronically influenced by the pentafluorophenyl ring.
-
Spectroscopic Signature: The vibrational analysis provides clear, predictable markers for the key functional groups, which can be used for experimental verification.
-
Reactivity Profile: The HOMO-LUMO gap indicates a molecule of considerable stability, yet the MEP map clearly delineates reactive centers. The electron-rich sulfonyl oxygens and electron-poor amide protons are primed for specific intermolecular interactions, which is the cornerstone of its application in drug design.[20][21]
This theoretical foundation enables researchers to move forward with rational design. Future studies could involve:
-
Molecular Docking Simulations: Using the optimized PFBSA structure to predict binding affinities and modes with specific biological targets (e.g., caspases, kinases).[2][22]
-
In Silico Derivatization: Computationally modifying the PFBSA scaffold and predicting how changes will affect its electronic properties and, by extension, its biological activity before committing to synthesis.
-
Solvent Effects: Employing Polarizable Continuum Models (PCM) to study how the molecule's properties change in different solvent environments, better mimicking physiological conditions.[23]
By integrating these robust theoretical methods, the path from molecular understanding to innovative application becomes clearer, more efficient, and more scientifically grounded.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. MEP [cup.uni-muenchen.de]
- 7. m.youtube.com [m.youtube.com]
- 8. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuance.northwestern.edu [nuance.northwestern.edu]
- 12. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]
- 13. Conformational stability, vibrational (FT-IR and FT-Raman) spectra and computational analysis of m-trifluoromethyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Pentafluorobenzenesulfonamide reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of Pentafluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₆H₂F₅NO₂S) is a highly versatile and increasingly important building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique reactivity profile is dominated by the interplay between the acidic sulfonamide proton and the heavily fluorinated aromatic ring. The strong electron-withdrawing nature of the five fluorine atoms renders the phenyl ring exceptionally electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and core reactivity of this compound, offering field-proven insights and detailed experimental protocols for its application.
Introduction: Structure and Foundational Properties
This compound is an organofluorine compound featuring a pentafluorinated benzene ring attached to a sulfonamide group (-SO₂NH₂). It is typically synthesized from its precursor, pentafluorobenzenesulfonyl chloride (C₆F₅SO₂Cl), through reaction with ammonia.[1] The structure combines two key reactive motifs whose properties are mutually influential.
The pentafluorophenyl group is a powerful electron-withdrawing moiety, a consequence of the high electronegativity of fluorine. This has several profound effects on the molecule:
-
Enhanced Acidity: It significantly increases the acidity of the N-H protons of the sulfonamide group compared to non-fluorinated analogs.
-
Ring Activation: It activates the aromatic ring toward nucleophilic attack, a reversal of the typical reactivity of benzene derivatives which favor electrophilic substitution.[2][3]
-
Physicochemical Modulation: The C₆F₅ group imparts unique properties such as increased lipophilicity, metabolic stability, and altered binding affinities when incorporated into larger molecules.[4][5]
The sulfonamide functional group is a ubiquitous pharmacophore found in numerous approved drugs.[6] It can act as a hydrogen bond donor and acceptor and serves as a stable, versatile linker in molecular design.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₂F₅NO₂S | [7] |
| Molecular Weight | 247.14 g/mol | [7] |
| CAS Number | 778-36-9 | [7] |
| Appearance | White to off-white solid | N/A |
| pKa | (Estimated to be lower than benzenesulfonamide due to C₆F₅ group) | N/A |
Core Reactivity Profile
The reactivity of this compound can be logically dissected into two primary domains: reactions involving the sulfonamide moiety and reactions occurring at the pentafluorophenyl ring.
Reactions at the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a versatile functional handle for elaboration and modification.
The electron-withdrawing C₆F₅SO₂ group renders the sulfonamide protons acidic enough to be readily deprotonated by common bases (e.g., NaH, K₂CO₃, DBU). The resulting anion is a potent nucleophile that can undergo facile alkylation or arylation to furnish N-substituted sulfonamides. This pathway is fundamental for integrating the this compound core into more complex molecular scaffolds.
In more advanced applications, the sulfonamide moiety has been shown to function as a directing group in C-H activation chemistry.[8] While less common for the pentafluorophenyl variant specifically, the principle involves the coordination of a transition metal catalyst to the sulfonamide's oxygen or nitrogen atoms, which then facilitates the selective functionalization of a nearby C-H bond.[9][10] This strategy enables late-stage modification of molecules with high regioselectivity.
While the pentafluorobenzenesulfonyl group is generally stable, its removal to liberate a primary or secondary amine may be necessary in a synthetic sequence. Deprotection of aryl sulfonamides is notoriously challenging but can sometimes be achieved under harsh reductive or acidic conditions.[11] The choice of method is highly substrate-dependent and often requires significant optimization.
Reactions of the Pentafluorophenyl Ring: Nucleophilic Aromatic Substitution (SNAr)
The hallmark of this compound's reactivity is the susceptibility of its aromatic ring to Nucleophilic Aromatic Substitution (SNAr).[12] Unlike electron-rich aromatic systems that undergo electrophilic substitution, the extreme electron-deficiency of the C₆F₅ ring allows it to be attacked directly by nucleophiles.[2]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks one of the carbon atoms bearing a fluorine atom, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the ring and is further stabilized by the potent electron-withdrawing sulfonyl group.
-
Elimination: Aromaticity is restored by the expulsion of a fluoride ion, which is a good leaving group in this context.
The presence of strong electron-withdrawing groups is crucial for activating the ring towards this type of substitution.[3][13]
Regioselectivity: In this compound, nucleophilic attack occurs preferentially at the para position (C-4) relative to the sulfonamide group. This is due to superior resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack is para to the strongly electron-withdrawing -SO₂NH₂ group. Attack at the ortho position is less favored due to steric hindrance and less effective resonance stabilization.
This high regioselectivity makes this compound an excellent scaffold for synthesizing precisely substituted tetrafluorophenyl derivatives. A wide array of nucleophiles can be employed, including:
-
O-Nucleophiles: Alkoxides, phenoxides
-
N-Nucleophiles: Amines, azides, heterocycles[6]
-
S-Nucleophiles: Thiolates
// Reactants
Reactants [label=<
this compound + Nu⁻
// Intermediate
Intermediate [label=<
Meisenheimer Complex (Resonance Stabilized)
// Products
Products [label=<
Para-substituted Product + F⁻
// Arrows Reactants -> Intermediate [label="Step 1: Addition (rate-determining)"]; Intermediate -> Products [label="Step 2: Elimination"]; } // Caption: Generalized mechanism for para-selective SNAr.
The dual reactivity allows for a logical synthetic workflow where the sulfonamide nitrogen can be functionalized first, followed by a selective SNAr reaction on the ring, or vice versa.
Applications in Medicinal Chemistry and "Click Chemistry"
The unique electronic properties and reactivity of this compound make it a valuable component in drug discovery.[14]
-
Bioisosteric Replacement: The pentafluorophenyl group can serve as a bioisostere for other groups, offering a way to modulate a drug candidate's metabolic stability, lipophilicity, and binding interactions.[4]
-
Scaffold for Novel Therapeutics: Its derivatives have been investigated as anticancer agents that induce caspase-dependent apoptosis.[6] The ability to readily synthesize libraries of compounds via SNAr makes it an attractive starting point for structure-activity relationship (SAR) studies.[6][15]
Furthermore, this compound derivatives are amenable to "click chemistry" applications.[16] For instance, an SNAr reaction with sodium azide can install an azide handle, which can then be used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to link the fluorinated core to other molecules.[17][18][19]
Experimental Protocols
The following protocols are provided as representative examples of the core reactivity discussed.
Protocol 1: Synthesis of N-benzyl-pentafluorobenzenesulfonamide
This protocol demonstrates the N-alkylation of the sulfonamide.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar, under N₂ atmosphere.
-
-
Procedure:
-
Dissolve this compound in DMF in the flask.
-
Add K₂CO₃ to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
Protocol 2: Para-selective Nucleophilic Aromatic Substitution with Morpholine
This protocol illustrates the highly selective SNAr reaction.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN) or DMSO
-
Round-bottom flask with stir bar and reflux condenser, under N₂ atmosphere.
-
-
Procedure:
-
Combine this compound and K₂CO₃ in the solvent.
-
Add morpholine to the mixture.
-
Heat the reaction to 80 °C (for CH₃CN) and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography to yield 4-morpholino-2,3,5,6-tetrafluorobenzenesulfonamide.
-
Conclusion
This compound presents a powerful and versatile platform for chemical synthesis. Its reactivity is characterized by a duality: the nucleophilic nature of the deprotonated sulfonamide and the pronounced electrophilicity of the pentafluorophenyl ring. The high efficiency and regioselectivity of the SNAr reaction, in particular, provide a reliable method for constructing complex, highly-fluorinated aromatic compounds. For researchers in drug development and materials science, a thorough understanding of this reactivity profile is key to leveraging the unique physicochemical properties that the pentafluorobenzenesulfonyl motif can impart to target molecules.
References
- 1. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20200277268A1 - Pentafluorophenyl sulfonamide compounds, compositions and uses thereof - Google Patents [patents.google.com]
- 15. WO2021099842A1 - this compound derivatives and uses thereof - Google Patents [patents.google.com]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Click Chemistry [organic-chemistry.org]
- 19. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
Methodological & Application
Introduction: The Strategic Importance of the Pentafluorobenzenesulfonyl Moiety
An In-Depth Technical Guide to the Reaction Protocols of Pentafluorobenzenesulfonamide
This compound and its derivatives represent a cornerstone in modern synthetic and medicinal chemistry. The molecule's unique architecture, characterized by a highly electrophilic sulfur center and an electron-deficient pentafluorophenyl ring, imparts a distinct reactivity profile that chemists can strategically exploit. The strong electron-withdrawing nature of the C₆F₅ group not only activates the sulfonyl moiety for nucleophilic attack but also modulates the physicochemical properties of resulting compounds, often enhancing metabolic stability and binding affinity in drug candidates.[1]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying chemical logic. We will explore the core reaction protocols involving this compound, from its synthesis and use as a robust protecting group to its role in advanced catalytic systems and medicinal chemistry applications.
Safety, Handling, and Compound Properties
This compound and its precursor, pentafluorobenzenesulfonyl chloride, are reactive chemical agents that demand careful handling to ensure laboratory safety. Adherence to established safety protocols is paramount.
Hazard Identification and Safety Precautions
The primary hazards are associated with the compound's irritant nature and its reactivity, particularly the hydrolysis of its sulfonyl chloride precursor.[2][3][4]
| Property | Value | Source |
| IUPAC Name | 2,3,4,5,6-pentafluorobenzenesulfonamide | [5] |
| CAS Number | 778-36-9 | [2] |
| Molecular Formula | C₆H₂F₅NO₂S | [2][5] |
| Molecular Weight | 247.14 g/mol | [5] |
| Appearance | White to off-white solid | Manufacturer Data |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3] |
Core Safety Protocols:
-
Engineering Controls: Always handle this compound and its related reagents in a well-ventilated chemical fume hood.[2][6] Emergency eye wash stations and safety showers must be readily accessible.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Handling: Avoid breathing dust, fumes, or vapors.[2][3] Prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[3][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8] The material is moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, particularly for the sulfonyl chloride precursor.[2][8]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[2][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[2][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][6] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[2][6]
-
Core Application: Synthesis of N-Substituted Pentafluorobenzenesulfonamides
One of the most fundamental applications is the reaction of pentafluorobenzenesulfonyl chloride with primary or secondary amines to form highly stable N-substituted sulfonamides. This reaction is central to installing the pentafluorobenzenesulfonyl group, which can serve as a robust protecting group or as a key pharmacophore in drug design.[1][4]
Rationale and Mechanism
The reaction proceeds via a nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is subsequently displaced. The pentafluorophenyl group's intense electron-withdrawing effect makes the sulfur atom exceptionally electron-deficient, thus promoting a rapid reaction. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General workflow for the synthesis of N-substituted pentafluorobenzenesulfonamides.
Detailed Experimental Protocol
Objective: To synthesize an N-aryl or N-alkyl this compound from a corresponding amine.
Materials:
-
Pentafluorobenzenesulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0-1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv).
-
Dissolution: Dissolve the amine in anhydrous DCM. The volume should be sufficient to ensure stirring (e.g., 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 equiv) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve pentafluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Workup:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and brine (to reduce the water content in the organic layer).
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.
Role in Catalysis and Advanced Synthesis
The unique electronic properties of the pentafluorophenyl group make its derivatives valuable in catalysis. While this compound itself is not typically a catalyst, the C₆F₅S- moiety is used in ligands and reagents for cross-coupling reactions. Furthermore, the parent pentafluorobenzene system undergoes catalytic reactions that highlight its distinct reactivity.
Palladium-Catalyzed Direct Arylation
A key reaction demonstrating the utility of the perfluorinated core is the direct arylation of C-H bonds. Unlike typical electrophilic aromatic substitution, these reactions proceed on electron-deficient arenes.[9] This "inverse reactivity" allows for the formation of biaryl structures that are otherwise difficult to access.
Caption: Simplified catalytic cycle for direct C-H arylation of a perfluoroarene.
Representative Protocol: Direct Arylation of a Perfluoroarene
Objective: To couple an aryl halide with a perfluoroarene via a palladium-catalyzed C-H activation/arylation reaction.[9]
Materials:
-
Perfluoroarene (e.g., Pentafluorobenzene) (1.0-1.5 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: To a sealable reaction tube, add the aryl halide (1.0 equiv), palladium catalyst, ligand, and base.
-
Inerting: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Solvent/Reagent Addition: Add the anhydrous solvent followed by the perfluoroarene (1.5 equiv) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-120 °C. Stir vigorously for 12-24 hours.
-
Causality Note: The high temperature is necessary to drive the catalytic cycle, particularly the C-H activation and reductive elimination steps. The choice of ligand is critical for stabilizing the palladium center and promoting the desired reactivity.
-
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry. The incorporation of the C₆F₅SO₂- moiety into molecules can significantly enhance their therapeutic potential.[1]
-
Improved Drug Profile: Fluorine substitution is a common strategy to improve a drug's metabolic stability, lipophilicity, and binding interactions. The pentafluorophenyl group is an extreme example of this, providing a highly lipophilic and metabolically robust domain.[1]
-
Anticancer Agents: Numerous studies have reported the synthesis of this compound derivatives as potent anticancer agents.[1][10][11] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways.[1]
-
Covalent Inhibitors: The reactive nature of the sulfonamide or related functional groups can be tuned to design covalent inhibitors that form a permanent bond with a target protein, leading to prolonged and potent biological effects.[10]
Caption: Logical flow from scaffold synthesis to biological evaluation in drug discovery.
References
- 1. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Catalytic intermolecular direct arylation of perfluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2021099842A1 - this compound derivatives and uses thereof - Google Patents [patents.google.com]
- 11. IL127965A - Pharmaceutical compositions containing this compound derivatives and novel this compound derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of the Pbf Protecting Group in Peptide Synthesis
Introduction: Navigating the Complexities of Peptide Synthesis
Modern peptide synthesis predominantly relies on "orthogonal" protection schemes, where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection.[3][5][6] The most prevalent strategy is the Fmoc/tBu approach, where the temporary Nα-amino protection is provided by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain protection is typically achieved with acid-labile groups like tert-butyl (tBu).[6]
Within this framework, the protection of the Arginine (Arg) residue presents a unique challenge. Its side chain contains a highly basic and nucleophilic guanidinium group that must be effectively masked to prevent side reactions during synthesis.[7][8] While several sulfonyl-based protecting groups have been developed for this purpose, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as the industry standard, offering significant advantages in lability and reduction of side reactions.[9][10] This guide provides a comprehensive overview and detailed protocols for the application of the Pbf group in advanced peptide synthesis.
Section 1: The Pbf Group - A Superior Choice for Arginine Protection
The Pbf protecting group is introduced onto the guanidino side chain of Arginine using its corresponding sulfonyl chloride, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) .[11][12][13][14] The resulting Fmoc-Arg(Pbf)-OH is the standard building block used in Fmoc-based SPPS.
Rationale and Advantages
The guanidinium functional group of Arginine is strongly basic (pKa > 12) and can interfere with the peptide coupling reactions. Protection is necessary to decrease its basicity and increase the solubility of the amino acid derivative in organic solvents used for synthesis.[7]
The Pbf group belongs to a class of arylsulfonyl protecting groups, which also includes its predecessors, Mtr (methoxytrimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[8] However, Pbf offers distinct advantages:
-
Enhanced Acid Lability: The Pbf group is significantly more acid-labile than Pmc and Mtr.[9][15] This is attributed to the electron-donating nature of the dihydrobenzofuran ring system, which stabilizes the carbocation intermediate formed during acid-mediated cleavage. This allows for faster and more efficient deprotection under milder trifluoroacetic acid (TFA) conditions, typically 1-2 hours at room temperature.[15][16]
-
Reduced Side Reactions: During the final TFA cleavage step, the cleaved Pbf cation can potentially reattach to electron-rich amino acid residues, most notably Tryptophan (Trp), leading to unwanted alkylated byproducts. The Pbf group is less prone to this side reaction compared to Pmc.[9] In a comparative study, cleavage of a peptide containing Arg(Pmc) yielded 46% of the desired product, whereas the use of Arg(Pbf) resulted in a 69% yield under the same conditions.[9][17]
Mechanism of Protection and Deprotection
Protection: The synthesis of Fmoc-Arg(Pbf)-OH involves the reaction of Fmoc-Arg-OH with Pbf-Cl under basic conditions. The sulfonyl chloride acts as a strong electrophile, readily reacting with one of the terminal nitrogens of the guanidinium group to form a stable sulfonamide linkage.
Deprotection: The removal of the Pbf group is an acid-catalyzed process. During the final cleavage step, TFA protonates the sulfonamide nitrogen, initiating the cleavage of the S-N bond and releasing the free guanidinium group on the arginine side chain.
Section 2: Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The Pbf group is an integral part of the orthogonal Fmoc/tBu protection strategy. It is stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated removal of the Nα-Fmoc group, yet it is efficiently removed during the final acidic cleavage step that also removes other side-chain protecting groups (e.g., tBu, Trt, Boc) and cleaves the peptide from the resin.[2][3]
The SPPS Workflow with Fmoc-Arg(Pbf)-OH
The following diagram illustrates the standard cycle for incorporating an amino acid in Fmoc SPPS. The Pbf group on the Arginine side chain remains intact during the Fmoc deprotection step.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Section 3: Detailed Experimental Protocols
Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH
This protocol describes the standard procedure for coupling Fmoc-Arg(Pbf)-OH onto a solid support resin with a free N-terminal amine.
Materials:
-
Peptidyl-resin (e.g., Rink Amide or Wang resin)
-
Fmoc-Arg(Pbf)-OH (CAS: 154445-77-9)
-
Coupling Activator: Diisopropylcarbodiimide (DIC) and OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvent: Dichloromethane (DCM)
-
Reaction vessel for SPPS (manual or automated)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform the Nα-Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
-
Activation Solution: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF. Add DIC (3 equivalents) to this solution and allow it to pre-activate for 1-2 minutes.
-
Causality Note: Pre-activation forms the reactive O-acylisourea ester, which readily couples to the free amine on the resin. OxymaPure acts as a catalyst and suppresses racemization.
-
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Expert Insight: The incorporation of Fmoc-Arg(Pbf)-OH can sometimes be slow due to steric hindrance.[10] A longer coupling time or a "double coupling" (repeating the coupling step with a fresh solution) may be necessary to ensure the reaction goes to completion. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended.
-
-
Post-Coupling Wash: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts.
-
Cycle Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Note on Alternative Solvents: While DMF is standard, greener solvents like N-butylpyrrolidinone (NBP) are gaining traction. However, the high viscosity of NBP can impede coupling efficiency for bulky residues like Fmoc-Arg(Pbf)-OH. To overcome this, performing the coupling at an elevated temperature (e.g., 45°C) can reduce viscosity and accelerate the reaction.[18][19]
Protocol 2: Global Cleavage and Pbf Deprotection
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Pbf, are removed simultaneously.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail (see Table 1 for composition)
-
Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Thioanisole, Water (H₂O)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction: Place the dried resin in a reaction vessel. Add the appropriate cleavage cocktail (typically 10 mL per gram of resin). A common and robust cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[10]
-
Causality Note: TFA is the strong acid that cleaves the Pbf group and other protectors. Scavengers are critical. TIS is a scavenger for the t-butyl cations released from groups like Boc and tBu. Water helps with solubility and TIS quenches the highly reactive Pbf cation, preventing it from alkylating sensitive residues like Tryptophan and Methionine.[9][20]
-
-
Incubation: Gently agitate the resin slurry at room temperature for 2-4 hours.
-
Expert Insight: For peptides with multiple Arg(Pbf) residues, the deprotection may require longer incubation times.[16] It is advisable to monitor the reaction progress by taking a small aliquot, precipitating the peptide, and analyzing it by mass spectrometry.
-
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the crude peptide should form immediately.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with fresh cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum to obtain a solid powder, which can then be purified by HPLC.
Section 4: Data Presentation and Advanced Considerations
Table of Standard Cleavage Cocktails
The choice of cleavage cocktail depends on the amino acid composition of the peptide.
| Cocktail Composition (v/v/v) | Name/Scavengers | Primary Application | Reference |
| TFA / H₂O / TIS (95:2.5:2.5) | Reagent B | General purpose; protects Trp, Met, Cys. | [10] |
| TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Reagent K | Recommended for peptides with multiple Arg, Trp, Cys, and Met residues. | [20] |
| TFA / DCM / TIS (Variable %) | Diluted TFA | Used for sensitive peptides where high TFA concentration may cause degradation. Pbf removal may be slower. | [20] |
Orthogonality in Complex Synthesis
The Pbf group's stability profile makes it compatible with more complex synthetic strategies involving other orthogonal protecting groups that are removed under non-acidic conditions.
Caption: Orthogonal stability of Pbf, ivDde, and Alloc protecting groups.
This orthogonality allows for selective on-resin modifications. For example, the ivDde group on a Lysine residue can be removed with hydrazine to allow for side-chain labeling or cyclization, while the Pbf group on Arginine remains fully intact. Similarly, the Alloc group can be removed with a palladium catalyst. The Pbf group is only removed during the final, global deprotection with strong acid.
Conclusion
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group represents a significant refinement in the protection strategy for Arginine in modern Fmoc-based solid-phase peptide synthesis. Its superior acid lability allows for efficient and clean deprotection, minimizing acid-catalyzed side reactions and improving the overall yield and purity of crude synthetic peptides. By understanding the chemical principles behind its application and adhering to validated protocols for coupling and cleavage, researchers can confidently incorporate Arginine into complex peptide sequences, facilitating advancements in therapeutics, diagnostics, and fundamental biological research.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omizzur.com [omizzur.com]
- 8. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride | C13H17ClO3S | CID 4172279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 [chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride | Krackeler Scientific, Inc. [krackeler.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Application Notes & Protocols: Pentafluorobenzenesulfonamide for Targeted Protein Modification
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of pentafluorobenzenesulfonamide (PFBSA) and its derivatives for the targeted covalent modification of proteins. This document delves into the underlying chemical principles, diverse applications, and detailed protocols to empower users to effectively employ this versatile chemical tool.
Introduction: A Tunable Warhead for Covalent Control
Covalent protein modification is a powerful strategy in chemical biology and drug discovery, offering the ability to achieve durable and highly specific modulation of protein function.[1][2] Among the arsenal of electrophilic warheads, this compound (PFBSA) has emerged as a novel and highly tunable moiety for targeting nucleophilic residues on proteins.[1][2] Unlike more traditional sulfonyl fluorides that often target serine or lysine, PFBSA primarily reacts with cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] This distinct reactivity profile, coupled with the ability to modulate its reactivity through substitution on the perfluoroaryl ring, makes PFBSA a valuable tool for a range of applications, from proteomic profiling to the development of highly selective covalent inhibitors.[1][2] This guide will provide the foundational knowledge and practical protocols to successfully implement PFBSA-based protein modification strategies.
Mechanism of Action: Nucleophilic Aromatic Substitution
The primary mechanism of protein modification by PFBSA is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the five fluorine atoms and the sulfonyl group makes the carbon atom at the para position of the pentafluorophenyl ring highly electrophilic and susceptible to nucleophilic attack. In the context of proteins, the deprotonated thiol group of a cysteine residue (thiolate) acts as the nucleophile, attacking the para-carbon and displacing the corresponding fluoride ion. This results in the formation of a stable thioether bond, covalently linking the protein to the tetrafluorobenzenesulfonamide moiety.[1][2][3]
The reactivity of PFBSA can be finely tuned by replacing one or more of the fluorine atoms on the aromatic ring with other substituents. This modularity allows for the creation of a library of PFBSA analogs with a range of reactivities, enabling optimization for specific protein targets and applications.[1][2]
Caption: Mechanism of PFBSA-mediated cysteine modification.
Applications in Research and Drug Discovery
The unique properties of PFBSA lend themselves to a variety of applications in protein science and drug development.
-
Covalent Inhibitor Development: PFBSA can be incorporated as a "warhead" into small molecule ligands to create potent and selective covalent inhibitors.[1][2] By targeting a cysteine residue in or near the active site of an enzyme, these inhibitors can achieve prolonged and often irreversible inhibition. The tunability of the PFBSA moiety allows for the optimization of reactivity to minimize off-target effects while maintaining high potency against the desired target.[1][2]
-
Activity-Based Protein Profiling (ABPP): PFBSA-based probes, often equipped with a reporter tag such as biotin or a fluorophore, can be used to identify and profile the reactivity of cysteine residues across the proteome.[1] This approach, known as ABPP, is invaluable for discovering novel drug targets, understanding enzyme function, and assessing the selectivity of covalent inhibitors.
-
Bioconjugation: PFBSA and other perfluoroaryl reagents serve as effective tools for the site-specific modification and bioconjugation of peptides and proteins.[4] This enables the attachment of various payloads, including imaging agents, polyethylene glycol (PEG), and other therapeutic molecules, to create well-defined bioconjugates.[4][5]
Experimental Protocols
The following protocols provide a general framework for the modification of proteins with PFBSA-based reagents. Optimization of specific parameters such as reagent concentration, incubation time, and temperature may be necessary for each specific protein and PFBSA derivative.
General Considerations
-
Reagent Preparation: PFBSA derivatives should be dissolved in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-100 mM). Store stock solutions at -20°C or -80°C, protected from moisture.
-
Protein Preparation: The target protein should be in a suitable buffer at a known concentration. The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol) that could compete with the protein for reaction with the PFBSA reagent. Recommended buffers include phosphate-buffered saline (PBS) or HEPES at a pH between 7.0 and 8.5.
-
Reaction pH: The reactivity of cysteine thiols is pH-dependent, with higher pH favoring the formation of the more nucleophilic thiolate anion.[3] Therefore, performing the labeling reaction at a slightly basic pH (e.g., 7.5-8.5) can enhance the reaction rate. However, the stability of the protein at higher pH should be considered.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with a PFBSA-based probe.
Materials:
-
Purified target protein
-
PFBSA-based labeling reagent
-
Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.0)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dilute the purified protein to a final concentration of 1-10 mg/mL in the Reaction Buffer.
-
Prepare the Labeling Reagent: Prepare a stock solution of the PFBSA reagent in anhydrous DMSO at a concentration of 10-100 mM.
-
Initiate the Labeling Reaction: Add the PFBSA stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10- to 50-fold molar excess of the PFBSA reagent over the protein. Vortex gently to mix.
-
Incubate: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching solution containing a high concentration of a thiol-containing reagent (e.g., DTT to a final concentration of 10-50 mM).
-
Remove Excess Reagent: Remove the unreacted PFBSA reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Characterize the Labeled Protein: Analyze the extent of labeling by mass spectrometry (e.g., LC-MS) to determine the mass shift corresponding to the covalent modification. The location of the modification can be determined by peptide mapping after proteolytic digestion.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol outlines the use of a PFBSA-based probe with a reporter tag (e.g., biotin) for profiling cysteine reactivity in a complex proteome.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
PFBSA-biotin probe
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with decreasing concentrations of detergent)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Prepare Cell Lysate: Lyse the cells or tissue in Lysis Buffer and clarify the lysate by centrifugation. Determine the protein concentration of the lysate.
-
Labeling: Treat the proteome (e.g., 1 mg of total protein) with the PFBSA-biotin probe at a final concentration of 1-10 µM. Incubate for 1 hour at 37°C.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash: Pellet the beads by centrifugation and wash extensively with a series of Wash Buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting with an anti-biotin antibody or by mass spectrometry-based proteomics for protein identification.
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Data Presentation and Interpretation
Table 1: Representative Reaction Parameters for Protein Modification with PFBSA Derivatives
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may lead to aggregation. |
| PFBSA Reagent Excess | 10 - 50 molar equivalents | Ensures sufficient driving force for the reaction. Higher excess may be needed for less reactive cysteines. |
| Reaction Buffer | HEPES, PBS | Should be free of competing nucleophiles (e.g., Tris, thiols). |
| pH | 7.0 - 8.5 | A slightly basic pH increases the nucleophilicity of the cysteine thiol. |
| Temperature | Room Temperature to 37°C | Higher temperatures can accelerate the reaction but may compromise protein stability. |
| Incubation Time | 1 - 4 hours | Should be optimized to achieve sufficient labeling without causing protein degradation. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Low reactivity of the target cysteine- Inactive PFBSA reagent- Competing nucleophiles in the buffer | - Increase the molar excess of the PFBSA reagent- Increase the reaction pH and/or temperature- Use a freshly prepared PFBSA stock solution- Ensure the buffer is free of Tris and thiols |
| Protein Precipitation | - High concentration of protein or PFBSA reagent- Protein instability under reaction conditions | - Reduce the concentration of reactants- Optimize the reaction buffer (e.g., add stabilizing agents)- Perform the reaction at a lower temperature |
| Non-specific Labeling | - High reactivity of the PFBSA reagent- Prolonged incubation time | - Use a less reactive PFBSA analog- Reduce the incubation time and/or reagent concentration- Perform a time-course experiment to find the optimal labeling duration |
Conclusion
This compound and its derivatives represent a valuable and versatile class of reagents for the targeted covalent modification of proteins. Their unique reactivity towards cysteine residues, coupled with the ability to fine-tune their electrophilicity, provides researchers with a powerful tool for a wide range of applications, from fundamental studies of protein function to the development of novel therapeutics. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of PFBSA-based protein modification strategies.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. The “Π-Clamp” Offers a Novel Strategy for Site-Selective Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Power of Sulfur(VI) Fluoride Exchange (SuFEx) in Modern Research & Drug Discovery
Introduction: Beyond the Click - The SuFEx Revolution
The advent of "click chemistry" provided a paradigm shift for scientists, offering a suite of reactions that are modular, efficient, and biocompatible.[1][2][3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) became the gold standard, enabling the elegant construction of complex molecules and bioconjugates.[4][5][6] However, the quest for new, orthogonal chemistries with unique reactivity profiles continued. In 2014, the Sharpless lab introduced Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click reaction poised to revolutionize fields from chemical biology to materials science.[1][7]
At the heart of SuFEx is the unique nature of the sulfur-fluorine (S-F) bond within sulfonyl fluorides (-SO₂F) and related S(VI) fluorides.[8] This bond is exceptionally stable to a wide range of conditions, including aqueous environments, yet it can be coaxed to react with high specificity towards strong nucleophiles.[8][9] This delicate balance of stability and "spring-loaded" reactivity makes sulfonyl fluorides, particularly robust aryl sulfonyl fluorides like those derived from pentafluorobenzene, ideal "warheads" and connective hubs for a multitude of applications.[10][11] When these hubs react with amines, they form highly stable sulfonamides, a motif prevalent in pharmaceuticals.[12]
This guide provides an in-depth exploration of SuFEx chemistry, focusing on its application in bioconjugation, covalent inhibitor design, and chemoproteomics, complete with detailed protocols for the modern researcher.
Section 1: The SuFEx Mechanism - A Dance of Stability and Reactivity
SuFEx chemistry is predicated on a nucleophilic substitution reaction at an electron-deficient sulfur(VI) center. The sulfonyl fluoride group (-SO₂F) serves as a highly efficient electrophilic partner. While relatively inert in physiological conditions, its reactivity is "unlocked" in the presence of suitable nucleophiles, such as the side chains of specific amino acids within a protein's microenvironment.[13][14]
Key Nucleophilic Partners in Biological Systems:
-
Primary Amines (e.g., Lysine): React to form stable sulfonamides.
-
Phenols (e.g., Tyrosine): React to form sulfonate esters.
-
Alcohols (e.g., Serine, Threonine): Form sulfonate esters, often facilitated by a catalytic residue that enhances nucleophilicity.[14]
-
Thiols (e.g., Cysteine): Can react to form thiosulfonates.
-
Imidazoles (e.g., Histidine): Can act as a nucleophile.
The pentafluorophenyl group in reagents like 2,3,4,5,6-pentafluorobenzenesulfonyl chloride is a powerful electron-withdrawing group, which further activates the sulfur center towards nucleophilic attack.[15] However, the true elegance of SuFEx lies in its context-dependent reactivity; the specific environment of a protein binding pocket can dramatically accelerate the reaction, enabling exquisite target selectivity.[9][13]
Caption: General mechanism of Sulfur(VI) Fluoride Exchange (SuFEx).
Section 2: Applications & Protocols
The versatility of the SuFEx reaction has led to its rapid adoption in several key areas of biomedical research.
Application: Bioconjugation and Protein Labeling
Bioconjugation is the process of covalently linking molecules, such as reporter tags (fluorophores, biotin) or drugs, to biomolecules like proteins.[16] SuFEx provides a robust method for this, offering a stable linkage that can withstand harsh downstream analysis. Unlike traditional methods like NHS-ester chemistry that broadly target accessible amines, SuFEx can be tuned for greater specificity based on the local protein environment.[16][17] This makes it a powerful tool for creating antibody-drug conjugates, fluorescently labeled proteins for imaging, or for immobilizing proteins on surfaces.
This protocol describes a general procedure for labeling a purified protein containing reactive nucleophilic residues (e.g., Lys, Tyr) with a sulfonyl fluoride-containing probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0). Avoid buffers with primary amines like Tris.
-
SuFEx probe (e.g., a pentafluorophenyl sulfonyl fluoride derivative with a reporter tag) dissolved in DMSO to make a 10-100 mM stock solution.
-
Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification.[18]
-
SDS-PAGE and fluorescence imaging system or Western blot apparatus for analysis.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure any stabilizing agents that contain nucleophiles (e.g., BSA, glycine) have been removed via dialysis or buffer exchange.[18]
-
Labeling Reaction:
-
Add the SuFEx probe stock solution to the protein solution to achieve a final probe concentration typically 10- to 50-fold molar excess over the protein. The optimal ratio must be determined empirically.
-
Scientist's Note: The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation. Run a vehicle control (DMSO only) in parallel.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing. Reaction time and temperature are key parameters to optimize.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted probe. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted probe and quenching agent by passing the reaction mixture through a desalting column or by dialysis against PBS.[18]
-
Analysis:
-
Confirm covalent labeling by running the purified, labeled protein on an SDS-PAGE gel.
-
Visualize the labeled protein using an in-gel fluorescence scanner (if using a fluorescent probe) or by Western blot using an antibody against the reporter tag (e.g., anti-biotin).
-
Quantify the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the covalent addition of the probe.
-
Application: Covalent Inhibitor and Drug Discovery
Targeted Covalent Inhibitors (TCIs) offer significant advantages in drug discovery, including enhanced potency and a prolonged duration of action.[14] SuFEx chemistry has emerged as a premier strategy for developing TCIs that target not just the highly nucleophilic cysteine, but also other residues like lysine, tyrosine, and serine.[11][14] This opens up a vast new landscape of the proteome for therapeutic intervention.[10] A small molecule can be equipped with a sulfonyl fluoride "warhead" to form an irreversible covalent bond within the target protein's binding site, leading to potent and durable inhibition.
| Probe Type | General Reactivity | Hydrolytic Half-life (pH 7) | Common Targets | Key Insight |
| Aryl Sulfonyl Fluoride | High | 10-90 hours | Lys, Tyr, Ser, His | Tunable reactivity based on ring electronics. Good balance for cell-based assays.[10] |
| Aliphatic Sulfonyl Fluoride | Moderate | Generally Longer | Ser (in catalytic triads) | Less intrinsically reactive; often requires protein-binding proximity for covalent modification.[9] |
| Aryl Fluorosulfate | Lower | >100 hours | Tyr, Lys | Increased metabolic stability makes it attractive for in-vivo applications and PET tracer development.[14] |
Application: Chemoproteomics for Target Discovery
Chemoproteomics uses chemical probes to map protein function and interactions on a global scale within complex biological systems.[10] SuFEx probes are exceptionally well-suited for this. A typical workflow involves treating live cells or lysates with a "clickable" SuFEx probe—one that contains both the sulfonyl fluoride warhead and a bio-orthogonal handle like an alkyne or azide. After the probe covalently labels its protein targets, the cells are lysed. A reporter tag (e.g., biotin-azide) is then "clicked" onto the probe's handle. The biotinylated proteins are then enriched on streptavidin beads, digested, and identified by mass spectrometry, revealing the cellular targets of the probe.[10]
Caption: Chemoproteomic workflow using a SuFEx-based chemical probe.
This protocol provides a framework for identifying the protein targets of a clickable SuFEx probe in a cellular lysate.
Materials:
-
Cell lysate (1-5 mg/mL total protein) in a suitable lysis buffer without detergents that interfere with click chemistry (e.g., NP-40 based buffer).
-
Clickable SuFEx Probe (with terminal alkyne) dissolved in DMSO (10 mM stock).
-
Click Reaction Reagents:
-
Biotin-Azide reporter tag (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in H₂O).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in H₂O).
-
Sodium Ascorbate (100 mM stock in H₂O, freshly prepared).
-
-
Streptavidin-agarose beads.
-
Wash Buffers (e.g., PBS with 0.1% SDS).
-
Mass spectrometry-grade trypsin, DTT, and iodoacetamide for digestion.
Procedure:
-
Lysate Labeling:
-
To 1 mg of protein lysate in a microfuge tube, add the clickable SuFEx probe to a final concentration of 10-100 µM.
-
Incubate for 1 hour at room temperature. Include a DMSO vehicle control.
-
-
Click Reaction:
-
Sequentially add the click reaction reagents to the labeled lysate.[19][20]
-
Biotin-Azide (final concentration 100 µM).
-
THPTA (final concentration 1 mM).
-
CuSO₄ (final concentration 1 mM).
-
-
Vortex briefly, then add Sodium Ascorbate (final concentration 2 mM) to initiate the reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation: Precipitate the proteins to remove excess click reagents using a methanol/chloroform protocol. Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Enrichment:
-
Incubate the resuspended proteins with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 8M Urea, and PBS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest the captured proteins overnight with trypsin.
-
-
Mass Spectrometry:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins using a database search. Compare protein enrichment in the probe-treated sample versus the vehicle control to identify specific targets.
-
Section 3: Conclusion and Future Outlook
Sulfur(VI) Fluoride Exchange (SuFEx) has firmly established itself as a cornerstone of the click chemistry toolkit. Its unique combination of stability and tunable, context-dependent reactivity provides a powerful method for forging stable connections to biomolecules. The applications, from creating precisely labeled proteins for imaging to discovering novel covalent drugs and mapping the druggable proteome, are vast and continue to expand. As researchers design more sophisticated SuFExable hubs and probes, this remarkable chemistry will undoubtedly continue to drive innovation in drug discovery, diagnostics, and our fundamental understanding of biology.
References
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 9. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening | MDPI [mdpi.com]
- 12. New synthesis of beta-sultams from pentafluorophenyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design and analysis of SuFEx chemical probes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 18. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 19. mdpi.com [mdpi.com]
- 20. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Pentafluorobenzenesulfonyl Chloride in Mass Spectrometry
Introduction: Enhancing Analyte Detection through Pentafluorobenzenesulfonylation
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental analysis, the demand for highly sensitive and selective quantification of small molecules is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), stands as a cornerstone for such analyses.[1] However, the inherent physicochemical properties of many analytes, such as low volatility or poor ionization efficiency, often present significant challenges to achieving desired detection limits.[2] Chemical derivatization offers a powerful strategy to overcome these limitations by modifying the analyte to a form more amenable to analysis.[3]
This guide provides a comprehensive overview of the application of pentafluorobenzenesulfonyl chloride (PFBS-Cl) as a versatile derivatizing agent for enhancing the mass spectrometric detection of a wide range of compounds, particularly those containing primary and secondary amine, and phenolic hydroxyl groups. The introduction of the pentafluorobenzenesulfonyl moiety imparts several advantageous characteristics to the analyte, most notably a significant increase in electron-capturing ability, making it exceptionally well-suited for highly sensitive detection by GC with electron capture negative ion chemical ionization (ECNICI-MS).[4] Furthermore, the derivatization can improve chromatographic behavior and provides a predictable fragmentation pattern in tandem mass spectrometry (MS/MS) for robust quantification.[5][6]
This document will delve into the underlying principles of PFBS-Cl derivatization, provide detailed, step-by-step protocols for its application, and discuss the mass spectrometric behavior of the resulting pentafluorobenzenesulfonamides.
The Chemistry of Pentafluorobenzenesulfonyl Chloride Derivatization
Pentafluorobenzenesulfonyl chloride is a highly electrophilic reagent that readily reacts with nucleophilic functional groups. The core of its utility lies in the formation of stable sulfonamide or sulfonate ester linkages with the target analytes.
Reaction Mechanism
The derivatization reaction is a nucleophilic acyl substitution where the nucleophile (e.g., an amine or a phenoxide) attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen or sulfur-oxygen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and, in the case of phenols, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Why Use Pentafluorobenzenesulfonyl Chloride?
The choice of PFBS-Cl as a derivatizing agent is underpinned by several key advantages:
-
Enhanced Sensitivity in ECNICI-MS: The pentafluorophenyl group is a potent electrophore. Its presence in the derivatized analyte dramatically increases the cross-section for electron capture, leading to the formation of abundant negative ions. This results in a significant enhancement in sensitivity when using ECNICI-MS, often achieving detection limits in the femtogram to picogram range.[4]
-
Improved Chromatographic Properties: Derivatization with PFBS-Cl increases the molecular weight and often the volatility of polar analytes, which can improve their chromatographic behavior, leading to better peak shapes and resolution in GC analysis.
-
Predictable Mass Spectrometric Fragmentation: The resulting sulfonamides exhibit characteristic fragmentation patterns in MS/MS analysis, typically involving the cleavage of the S-N bond and fragmentation of the pentafluorophenyl ring.[5][6] This allows for the development of highly selective and robust selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in LC-MS/MS.[7][8][9]
-
Broad Applicability: PFBS-Cl can be used to derivatize a wide range of primary and secondary amines, as well as phenols, making it a versatile tool for various applications, including the analysis of biogenic amines, pharmaceuticals, and environmental contaminants.[10][11]
Experimental Protocols
The following protocols provide a general framework for the derivatization of amines and phenols using PFBS-Cl. It is important to note that these conditions may require optimization for specific analytes and matrices.
Protocol 1: Derivatization of Amines in Aqueous Samples for GC-MS Analysis
This protocol is suitable for the analysis of primary and secondary amines in aqueous matrices such as water samples or biological fluids.
Materials:
-
Pentafluorobenzenesulfonyl chloride (PFBS-Cl)
-
Toluene or other suitable organic solvent (GC grade)
-
Sodium bicarbonate buffer (e.g., 0.5 M, pH 9.0)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a glass vial, add 1 mL of sodium bicarbonate buffer.
-
Derivatization: Add 100 µL of a 10 mg/mL solution of PFBS-Cl in toluene.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, centrifuge the vial to separate the phases.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The organic extract is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of Phenols for GC-MS Analysis
This protocol is designed for the derivatization of phenolic compounds.
Materials:
-
Pentafluorobenzenesulfonyl chloride (PFBS-Cl)
-
Acetone (GC grade)
-
Potassium carbonate (anhydrous)
-
Hexane (GC grade)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation: The sample containing the phenolic analytes should be in a non-protic solvent or evaporated to dryness. If in a non-protic solvent, proceed to the next step. If dry, reconstitute in 200 µL of acetone.
-
Derivatization: Add approximately 10 mg of anhydrous potassium carbonate and 50 µL of a 10 mg/mL solution of PFBS-Cl in acetone.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes.
-
Work-up: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.
-
Extraction: Centrifuge to separate the phases and transfer the upper hexane layer to a clean vial.
-
Analysis: The hexane extract is ready for GC-MS analysis.
Mass Spectrometric Analysis of Pentafluorobenzenesulfonamides
The mass spectrometric behavior of PFBS-derivatized compounds is crucial for method development and data interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, Electron Capture Negative Ion Chemical Ionization (ECNICI) is the preferred ionization mode due to the high electron affinity of the pentafluorophenyl group.[4] In this mode, the derivatized molecule captures a thermal electron to form a molecular anion [M]⁻ or undergoes dissociative electron capture to form a [M-H]⁻ ion, which is often the base peak in the spectrum. This results in excellent sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
In LC-MS/MS, electrospray ionization (ESI) in either positive or negative mode can be used. The choice of polarity will depend on the overall structure of the analyte. Tandem mass spectrometry (MS/MS) is employed to enhance selectivity and facilitate quantification.
Fragmentation Pathways:
A common fragmentation pathway for protonated pentafluorobenzenesulfonamides ([M+H]⁺) involves the cleavage of the sulfonamide bond.[5][6] This can lead to several characteristic product ions. One of the most common fragmentation pathways for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[5] Another key fragmentation involves the cleavage of the S-N bond, leading to the formation of an ion corresponding to the protonated amine and a fragment representing the pentafluorobenzenesulfonyl moiety.
The specific fragmentation pattern will depend on the structure of the derivatized analyte and the collision energy used. Method development should, therefore, involve the optimization of MS/MS parameters for each specific compound.
| Analyte Class | Parent Ion (m/z) | Characteristic Fragment Ion(s) (m/z) | Notes |
| Primary Amine Derivative | [M+H]⁺ | [M+H - 64]⁺ (Loss of SO₂) | The relative abundance of fragments will vary. |
| [Amine+H]⁺ | |||
| [C₆F₅SO₂]⁺ (247) | |||
| Phenol Derivative | [M-H]⁻ | [C₆F₅SO₃]⁻ (263) | Fragmentation in negative mode is often simpler. |
| [C₆F₅O]⁻ (183) |
Table 1: Representative Mass Transitions for PFBS-Derivatized Analytes in MS/MS.
Applications in Research and Development
The high sensitivity and selectivity afforded by PFBS-Cl derivatization have led to its application in a variety of fields:
-
Pharmaceutical Analysis: For the quantification of amine- or phenol-containing drugs and their metabolites in biological matrices.[12]
-
Clinical and Forensic Toxicology: Detection and quantification of drugs of abuse and their metabolites.
-
Environmental Monitoring: Analysis of trace levels of pollutants such as phenolic compounds and aromatic amines in water and soil samples.[7][8]
-
Metabolomics and Proteomics: Although less common in broad-scale "omics" studies, this derivatization can be a powerful tool for targeted analysis of specific classes of metabolites or for the characterization of protein modifications.
Troubleshooting and Considerations
-
Reagent Stability: Pentafluorobenzenesulfonyl chloride is sensitive to moisture and should be stored in a desiccator. Solutions of the reagent should be prepared fresh.
-
Reaction Byproducts: Excess derivatizing reagent and byproducts can interfere with the analysis. The work-up and extraction steps are crucial for removing these interferences.
-
Matrix Effects: When analyzing complex samples, matrix components can suppress or enhance the ionization of the derivatized analyte. The use of isotopically labeled internal standards is highly recommended to correct for these effects.
-
Optimization is Key: The protocols provided here are starting points. Optimal derivatization conditions (e.g., pH, temperature, reaction time, reagent concentration) should be determined empirically for each new analyte and matrix.
Conclusion
Pentafluorobenzenesulfonyl chloride is a powerful and versatile derivatizing agent for enhancing the mass spectrometric analysis of compounds containing primary and secondary amine and phenolic hydroxyl groups. By improving chromatographic properties and, most significantly, increasing ionization efficiency, particularly in GC-ECNICI-MS, this reagent enables the highly sensitive and selective quantification of a wide range of analytes. The predictable fragmentation of the resulting sulfonamide derivatives further enhances the robustness of MS/MS-based methods. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this valuable analytical strategy in their work.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. journalofchemistry.org [journalofchemistry.org]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Cysteine Labeling with Pentafluorobenzenesulfonamide
Authored by: A Senior Application Scientist
Introduction
The selective modification of amino acid residues within proteins is a cornerstone of chemical biology, enabling the study of protein function, the development of therapeutic agents, and the creation of novel biomaterials. Among the canonical amino acids, cysteine stands out due to the unique nucleophilicity of its thiol side chain.[1][2] The relatively low abundance of cysteine in the proteome (approximately 2.3%) further enhances its appeal as a target for site-specific modification.[2][3]
This document provides a comprehensive guide to the use of Pentafluorobenzenesulfonamide (PFBS) and its derivatives as a chemoselective reagent for cysteine labeling. PFBS has emerged as a versatile and tunable electrophilic "warhead" for targeting cysteine thiols.[3] The core of this methodology lies in a nucleophilic aromatic substitution (SNAr) reaction, where the deprotonated thiol of a cysteine residue attacks the electron-deficient aromatic ring of the PFBS molecule. This reaction is highly selective for cysteine under controlled pH conditions, forming a stable thioether bond. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss methods for validating the labeling process, offering researchers a robust framework for their experimental design.
The Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)
The labeling reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pentafluorinated benzene ring of PFBS is highly electron-deficient due to the strong inductive effect of the five fluorine atoms and the sulfonyl group. This electron deficiency makes the ring susceptible to attack by strong nucleophiles.
The key steps are:
-
Thiol Deprotonation: The reaction is typically performed at a pH near or slightly above the pKa of the cysteine thiol (~8.5), which facilitates the formation of the highly nucleophilic thiolate anion (RS⁻).
-
Nucleophilic Attack: The thiolate anion attacks the carbon atom at the para position of the PFBS ring. This position is most activated towards nucleophilic attack.
-
Formation of a Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.
-
Fluoride Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, resulting in the formation of a stable thioether linkage between the cysteine residue and the tetrafluorobenzenesulfonamide moiety.
This reaction is highly chemoselective for the soft nucleophilicity of the cysteine thiol over other nucleophilic residues like lysine, especially under physiological pH conditions (pH 7.0-7.5).[3][4]
Caption: Mechanism of cysteine labeling via SNAr reaction.
Detailed Experimental Protocol
This protocol provides a general framework for labeling a protein containing one or more accessible cysteine residues. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific proteins.
Required Materials and Reagents
-
Protein/Peptide: Purified protein or peptide of interest with at least one cysteine residue.
-
This compound (PFBS): High-purity solid.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride or Dithiothreitol (DTT). TCEP is often preferred as it is stable, odorless, and does not contain a thiol that needs to be removed prior to labeling.[5]
-
Reaction Buffer: 100 mM Sodium Phosphate or HEPES buffer, pH 7.2-7.5.
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Quenching Reagent: 1 M DTT or 2-Mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis tubing (with appropriate molecular weight cut-off), or HPLC system.[6]
-
Analytical Equipment: Mass Spectrometer (ESI or MALDI-TOF).
Reagent Preparation
-
PFBS Stock Solution (100 mM): Carefully weigh the PFBS solid and dissolve it in anhydrous DMSO to a final concentration of 100 mM. Store in small aliquots at -20°C, protected from moisture.
-
Reaction Buffer (100 mM, pH 7.4): Prepare a 100 mM sodium phosphate or HEPES buffer. Adjust the pH to 7.4 using NaOH or HCl. Degas the buffer thoroughly by sparging with nitrogen or argon to minimize oxidation of thiols.
-
Reducing Agent Stock (TCEP, 500 mM): Dissolve TCEP-HCl in nuclease-free water to a final concentration of 500 mM. Neutralize to ~pH 7 with NaOH. Prepare fresh or store at -20°C for short periods.
-
Quenching Solution (1 M DTT): Prepare a 1 M solution of DTT in nuclease-free water.
Step-by-Step Labeling Procedure
Step 1: Protein Reduction (Critical Step) The goal is to ensure all cysteine residues are in their reduced, thiol form and not participating in disulfide bonds.[5][7]
-
Dissolve the protein sample in the degassed Reaction Buffer to a concentration of 50-100 µM.
-
Add TCEP stock solution to a final concentration of a 10-fold molar excess over cysteine residues. If the number of cysteines is unknown, a final concentration of 1-2 mM TCEP is a good starting point.
-
Incubate the mixture at room temperature for 1 hour.
-
Crucially, the reducing agent must be removed before adding the labeling reagent. If using TCEP, it often does not need to be removed if the subsequent molar excess of PFBS is high. However, for maximum efficiency, remove TCEP via a desalting column (e.g., spin column) equilibrated with degassed Reaction Buffer.[5] If DTT was used, its removal is mandatory.
Step 2: Labeling Reaction
-
Immediately after removing the reducing agent, add the 100 mM PFBS stock solution to the protein solution. A 10- to 20-fold molar excess of PFBS over the protein is a typical starting point.[6] Add the PFBS stock dropwise while gently vortexing to avoid protein precipitation. The final DMSO concentration should ideally be below 5% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.[6] The optimal time should be determined empirically.
Step 3: Quenching the Reaction
-
To consume any unreacted PFBS, add a quenching reagent such as DTT or 2-mercaptoethanol to a final concentration of ~50 mM (a large excess).
-
Incubate for 30 minutes at room temperature.
Step 4: Purification of the Labeled Protein
-
Separate the labeled protein from excess PFBS and quenching reagent.
-
Size-Exclusion Chromatography (SEC): Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). This is a rapid and effective method.[6]
-
Dialysis: Dialyze the sample against a large volume of storage buffer at 4°C with several buffer changes over 24-48 hours. This method is slower but effective for larger volumes.
Summary of Experimental Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 7.5 | Balances thiol deprotonation for reactivity with minimizing side reactions at primary amines (e.g., lysine).[6][7] |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) can improve selectivity and protein stability over longer incubation times. |
| PFBS Molar Excess | 10x - 50x over Cys | Drives the reaction to completion. Higher excess may be needed for less accessible cysteines. |
| Reaction Time | 2 hours - Overnight | Dependent on cysteine accessibility and temperature. Should be optimized for each specific protein. |
| Protein Conc. | 10 - 100 µM | A practical range for efficient labeling and subsequent purification. |
Validation and Workflow
Confirmation of successful and specific labeling is paramount. Mass spectrometry is the definitive method for this analysis.[8]
-
Mass Analysis (Intact Protein): Analyze both the unlabeled and labeled protein using ESI-MS or MALDI-TOF. A successful reaction will show a mass increase corresponding to the addition of the PFBS moiety minus one fluorine atom.
-
Mass of PFBS = 249.15 g/mol
-
Mass of Fluorine = 19.00 g/mol
-
Expected Mass Shift = +230.15 Da per labeled cysteine.
-
-
Peptide Mapping (MS/MS): To identify the specific cysteine residue(s) that have been modified, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS. The mass modification will be observed on peptides containing the labeled cysteine, allowing for precise site localization.
Caption: Overall workflow for PFBS labeling and validation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Labeling | - Incomplete reduction of disulfide bonds.- Re-oxidation of thiols after reductant removal.- Insufficient molar excess of PFBS.- Inactive PFBS reagent (hydrolyzed). | - Increase concentration or incubation time of the reducing agent.- Work quickly after reductant removal; use degassed buffers.- Increase the molar excess of PFBS in increments (e.g., 25x, 50x).- Use a fresh aliquot of PFBS stock solution. |
| Non-specific Labeling | - Reaction pH is too high (>8.0), leading to reaction with lysine residues.- Overly harsh reaction conditions (high temp, very long incubation). | - Ensure the reaction buffer pH is strictly controlled within the 7.0-7.5 range.[7]- Reduce incubation time or perform the reaction at a lower temperature (4°C). |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- The protein is unstable under the reaction conditions. | - Minimize the volume of PFBS stock added; ensure final DMSO is <5%.- Screen different buffer compositions or add stabilizing excipients (e.g., glycerol, arginine). |
Conclusion
Labeling with this compound offers a robust and highly selective method for modifying cysteine residues. Its tunable reactivity and the stability of the resulting thioether bond make it an excellent tool for applications ranging from fundamental proteomic studies to the development of covalent inhibitors in drug discovery.[3] By carefully controlling reaction conditions, particularly the reduction state of the protein and the pH of the reaction, researchers can achieve high efficiency and specificity. The validation of this modification is straightforward using standard mass spectrometry techniques, providing a high degree of confidence in the final conjugate.
References
- 1. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pentafluorobenzenesulfonamide as a Tunable Covalent Inhibitor for Selective Protein Modification
Introduction: The Renaissance of Covalent Inhibition and the Quest for Novel Warheads
Covalent inhibitors have undergone a significant resurgence in drug discovery and chemical biology, transitioning from a class of compounds once avoided due to potential toxicity to a cornerstone of modern targeted therapy.[1][2] Their ability to form a stable bond with a target protein offers distinct advantages, including enhanced potency, prolonged duration of action, and the potential to inhibit traditionally "undruggable" targets.[1][2] This revival has been fueled by sophisticated proteomic technologies and a deeper understanding of the kinetic parameters that govern selectivity.[3][4]
A critical component of any targeted covalent inhibitor (TCI) is its "warhead"—the electrophilic moiety responsible for forming the covalent bond.[2][5] While acrylamides targeting cysteine residues have been the workhorse of the field, the drive to expand the targetable proteome and refine selectivity has spurred the development of novel electrophilic modalities.[2][3][4]
This guide introduces the pentafluorobenzenesulfonamide (PFBS) moiety as a versatile and highly tunable warhead for the selective covalent modification of proteins. We will explore its unique mechanism of action, provide detailed protocols for its application in target discovery and validation, and discuss the key experimental considerations for its successful implementation.
Section 1: The this compound (PFBS) Moiety: A Unique Electrophile
The PFBS group represents an emerging class of electrophiles with unique properties that make it an attractive tool for chemical biology and drug discovery. Unlike many traditional warheads, its reactivity is not based on Michael addition but on a distinct chemical transformation that allows for fine-tuning and imparts superior selectivity profiles in certain contexts.[3]
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The PFBS warhead engages nucleophilic residues on proteins, primarily the thiol group of cysteine, via a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] In this mechanism, the nucleophilic sulfur atom of a cysteine residue attacks the electron-deficient pentafluorophenyl ring, specifically at the C4 position (para to the sulfonamide group). This attack displaces the fluoride atom at that position, resulting in a stable thioether linkage and the formation of a tetrafluorophenylsulfonamide-protein adduct.
The high degree of fluorination makes the aromatic ring exceptionally electron-poor, thereby activating it for nucleophilic attack. This distinct mechanism is a key differentiator from other common electrophiles.
Caption: Mechanism of PFBS covalent modification via SNAr.
Advantages and Tunability
The PFBS warhead offers several compelling advantages for researchers:
-
Tunable Reactivity: The electronics of the aryl ring, and thus its reactivity, can be modulated by synthesizing a library of derivatized polyfluorinated benzene rings.[3][4] This allows for the optimization of the warhead's reactivity to balance target engagement with off-target effects, a crucial aspect of TCI design.[6]
-
Enhanced Selectivity: In certain applications, such as modifying FDA-approved kinase inhibitors like ibrutinib, the PFBS warhead has been shown to impart superior selectivity profiles, improving kinome-wide promiscuity while maintaining potency against the primary target.[3]
-
Novel Cysteine Targeting: It provides an alternative electrophile for targeting cysteines, expanding the chemical space for covalent inhibitor design beyond traditional Michael acceptors.
Section 2: Experimental Design & Strategy
A well-defined strategy is essential for successfully employing PFBS-based molecules. The general workflow involves probe design, proteome-wide target identification, and rigorous validation of the covalent interaction.
Designing PFBS-based Probes and Inhibitors
The design process begins with a parent molecule or scaffold that has some affinity for the target of interest. The PFBS moiety is then incorporated into this scaffold. For activity-based protein profiling (ABPP), a "clickable" handle, such as a terminal alkyne, is often included in the probe's design to facilitate downstream enrichment and identification.[7][8]
General Workflow for Target Identification
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to identify the protein targets of a covalent inhibitor directly in a complex biological system.[3][9] The workflow for a PFBS-based probe is outlined below.
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Section 3: Core Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in characterizing a PFBS-based covalent inhibitor.
Protocol 3.1: Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol outlines the use of a PFBS probe containing a terminal alkyne to identify protein targets in a cell lysate.
Materials:
-
PFBS-alkyne probe (e.g., 10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Cell lysate (e.g., from cancer cell line of interest), normalized to 1-2 mg/mL protein
-
Click Chemistry Reagents:
-
Biotin-Azide tag (e.g., 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM fresh stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 2 mM in 4:1 t-butanol:DMSO)
-
Copper(II) sulfate (CuSO₄, 50 mM fresh stock in water)
-
-
Streptavidin-agarose beads
-
Mass spectrometry-grade trypsin
Procedure:
-
Lysate Preparation: Prepare cell lysate in a buffer without DTT or other nucleophiles (e.g., PBS with 0.1% Triton X-100 and protease inhibitors). Determine protein concentration via BCA or Bradford assay.
-
Probe Incubation:
-
In separate microcentrifuge tubes, aliquot 1 mg of proteome (e.g., 1 mL of 1 mg/mL lysate).
-
Add PFBS-alkyne probe to a final concentration of 10-50 µM. For the control, add an equivalent volume of DMSO.
-
Incubate at room temperature for 1-2 hours with gentle rotation. Rationale: This allows for the covalent reaction between the probe and its target proteins to proceed.
-
-
Click Chemistry (CuAAC):
-
To each sample, add the click-chemistry reagents in the following order to final concentrations:
-
Biotin-Azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Vortex briefly and incubate for 1 hour at room temperature. Rationale: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction attaches a biotin tag to the alkyne-modified proteins, enabling their subsequent enrichment.
-
-
Protein Precipitation & Enrichment:
-
Precipitate proteins using a chloroform/methanol extraction to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Dilute the sample 6-fold with PBS to reduce the SDS concentration to 0.2%.
-
Add pre-washed streptavidin-agarose beads and incubate for 1.5 hours at room temperature to capture biotinylated proteins.
-
-
On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., with 0.5% SDS in PBS, then 6M Urea, then PBS).
-
Resuspend the beads in a digestion buffer (e.g., 2M Urea in 100 mM Tris) and add trypsin.
-
Digest overnight at 37°C. Rationale: Digesting the captured proteins into peptides directly on the beads minimizes sample loss and contamination.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control using a suitable data analysis pipeline (e.g., MaxQuant, Proteome Discoverer). These are the candidate targets.
-
Protocol 3.2: Kinetic Analysis of Covalent Inhibition (kinact/KI)
Determining the second-order rate constant (kinact/KI) is essential for quantifying the efficiency of a covalent inhibitor.[4] This parameter reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact). A time-dependent IC₅₀ approach is a practical method for this determination.[4]
Materials:
-
Purified target enzyme
-
PFBS inhibitor
-
Substrate for the enzyme that produces a detectable signal (e.g., fluorescent, colorimetric)
-
Assay buffer
-
96- or 384-well microplates
-
Plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the PFBS inhibitor in assay buffer.
-
In the microplate, pre-incubate the enzyme with the different concentrations of the inhibitor for varying amounts of time (e.g., 0, 15, 30, 60, 120 minutes). Rationale: Covalent inhibition is time-dependent. Measuring activity at different pre-incubation times is necessary to determine the rate of inactivation.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Immediately measure the reaction progress (product formation) over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity (slope of the linear phase of product formation).
-
Plot the initial velocities against the inhibitor concentration for each pre-incubation time point and fit the data to a dose-response curve to obtain an IC₅₀ value for each time point.
-
The IC₅₀ values will decrease with longer pre-incubation times.
-
Plot the observed rate of inactivation (kobs) against the inhibitor concentration [I]. The kobs can be derived from the time-dependent IC₅₀ data.
-
The resulting plot should be linear. The slope of this line is kinact/KI. Self-Validation: A linear relationship between kobs and [I] validates the two-step model of covalent inhibition (reversible binding followed by irreversible inactivation).
-
| Parameter | Description | Importance |
| KI | Reversible binding affinity | Governs the initial, non-covalent recognition of the inhibitor by the target. |
| kinact | Maximum rate of inactivation | Represents the rate of covalent bond formation once the inhibitor is bound. |
| kinact/KI | Second-order rate constant | The overall efficiency of the covalent inhibitor, combining both binding and reaction steps. |
| Table 1: Key Kinetic Parameters for Covalent Inhibitors. |
Protocol 3.3: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry
This protocol provides definitive evidence of a covalent interaction by measuring the mass increase of the target protein upon incubation with the inhibitor.
Materials:
-
Purified target protein (high purity is critical)
-
PFBS inhibitor
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)
-
Desalting column (e.g., C4 reverse-phase)
Procedure:
-
Incubation:
-
Incubate the purified target protein (e.g., at 5-10 µM) with a 5- to 10-fold molar excess of the PFBS inhibitor.
-
As a control, incubate the protein with vehicle (DMSO) alone.
-
Allow the reaction to proceed for 2-4 hours at room temperature or 37°C.
-
-
Sample Cleanup:
-
Desalt the samples using a reverse-phase C4 ZipTip or a similar desalting column to remove excess inhibitor and non-volatile salts. Rationale: This step is crucial for obtaining high-quality mass spectra of the protein.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples by direct infusion or LC-MS.
-
Acquire the mass spectrum over a m/z range appropriate for the protein's expected charge state distribution.
-
-
Data Interpretation:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the control protein.
-
A successful covalent modification will result in a mass shift corresponding to the molecular weight of the bound inhibitor fragment (PFBS inhibitor - HF). For example, if the inhibitor's MW is 500 Da, and it reacts via SNAr, the expected mass increase would be ~480 Da (500 Da - 20 Da for HF). Self-Validation: The observation of a specific mass shift that precisely matches the calculated mass of the adduct provides unambiguous evidence of covalent bond formation.[10][11]
-
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. news-medical.net [news-medical.net]
- 7. Optimization of activity-based probes for proteomic profiling of histone deacetylase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots [escholarship.org]
- 10. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Experimental Setup for Pentafluorobenzenesulfonamide Reactions in Modern Synthesis
Abstract
Pentafluorobenzenesulfonamide (PFBSA) and its derivatives are increasingly vital scaffolds in medicinal chemistry, agrochemistry, and materials science. The unique electronic properties imparted by the pentafluorophenyl group offer enhanced stability, lipophilicity, and metabolic resistance in drug candidates. Furthermore, the sulfonyl fluoride moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for rapid and efficient molecular assembly. This guide provides a detailed overview of the core reactions involving PFBSA, offering field-proven protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pentafluorobenzenesulfonyl Moiety
The pentafluorobenzenesulfonyl group (C₆F₅SO₂) is a privileged structural motif in modern organic synthesis. Its high reactivity and versatility stem from two key features: the electrophilic nature of the sulfur atom and the exceptional electron-withdrawing capacity of the pentafluorophenyl ring[1]. This combination makes precursors like pentafluorobenzenesulfonyl chloride (PFBSCl) highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of stable sulfonamide, sulfonate, and thioether linkages, respectively[1].
Pentafluorobenzenesulfonamides, the focus of this guide, are particularly important. They serve as key intermediates in the synthesis of a wide array of pharmacologically active compounds[2][3]. The N-H bond of the primary sulfonamide is amenable to further functionalization, such as N-arylation, allowing for the construction of complex molecular architectures[4][5][6][7][8].
More recently, the related sulfonyl fluorides have emerged as premier electrophiles in SuFEx click chemistry[9][10][11]. Their remarkable stability, coupled with a specific reactivity profile, enables the rapid and reliable connection of molecular fragments, accelerating the drug discovery process[11][12]. This guide will detail the foundational protocols for preparing and reacting PFBSA, providing the necessary framework for its successful application in a research setting.
Foundational Protocol: Synthesis of this compound (PFBSA)
The most direct route to PFBSA involves the reaction of commercially available pentafluorobenzenesulfonyl chloride (PFBSCl) with an ammonia source. The high reactivity of the sulfonyl chloride ensures a straightforward and typically high-yielding transformation[1].
Causality and Mechanistic Considerations
The reaction proceeds via a classical nucleophilic substitution at the electrophilic sulfur center. The ammonia molecule attacks the sulfur atom, leading to the displacement of the chloride leaving group. The reaction is typically performed in a solvent that can dissolve the starting material and is inert to the reaction conditions. An excess of ammonia or the addition of a non-nucleophilic base is often used to neutralize the HCl generated during the reaction, driving it to completion.
Detailed Experimental Protocol: PFBSCl to PFBSA
Reagents & Equipment:
-
Pentafluorobenzenesulfonyl chloride (PFBSCl)
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve pentafluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (approx. 5 mL per gram of PFBSCl). Cool the solution to 0 °C in an ice bath.
-
Ammonia Addition: While stirring vigorously, slowly add ammonium hydroxide solution (2.5 eq) dropwise to the cooled solution. Rationale: Slow addition is crucial to control the exotherm of the reaction. Maintaining a low temperature minimizes potential side reactions.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting PFBSCl is fully consumed.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add deionized water and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. Rationale: The acid wash removes any remaining ammonia, while the bicarbonate wash neutralizes any residual acid, ensuring a clean separation and purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Characterization:
-
¹H NMR: Expect a broad singlet corresponding to the NH₂ protons.
-
¹⁹F NMR: Expect complex multiplets characteristic of the C₆F₅ group.
-
Mass Spectrometry: Confirm the molecular weight (exact mass ~247.97 g/mol )[13].
Core Application: N-Arylation of this compound
The synthesis of N-arylsulfonamides is a cornerstone transformation in medicinal chemistry. These motifs are present in numerous FDA-approved drugs. Copper- and palladium-catalyzed cross-coupling reactions are powerful methods for forming the crucial C-N bond between PFBSA and an aryl partner[5][7].
Rationale for Catalyst and Ligand Selection
Copper(I) iodide (CuI) is a cost-effective and efficient catalyst for the N-arylation of sulfonamides with aryl iodides[5]. The reaction often proceeds without the need for complex or expensive ligands, making it highly practical. The choice of base is critical; inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed to deprotonate the sulfonamide, generating the active nucleophile. The solvent, typically a high-boiling polar aprotic solvent like DMF or DMSO, facilitates the dissolution of the reagents and promotes the reaction at elevated temperatures.
General Protocol: CuI-Catalyzed N-Arylation
Reagents & Equipment:
-
This compound (PFBSA)
-
Aryl Iodide (or Aryl Boronic Acid)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add PFBSA (1.0 eq), the aryl iodide (1.2 eq), CuI (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuation and Backfilling: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times. Rationale: This is critical to remove oxygen, which can oxidize the Cu(I) catalyst and lead to undesired side reactions.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 110-130 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl this compound.
Workflow and Data Summary
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CuI (10 mol%) | Cs₂CO₃ | DMF | 130 | 75-91 | [5] |
| Pd(OAc)₂/Ligand | K₃PO₄ | Toluene | 100 | 60-85 | Varies |
| None (Aryne) | CsF | THF | RT | 70-90 | [6][8] |
| Table 1: Comparison of common N-arylation conditions for sulfonamides. |
Advanced Application: Pentafluorophenyl Sulfonates in SuFEx Chemistry
While this guide focuses on pentafluorobenzenesulfonamide , the closely related pentafluorophenyl sulfonate esters and sulfonyl fluorides are central to SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry[9][10]. The pentafluorophenoxy group is an excellent leaving group, reacting readily with nucleophiles under specific activation conditions. This reactivity is harnessed to create robust sulfate and sulfonate linkages. More commonly, sulfonyl fluorides (R-SO₂F) are used as the electrophilic partner due to their superior stability and tunable reactivity[14][15][16][17][18].
Mechanistic Principle of SuFEx
SuFEx chemistry involves the reaction of a sulfonyl fluoride (or a related S(VI) halide) with a nucleophile, typically a silylated phenol or alcohol. The reaction is often catalyzed by a fluoride source or a base. The S-F bond is exceptionally strong and stable in many chemical environments, but its reactivity can be "unlocked" under specific conditions, leading to a highly reliable and orthogonal ligation reaction[11]. This "click" character—high yield, simple workup, and tolerance of diverse functional groups—makes SuFEx invaluable for drug discovery and materials science[12].
Protocol: Catalytic Amidation of a Sulfonyl Fluoride (Model Reaction)
This protocol is adapted from literature on the catalytic amidation of sulfonyl fluorides, which follows similar principles to SuFEx and demonstrates the activation of the S-F bond[14][15][16][17].
Reagents & Equipment:
-
An appropriate Aryl Sulfonyl Fluoride (e.g., a PFBSA-analog where NH₂ is F) (1.0 eq)
-
A primary or secondary amine (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (10 mol%)
-
Triethylsilane (Et₃SiH) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Reaction vial with screw cap
Procedure:
-
Setup: To a reaction vial, add the aryl sulfonyl fluoride, the amine, and HOBt.
-
Solvent and Additive: Add anhydrous MeCN followed by triethylsilane.
-
Reaction: Seal the vial and stir the mixture at 50-70 °C for 12-24 hours. Rationale: HOBt acts as a nucleophilic catalyst, activating the S(VI)-F bond. The silane additive is proposed to facilitate the turnover of the catalyst.[14][15][16]
-
Work-up: Upon completion, cool the reaction, concentrate the solvent, and purify the residue by flash column chromatography to yield the desired sulfonamide.
Safety and Handling
-
Pentafluorobenzenesulfonyl Chloride (PFBSCl): This reagent is highly reactive and corrosive. It is sensitive to moisture and will hydrolyze to form pentafluorobenzenesulfonic acid and HCl[1]. Always handle PFBSCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store under anhydrous conditions.
-
Solvents: Dichloromethane and DMF are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use and handle with appropriate precautions.
-
Reactions at Elevated Temperatures: Use a blast shield and ensure proper temperature control when running reactions under heat.
Conclusion
This compound is a versatile and powerful building block for modern synthetic chemistry. The protocols detailed in this guide provide a solid foundation for its synthesis and subsequent N-arylation, a key transformation in drug discovery. Furthermore, an understanding of the related SuFEx chemistry opens the door to rapid, modular synthesis strategies. By understanding the causality behind the experimental steps—from the necessity of an inert atmosphere in cross-coupling to the catalytic activation of the S-F bond—researchers can effectively troubleshoot and adapt these methods for the synthesis of novel and impactful molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. US20200277268A1 - Pentafluorophenyl sulfonamide compounds, compositions and uses thereof - Google Patents [patents.google.com]
- 3. IL127965A - Pharmaceutical compositions containing this compound derivatives and novel this compound derivatives - Google Patents [patents.google.com]
- 4. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 10. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 11. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Pentafluorobenzenesulfonamide Technical Support Center
Welcome to the technical support center for pentafluorobenzenesulfonamide (PFBSA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during the use of this versatile reagent. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
PART 1: Proactive Troubleshooting and Mechanistic Insights
This section moves beyond a simple FAQ, offering a proactive approach to common challenges. Understanding the "why" behind a side reaction is the first step to preventing it.
Question 1: Low Yields in Sulfonamide Formation with Primary/Secondary Amines
"I'm reacting pentafluorobenzenesulfonyl chloride with my amine, but I'm getting a low yield of the desired sulfonamide. What are the likely culprits?"
Low yields in this reaction are common and can typically be traced back to three primary side reactions: hydrolysis of the starting material, competing nucleophilic aromatic substitution (SNAr), and issues with the basicity of the reaction medium.
-
Hydrolysis of Pentafluorobenzenesulfonyl Chloride: The sulfonyl chloride is highly electrophilic at the sulfur atom and is sensitive to moisture.[1] Exposure to water, even atmospheric moisture, will lead to the formation of the unreactive pentafluorobenzenesulfonic acid.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried (oven or flame-dried).
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Competing Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenyl ring is highly electron-deficient due to the five fluorine atoms, making it susceptible to nucleophilic attack.[2][3] Your amine can act as a nucleophile and displace one of the fluorine atoms (typically at the para position) on the ring of another this compound molecule, leading to undesired dimers or polymers.[4][5]
-
Causality: This side reaction is more prevalent with highly nucleophilic amines and at elevated temperatures. The sulfonamide product itself can also be a substrate for SNAr.
-
Prevention:
-
Maintain a low reaction temperature (0 °C to room temperature is often sufficient).
-
Slowly add the sulfonyl chloride to a solution of the amine and a non-nucleophilic base. This keeps the concentration of the electrophilic sulfonyl chloride low at any given time, favoring the desired reaction with the amine.
-
-
-
Incorrect Base or pH: The choice and amount of base are critical. A base is required to neutralize the HCl generated during the reaction.[6][7] However, a very high concentration of a strong base like NaOH can promote hydrolysis of the sulfonyl chloride and potentially the sulfonamide product.[8] If the amine itself is used as the base, a second equivalent is consumed, which must be factored into your stoichiometry.
-
Recommended Bases: Use non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and can act as a nucleophilic catalyst.
-
-
To a solution of the primary or secondary amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a solution of pentafluorobenzenesulfonyl chloride (1.1 equiv.) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Question 2: Unexpected Products in Reactions with Organometallic Reagents
"I'm attempting an ortho-lithiation of a this compound derivative, but I'm seeing a complex mixture of products and low yield of my desired functionalized compound. What's going wrong?"
Ortho-lithiation of aromatic compounds is a powerful tool, but with pentafluorinated systems, you are navigating a delicate balance between deprotonation and other potential reaction pathways.[9][10]
-
ortho-Lithiation vs. Benzyne Formation: The sulfonamide group is a moderate directing group for ortho-lithiation. However, the pentafluorophenyl ring is predisposed to eliminate a fluoride ion, especially from a lithiated intermediate. This can lead to the formation of a highly reactive tetrafluorobenzyne intermediate.[11][12] This benzyne will then be trapped by any available nucleophile (including the organolithium reagent or the amide base), leading to a mixture of regioisomers.
-
Mechanistic Insight: The stability of the ortho-lithiated species is highly temperature-dependent. At temperatures above -40 °C, the elimination of lithium fluoride to form the benzyne becomes significantly faster.[11][12]
-
Troubleshooting:
-
Temperature Control: Maintain a very low temperature, typically -78 °C, throughout the lithiation and electrophilic quench.
-
In Situ Trapping: Add the electrophile to the reaction mixture before or concurrently with the organolithium base. This ensures that the electrophile is present to trap the ortho-lithiated intermediate as it is formed, minimizing its lifetime and the chance for benzyne formation.[11]
-
Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[11] n-Butyllithium can sometimes act as a nucleophile and participate in SNAr reactions.
-
-
Caption: Workflow for minimizing benzyne formation during ortho-lithiation.
Question 3: Difficulty in Deprotecting the this compound Group
"I've used this compound as a protecting group for an amine, but now I'm struggling to remove it without degrading my molecule. What are the best methods?"
The this compound group is a robust protecting group, which is advantageous for its stability but can make deprotection challenging.[13][14] The high stability of the S-N bond requires specific and often harsh conditions for cleavage, which can lead to side reactions on sensitive substrates.[15][16]
-
Common Deprotection Issues:
| Deprotection Method | Reagents | Typical Conditions | Potential Side Reactions & Considerations |
| Reductive Cleavage | Sodium naphthalenide, Birch reduction (Na/NH₃) | Anhydrous THF, -78 °C to RT | Highly effective but not chemoselective. Reduces many other functional groups (alkynes, aromatic rings, esters). Requires inert atmosphere and careful handling of reagents. |
| Acidic Hydrolysis | Strong acids (e.g., HBr/AcOH, TfOH) | Elevated temperatures | Can cause decomposition of acid-labile groups (e.g., Boc groups, acetals).[20][21] Risk of SNAr on the PFP ring if nucleophiles are present. |
| Thiol-Mediated Cleavage | Thiophenol, K₂CO₃ | DMF, elevated temperatures | Can be slow. Risk of SNAr with the thiolate on the PFP ring. Odor of thiophenol can be an issue. |
-
Troubleshooting and Optimization:
-
Screening Conditions: There is no one-size-fits-all solution. It is crucial to screen different deprotection methods on a small scale to find the optimal conditions for your specific substrate.
-
Protecting Group Strategy: In the planning stages of your synthesis, consider if PFBSA is the best choice. If your molecule is sensitive, a more labile protecting group like Boc or Cbz might be more appropriate.[20]
-
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions | MIT Technology Licensing Office [tlo.mit.edu]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. scispace.com [scispace.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Pentafluorobenzenesulfonamide (PFBSA) Derivatization
Welcome to the technical support resource for Pentafluorobenzenesulfonamide (PFBSA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful analytical technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.
Introduction to PFBSA Derivatization
This compound is a derivatizing agent used to enhance the analytical detection of various compounds, particularly for gas chromatography (GC) and liquid chromatography (LC) applications. The principle lies in converting polar, non-volatile analytes (like amines, phenols, and alcohols) into more volatile, less polar, and more thermally stable derivatives. The highly electronegative pentafluorophenyl group makes the resulting derivatives particularly sensitive to electron capture detection (ECD) in GC.[1]
This guide provides a structured approach to troubleshooting common issues encountered during the derivatization workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing my sample with this compound (PFBSA)?
A1: The main goal of derivatization is to modify a compound chemically to make it suitable for a specific analytical method, most commonly GC-MS.[1] PFBSA targets active hydrogen groups, such as those in amines (-NH2), phenols (-OH), and thiols (-SH).[1][2] This reaction improves analysis in several ways:
-
Increases Volatility: By replacing polar -NH or -OH groups, the resulting sulfonamide derivative has a much lower boiling point, allowing it to be analyzed by GC.[1]
-
Enhances Thermal Stability: The derivatives are more stable at the high temperatures used in the GC inlet and column, preventing on-column degradation.[1]
-
Improves Detectability: The pentafluorophenyl group is strongly electron-capturing, which dramatically increases sensitivity for Electron Capture Detectors (ECD).[1]
-
Improves Chromatography: Derivatization reduces the polarity of analytes, leading to less peak tailing and better peak shapes on common non-polar or semi-polar GC columns.[1]
Q2: What are the critical handling and storage conditions for PFBSA?
A2: PFBSA is a moisture-sensitive substance.[3] Proper handling is crucial for successful derivatization.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, preferably under an inert gas like nitrogen or argon.[3]
-
Handling: Always handle PFBSA in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid breathing in the dust or fumes.[3] It is harmful if swallowed and causes skin and eye irritation.[3]
-
Moisture Control: Use anhydrous (dry) solvents and glassware for all reactions. The presence of water will cause the PFBSA to hydrolyze, reducing the yield of your desired derivative.[1]
Q3: What functional groups does PFBSA react with?
A3: PFBSA is structurally similar to other pentafluorophenyl-containing derivatizing agents and is expected to react with nucleophilic functional groups containing active hydrogens. This includes:
-
Primary and Secondary Amines: To form stable sulfonamides.
-
Phenols: To form sulfonate esters.
-
Alcohols: Though potentially less reactive than phenols.
-
Thiols: To form thiosulfonates.
The reactivity generally follows the order: Primary Amine > Secondary Amine > Phenol > Alcohol.[1]
PFBSA Derivatization Workflow
The following diagram illustrates a typical workflow for PFBSA derivatization, from sample preparation to final analysis.
References
Technical Support Center: Pentafluorobenzenesulfonamide
Welcome to the technical support center for Pentafluorobenzenesulfonamide (PFBSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and utilizing this versatile reagent while avoiding its primary degradation pathway: hydrolysis. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge - The Stability of this compound
Q1: What is this compound and why is its hydrolytic stability a critical concern?
This compound (PFBSA) is an organofluorine compound featuring a highly electron-deficient pentafluorophenyl ring attached to a sulfonamide functional group. This unique electronic structure makes it a valuable building block in medicinal chemistry and materials science. However, the potent electron-withdrawing nature of the C₆F₅ group renders the sulfur atom of the sulfonamide highly electrophilic. This increased electrophilicity makes the S-N bond susceptible to nucleophilic attack by water, leading to hydrolysis.
Hydrolysis degrades the starting material into pentafluorobenzenesulfonic acid and ammonia, which can terminate reactions, reduce yields, and complicate purification. Therefore, understanding and controlling the factors that influence its stability is paramount for successful and reproducible experimental outcomes. While sulfonamides are generally considered stable, studies show that their degradation in aqueous environments is highly dependent on pH and temperature.[1][2][3]
Q2: What is the chemical mechanism behind the hydrolysis of this compound?
The hydrolysis of sulfonamides can be catalyzed by either acid or base, but base-catalyzed hydrolysis is often more relevant under common reaction workup conditions. The mechanism involves the nucleophilic attack of a hydroxide ion (or water) on the electrophilic sulfur atom. This forms a transient, high-energy trigonal bipyramidal intermediate.[4] The intermediate then collapses, breaking the sulfur-nitrogen (S-N) bond to yield the more thermodynamically stable sulfonic acid and the corresponding amine (in this case, ammonia).
The highly electron-withdrawing pentafluorophenyl group exacerbates this process by further increasing the partial positive charge on the sulfur atom, making it a more attractive target for nucleophiles.
Caption: Figure 1: Base-Catalyzed Hydrolysis of PFBSA.
Section 2: Proactive Measures - Storage and Handling
Q3: What are the definitive best practices for storing and handling this compound to ensure its long-term stability?
Preventing hydrolysis begins the moment you receive the reagent. PFBSA is designated as moisture-sensitive.[5] Exposure to atmospheric humidity is sufficient to initiate slow degradation over time, compromising the purity of the material.
Protocol 1: Recommended Storage and Handling Procedure
-
Inert Atmosphere is Mandatory: Upon receipt, immediately transfer the manufacturer's container into a desiccator or, for optimal protection, a nitrogen-filled glovebox. For long-term storage, the container should be sealed with paraffin film and kept in a cool, dry place.
-
Aliquot for Use: Avoid repeatedly opening and closing the main stock bottle. When you need to use the reagent, quickly weigh out the desired amount in a dry environment and transfer it to a separate, flame-dried reaction vessel. Immediately reseal the main container.
-
Use Dry Equipment: All spatulas, weigh boats, funnels, and glassware must be scrupulously dried before coming into contact with PFBSA. Oven-drying (at >120°C for several hours) or flame-drying under vacuum are standard procedures.
-
Incompatible Materials: Keep PFBSA away from strong acids and strong oxidizing agents, as these can promote decomposition.[5]
Section 3: Experimental Design - Minimizing Hydrolysis in Reactions
Q4: How do I select the appropriate solvent and control reaction conditions to prevent hydrolysis?
The choice of solvent and the control of reaction parameters are the most critical factors in preventing hydrolysis during an experiment. The guiding principle is to create an environment that is as free from water and other nucleophiles as possible.
| Parameter | Recommendation | Rationale (The "Why") |
| Solvent Type | Anhydrous, Aprotic Solvents (e.g., THF, Dioxane, Acetonitrile, Toluene, DCM) | These solvents do not have acidic protons and cannot act as nucleophiles, thus they will not participate in hydrolysis or solvolysis. Ensure they are from a freshly opened bottle or properly dried before use. |
| pH Control | Maintain Neutral Conditions (pH ~7) | Both acidic and basic conditions can catalyze hydrolysis.[1][6] If a base is required for your reaction (e.g., deprotonation), use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of hydroxides. |
| Temperature | Use the Lowest Effective Temperature | Hydrolysis, like most chemical reactions, is accelerated by heat.[3][6][7] Running reactions at room temperature or below, if the desired transformation permits, will significantly slow the rate of any potential hydrolysis. |
| Reagent Purity | Use Anhydrous Reagents | Ensure all other reagents, especially salts or bases, are anhydrous. Hygroscopic materials can introduce significant amounts of water into the reaction mixture. |
Q5: My reaction requires an aqueous workup. How can I isolate my product without causing hydrolysis?
Aqueous workups are a common point of failure. Introducing a large volume of water, especially if it's acidic or basic, can rapidly hydrolyze any remaining PFBSA or a sensitive product.
Protocol 2: Hydrolysis-Averse Aqueous Workup
-
Quench with Care: If quenching is necessary, add the reaction mixture to ice-cold, pH-neutral saturated ammonium chloride (NH₄Cl) solution instead of plain water or, especially, acidic/basic solutions. The cold temperature will slow the rate of hydrolysis.
-
Rapid Extraction: Do not allow the organic/aqueous mixture to stir for extended periods. Immediately proceed to extraction with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Perform the extraction quickly (2-3 times).
-
Wash with Brine: Wash the combined organic layers with a saturated sodium chloride (brine) solution. Brine helps to remove bulk water and breaks up emulsions without introducing a pH change.
-
Thorough Drying: Dry the isolated organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo.
Section 4: Troubleshooting and FAQs
Q6: I have low yield and my NMR/LC-MS shows a major, polar impurity. How can I confirm if hydrolysis has occurred?
If you suspect hydrolysis, the primary byproduct to look for is pentafluorobenzenesulfonic acid (C₆F₅SO₃H).
-
LC-MS Analysis: Look for a peak with a negative ion mass corresponding to [M-H]⁻ = 247.96. This byproduct is highly polar and will likely have a very short retention time on a reverse-phase column.
-
¹⁹F NMR Spectroscopy: This is a powerful tool. PFBSA will have a distinct set of signals for the C₆F₅ group. The sulfonic acid product will have a similar pattern but with shifted chemical shifts due to the change in the electronic environment at the sulfur center.
-
pH Check: If you have any aqueous layers from your workup, check their pH. The formation of a sulfonic acid will make the solution acidic.
Caption: Figure 2: Troubleshooting PFBSA Hydrolysis.
Frequently Asked Questions (FAQs)
-
Q: Can I use alcohols like methanol or ethanol as solvents?
-
A: It is highly discouraged. Alcohols are nucleophiles and can lead to solvolysis, forming pentafluorobenzenesulfonate esters as byproducts, which is a reaction analogous to hydrolysis.
-
-
Q: Is PFBSA stable enough for "Click Chemistry" reactions?
-
A: Yes, the sulfonamide functional group is generally stable to the conditions of many click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provided the reaction is run in an appropriate anhydrous, aprotic solvent.[8][9][10][11] Always ensure your catalyst and other reagents are free from water.
-
-
Q: My procedure calls for a strong acid. Is there any way to use PFBSA?
-
A: This is a significant risk. If unavoidable, the reaction must be conducted at the lowest possible temperature and for the shortest possible time, with all reagents being completely anhydrous. Consider if the synthetic route can be altered to avoid this step when PFBSA is present.
-
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of physicochemical factors affecting the stability of a pH-modulated solid dispersion and a tablet during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Pentafluorobenzenesulfonamide Reaction Temperature
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in optimizing the reaction temperature for the synthesis of pentafluorobenzenesulfonamides. Our focus is on delivering not just protocols, but the underlying scientific principles to give you full control over your experimental outcomes.
Introduction: The Critical Role of Temperature in Pentafluorobenzenesulfonamide Synthesis
Pentafluorobenzenesulfonamides are a pivotal class of compounds in medicinal chemistry and drug discovery, valued for their unique electronic properties and metabolic stability.[1] The synthesis of these compounds, typically through the reaction of pentafluorobenzenesulfonyl chloride with a primary or secondary amine, is a cornerstone of many research endeavors.[2][3] While the reaction appears straightforward, its success is exquisitely sensitive to a parameter that is often taken for granted: temperature.
The highly electrophilic nature of the sulfur atom in pentafluorobenzenesulfonyl chloride, amplified by the potent electron-withdrawing effect of the pentafluorophenyl ring, makes it exceptionally reactive.[2] This high reactivity, while advantageous for forming the desired sulfonamide, also opens the door to a host of temperature-dependent side reactions and challenges. Precise temperature control is therefore not merely a suggestion, but a critical determinant of yield, purity, and the ultimate success of your synthesis.
This guide will walk you through the nuances of temperature optimization, providing you with the knowledge to troubleshoot common issues and refine your synthetic protocols for maximal efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the reaction between pentafluorobenzenesulfonyl chloride and an amine?
A1: Temperature plays a dual role in this reaction, governing both the rate of the desired sulfonamide formation and the rates of competing side reactions. According to reaction kinetics principles, an increase in temperature generally accelerates the reaction rate by providing the necessary activation energy for the nucleophilic attack of the amine on the sulfonyl chloride. However, this increased thermal energy can also promote undesirable pathways, most notably the hydrolysis of the highly moisture-sensitive pentafluorobenzenesulfonyl chloride.[2] Therefore, the "optimal" temperature is a carefully struck balance between achieving a practical reaction rate and minimizing the formation of impurities.
Q2: Why is a low starting temperature (e.g., 0 °C) often recommended for this reaction?
A2: Initiating the reaction at a low temperature, typically in an ice bath at 0 °C, is a standard practice for several critical reasons:
-
Exotherm Control: The reaction between pentafluorobenzenesulfonyl chloride and an amine is often exothermic. A low starting temperature helps to dissipate the heat generated upon the initial mixing of the reagents, preventing a rapid and uncontrolled temperature spike that could lead to the formation of byproducts.
-
Minimizing Hydrolysis: Pentafluorobenzenesulfonyl chloride is highly susceptible to hydrolysis by any trace amounts of water in the solvent or on the glassware, which forms the unreactive pentafluorobenzenesulfonic acid.[2] The rate of this hydrolysis reaction is significantly reduced at lower temperatures.
-
Suppressing Side Reactions: Besides hydrolysis, other potential side reactions, such as the formation of double-sulfonated products with primary amines, are also kinetically disfavored at lower temperatures.[2]
Q3: Can I run the reaction at elevated temperatures to speed it up?
A3: While gentle heating can be beneficial in cases where the amine is a weak nucleophile or sterically hindered, high temperatures should be approached with caution. The potential drawbacks of elevated temperatures include:
-
Accelerated Hydrolysis: The rate of hydrolysis of the sulfonyl chloride increases significantly with temperature.
-
Reduced Selectivity: Higher temperatures can lead to a decrease in reaction selectivity, favoring the formation of undesired side products.
If a reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be attempted, but it is crucial to monitor the reaction closely for the appearance of new impurities by TLC or LC-MS.
Q4: How does the choice of amine affect the optimal reaction temperature?
A4: The nucleophilicity and steric bulk of the amine are key factors.
-
Highly Nucleophilic Amines (e.g., primary and secondary alkylamines): These amines are very reactive and the reaction is often fast even at 0 °C to room temperature. Elevated temperatures are generally not necessary and may be detrimental.
-
Weakly Nucleophilic Amines (e.g., anilines, particularly those with electron-withdrawing groups): These amines may require higher temperatures to react at a reasonable rate.[6] In such cases, a gradual increase in temperature after the initial addition of reagents at low temperature is a common strategy.
-
Sterically Hindered Amines: Amines with bulky substituents near the nitrogen atom will react more slowly. For these substrates, a longer reaction time at room temperature or gentle heating may be required.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Cause(s) Related to Temperature | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Reaction temperature is too low: The activation energy barrier is not being overcome, especially with weakly nucleophilic amines. | 1. After the initial addition of reagents at 0 °C, allow the reaction to warm to room temperature and stir for several hours. 2. If the reaction is still sluggish (as monitored by TLC or LC-MS), gently heat the reaction mixture to 40-50 °C. 3. Monitor the reaction closely for product formation and the appearance of any new spots on the TLC plate. |
| Presence of a Major Impurity with a Lower Rf on TLC (Polar Impurity) | Hydrolysis of pentafluorobenzenesulfonyl chloride: This is often the primary side reaction, forming pentafluorobenzenesulfonic acid. This is exacerbated by higher temperatures and the presence of moisture. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. 3. Perform the initial addition of the sulfonyl chloride at 0 °C to minimize the rate of hydrolysis. 4. Avoid unnecessarily high reaction temperatures. |
| Formation of Multiple Unidentified Byproducts | Reaction temperature is too high: Elevated temperatures can lead to decomposition of the starting material or product, or promote various side reactions. | 1. Repeat the reaction at a lower temperature. For example, if the reaction was run at 50 °C, try it at room temperature. 2. Ensure that the addition of the sulfonyl chloride is done slowly at a low temperature to control any exotherm. |
| Reaction Stalls Before Completion | Insufficient thermal energy for a challenging substrate: The amine may be too sterically hindered or electronically deactivated to react fully at room temperature. | 1. After an initial period at room temperature, gently heat the reaction mixture. 2. Consider a solvent with a higher boiling point if a significant temperature increase is needed, but be mindful of the increased risk of side reactions. |
Experimental Protocols
General Protocol for the Synthesis of a this compound
This protocol provides a general starting point. The optimal temperature profile may need to be adjusted based on the specific amine used.
Materials:
-
Pentafluorobenzenesulfonyl chloride
-
Primary or secondary amine
-
Anhydrous base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the anhydrous solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Add the anhydrous base (1.1-1.5 equivalents) to the stirred solution.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the pentafluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cold amine solution over 15-30 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition.
-
-
Reaction Monitoring (Temperature Optimization):
-
Condition A (Standard): After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Condition B (For Sluggish Reactions): If after several hours at room temperature little to no product has formed, gently heat the reaction mixture to 40-50 °C. Monitor the reaction every 1-2 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Monitoring Reaction Progress
Effective optimization requires diligent monitoring.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The sulfonamide product is typically more polar than the amine and less polar than the sulfonic acid byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the formation of the desired product (by its mass) and the presence of any impurities. This is particularly useful for identifying the sulfonic acid byproduct.
Visualizing the Process
Reaction Pathway
Caption: The central reaction pathway and the competing hydrolysis side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
- 1. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior | MDPI [mdpi.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pentafluorobenzenesulfonamide Synthesis
Welcome to the Technical Support Center for the synthesis of Pentafluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical experience.
I. Overview of this compound Synthesis
The most common and direct route to this compound (PFBSA) involves a two-step process. The first step is the chlorosulfonation of pentafluorobenzene to yield pentafluorobenzenesulfonyl chloride. The subsequent step is the amination of the sulfonyl chloride with ammonia. While seemingly straightforward, this synthetic pathway is prone to the formation of several impurities that can impact the purity, yield, and overall success of the synthesis.
Core Synthesis Workflow
Caption: General synthetic route to this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for their causes and actionable solutions.
FAQ 1: My final product is an oil or fails to crystallize properly. What are the likely culprits?
This is a common issue often indicative of significant impurities that depress the melting point of the final product. The primary suspects are:
-
Pentafluorobenzenesulfonic Acid : This is the hydrolysis product of the starting material, pentafluorobenzenesulfonyl chloride. Sulfonyl chlorides are highly susceptible to moisture[1]. Any water present in the reaction solvent, glassware, or ammonia solution will lead to the formation of this highly polar impurity.
-
Bis(pentafluorophenyl)sulfone : This is a common byproduct formed during the synthesis of the pentafluorobenzenesulfonyl chloride precursor, particularly if the reaction temperature is not well-controlled[2]. It is a non-polar impurity that can be carried through to the final product.
-
Residual Solvents : Incomplete removal of reaction or extraction solvents can result in an oily product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions : For the amination step, use anhydrous solvents and ensure all glassware is thoroughly dried. If using a solution of ammonia, it should be anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended[3].
-
Purification of Starting Material : If possible, distill the pentafluorobenzenesulfonyl chloride immediately before use to remove any sulfonic acid that may have formed during storage.
-
Optimize Workup : During the aqueous workup, ensure the pH is carefully controlled to precipitate the sulfonamide while keeping the more acidic sulfonic acid impurity in the aqueous layer.
-
Recrystallization : If an oily product is obtained, attempt to induce crystallization by trituration with a non-polar solvent like hexanes to remove non-polar impurities. A two-solvent recrystallization may also be effective (see Section IV).
FAQ 2: My yield is significantly lower than expected. What are the common causes of yield loss?
Low yields can often be traced back to the quality of the starting materials and the reaction conditions.
-
Hydrolysis of Pentafluorobenzenesulfonyl Chloride : As mentioned, hydrolysis of the starting material to the unreactive sulfonic acid is a primary cause of reduced yield[1].
-
Incomplete Reaction : The reaction between pentafluorobenzenesulfonyl chloride and ammonia may not have gone to completion.
-
Product Loss During Workup : this compound has some solubility in organic solvents and water, and significant amounts can be lost during extraction and washing steps.
Troubleshooting Steps:
-
Reagent Quality : Use fresh, high-purity pentafluorobenzenesulfonyl chloride. The quality of the ammonia source is also critical; ensure it is free of significant amounts of water.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting sulfonyl chloride.
-
Extraction and Washing : When performing an aqueous workup, saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the product in the aqueous layer, thereby improving extraction efficiency into the organic phase. Use cold solvents for washing the isolated product to minimize loss.
FAQ 3: I see an unexpected, non-polar spot on my TLC plate. What could it be?
An unexpected non-polar spot is often bis(pentafluorophenyl)sulfone .
Mechanism of Formation:
This impurity is typically formed during the synthesis of the pentafluorobenzenesulfonyl chloride precursor via the electrophilic aromatic substitution of pentafluorobenzene with chlorosulfonic acid. Under the reaction conditions, the newly formed pentafluorobenzenesulfonyl chloride can act as an electrophile and react with another molecule of pentafluorobenzene in a Friedel-Crafts-type reaction to form the sulfone.
Mitigation Strategy:
-
Control Reaction Temperature : During the chlorosulfonation reaction to prepare the starting material, maintaining a low temperature is crucial to minimize the formation of the diaryl sulfone byproduct.
-
Purification of the Sulfonyl Chloride : Fractional distillation of the crude pentafluorobenzenesulfonyl chloride can effectively remove the higher-boiling bis(pentafluorophenyl)sulfone.
Caption: Key impurity formation pathways in PFBSA synthesis.
III. Identification and Characterization of Impurities
Accurate identification of impurities is crucial for effective troubleshooting and ensuring the quality of the final product. The following table summarizes the key characteristics of the most common impurities.
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| Pentafluorobenzenesulfonic Acid | C₆HF₅O₃S | 248.13 | Highly polar; will likely remain in the aqueous layer during extraction. In HPLC, it will have a shorter retention time than the product on a reverse-phase column. |
| Bis(pentafluorophenyl)sulfone | C₁₂F₁₀O₂S | 398.18 | Non-polar; will have a high Rf value on TLC and a long retention time in reverse-phase HPLC. |
| Pentafluorobenzenesulfonyl Chloride | C₆ClF₅O₂S | 266.57 | Reactive; may be observed in in-process monitoring but is often hydrolyzed to the sulfonic acid during workup. |
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method is ideal for separating the non-polar bis(pentafluorophenyl)sulfone, the moderately polar this compound, and the highly polar pentafluorobenzenesulfonic acid. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Can be used to detect residual protonated solvents. The N-H protons of the sulfonamide will appear as a broad singlet.
-
¹⁹F NMR : This is a powerful tool for identifying fluorine-containing impurities. The pentafluorophenyl group of the product and impurities will show distinct patterns and chemical shifts[5].
-
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pentafluorobenzenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in an anhydrous solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous ammonia in a suitable solvent (e.g., dioxane) or bubble anhydrous ammonia gas through the solution (1.2 eq) while maintaining the temperature at 0 °C[6].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash the organic layer with dilute HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid this compound[7].
-
Solvent Screening : Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal single solvents will show low solubility at room temperature and high solubility when hot. Common choices include ethanol/water mixtures, toluene, or ethyl acetate/hexanes mixtures[8].
-
Procedure (Single Solvent) : a. Dissolve the crude product in a minimum amount of the chosen boiling solvent. b. If the solution is colored, add a small amount of activated charcoal and hot filter the solution through a fluted filter paper into a pre-warmed flask. c. Allow the filtrate to cool slowly to room temperature to form crystals. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
-
Procedure (Two-Solvent System) : a. Dissolve the crude product in a minimum amount of a solvent in which it is highly soluble (e.g., ethyl acetate). b. While hot, add a solvent in which the product is poorly soluble (e.g., hexanes) dropwise until the solution becomes cloudy. c. Add a few drops of the first solvent until the solution becomes clear again. d. Allow the solution to cool slowly to induce crystallization[9].
V. References
-
BenchChem Technical Support Team. (2025). Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem. --INVALID-LINK--
-
Exploring the Reactivity: Pentafluorobenzenesulfonyl Chloride in Chemical Reactions. (2025). [Source publication, if available].
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
-
MIT Technology Licensing Office. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. Massachusetts Institute of Technology. --INVALID-LINK--
-
Welch, J. T., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Journal Name, if available]. --INVALID-LINK--
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. --INVALID-LINK--
-
Lab.9. Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). [Source, if available]. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--
-
Mahammed, A., Goldberg, I., & Gross, Z. (2001). Highly Selective Chlorosulfonation of Tris(pentafluorophenyl)corrole as a Synthetic Tool for the Preparation of Amphiphilic Corroles and Metal Complexes of Planar Chirality. Organic Letters. --INVALID-LINK--
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. --INVALID-LINK--
-
da Silva, P. F., et al. (2018). Synthesis and evaluation of a pentafluorobenzamide stationary phase for HPLC separations in the reversed phase and hydrophilic interaction modes. Journal of Separation Science. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of Pentafluorobenzenesulfonyl Fluorescein: A Technical Guide. --INVALID-LINK--
-
Liao, X., et al. (2022). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols. --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. --INVALID-LINK--
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. --INVALID-LINK--
-
[University Name]. (n.d.). recrystallization.pdf. --INVALID-LINK--
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. --INVALID-LINK--
-
Yeh, J. I., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society. --INVALID-LINK--
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Journal Name, if available]. --INVALID-LINK--
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. --INVALID-LINK--
-
Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. --INVALID-LINK--
-
[Source Name]. (n.d.). 19F NMR Reference Standards. --INVALID-LINK--
-
University of Ottawa. (n.d.). 19Flourine NMR. --INVALID-LINK--
-
Elder, D. P., et al. (2019). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. --INVALID-LINK--
-
Stolarczyk, M., et al. (2007). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. [Journal Name, if available]. --INVALID-LINK--
-
Lamberti, L., & Loter, E. (1967). Purification of sulfonic acids. U.S. Patent No. 3,496,224. --INVALID-LINK--
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses. --INVALID-LINK--
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. --INVALID-LINK--
-
Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. --INVALID-LINK--
-
ResearchGate. (2022). How to eliminate sulfonamide starting material from an reaction?. --INVALID-LINK--
-
YouTube. (2022). HPLC Column Trouble Shooting -- Quality of Mobile Phase. --INVALID-LINK--
-
Al-Wahaibi, L. H., et al. (2024). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. Current Computer-Aided Drug Design. --INVALID-LINK--
-
EMD Millipore. (n.d.). Mobile Phase Preparation for UHPLC: Impact of Filtration Through 0.2-µm Membranes on System Performance. --INVALID-LINK--
-
Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon. --INVALID-LINK--
-
Connor, D. T., & Young, E. H. (1989). Process for the production of benzenesulfonamides. U.S. Patent No. 4,874,894. --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. m.youtube.com [m.youtube.com]
- 5. magritek.com [magritek.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. Home Page [chem.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Pentafluorobenzenesulfonamide stability and storage conditions
Welcome to the technical support resource for Pentafluorobenzenesulfonamide (PFBSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and troubleshooting of this versatile chemical reagent. Our goal is to ensure the integrity of your experiments by providing a framework for the optimal use and handling of PFBSA.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: this compound is a stable compound when stored correctly.[1][2] To ensure its long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1]
Q2: I've noticed some clumping of my solid this compound. Is it still usable?
A2: Clumping is often an indication of moisture absorption. While the compound may still be usable for some applications, the presence of moisture can lead to hydrolysis, which will reduce the purity of the reagent. For sensitive reactions, it is advisable to use a fresh, dry sample. To mitigate this issue, ensure the container is always securely sealed after use and consider storing it in a desiccator.
Q3: What is the shelf life of this compound?
A3: When stored under the recommended conditions (cool, dry, inert atmosphere), solid this compound is expected to be stable for an extended period.[1][2] However, for critical applications, it is best practice to use the product within the manufacturer's recommended timeframe and to re-evaluate its purity if it has been stored for a prolonged period or under suboptimal conditions.
Q4: Are there any common chemicals that are incompatible with this compound?
A4: Yes, this compound should not be stored or used with strong acids and strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Issue 1: Poor or inconsistent reaction yields.
If you are experiencing lower than expected or variable yields in your reactions with this compound, consider the following potential causes and solutions.
Potential Cause 1: Degradation of the Reagent
This compound is susceptible to degradation, primarily through hydrolysis. The sulfonamide group can be cleaved in the presence of water, especially under non-neutral pH conditions.[3][4]
Solution:
-
Verify Reagent Quality: If moisture exposure is suspected, consider obtaining a fresh batch of the reagent.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.
Potential Cause 2: Inappropriate Reaction Conditions
The reactivity of the sulfonamide group can be influenced by the reaction temperature and pH.
Solution:
-
Optimize Temperature: While stable at room temperature, some reactions may require elevated temperatures to proceed efficiently. Conversely, excessive heat can lead to decomposition.[5] Refer to established protocols or perform temperature optimization studies.
-
Control pH: The stability of sulfonamides can be pH-dependent.[4] Ensure your reaction buffer or solvent system maintains a pH that is optimal for the desired transformation and minimizes degradation.
Issue 2: Formation of unexpected byproducts.
The appearance of unknown peaks in your analytical data (e.g., LC-MS, NMR) suggests the formation of byproducts.
Potential Cause: Reactivity with Nucleophiles
The pentafluorophenyl group is highly electrophilic and can undergo nucleophilic aromatic substitution, particularly at the para-position, with various nucleophiles, most notably thiols.[6]
Solution:
-
Protect Functional Groups: If your substrate contains nucleophilic functional groups that are not intended to react, consider using appropriate protecting groups.
-
Scrutinize Reaction Components: Ensure that all components of your reaction mixture, including solvents and additives, are free from nucleophilic impurities.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues with this compound.
Caption: Troubleshooting Decision Tree for PFBSA Experiments.
Experimental Protocols
To ensure the highest quality results, adherence to proper experimental technique is crucial.
Protocol: General Procedure for Handling and Dispensing Solid this compound
This protocol outlines the best practices for handling the solid reagent to maintain its integrity.
-
Preparation: Move the sealed container of this compound from its storage location (e.g., refrigerator) to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If available, perform the weighing and dispensing of the reagent inside a glovebox with a dry, inert atmosphere.
-
No Glovebox Procedure: If a glovebox is not available, work quickly in a well-ventilated fume hood. Minimize the time the container is open to the atmosphere.
-
Dispensing: Use a clean, dry spatula to dispense the desired amount of the solid into a pre-weighed, dry reaction vessel.
-
Sealing: Immediately and tightly seal the main container of this compound. Purging the headspace with an inert gas before sealing is recommended.
-
Storage: Return the sealed container to its designated cool, dry storage location.
Data Summary
The following table summarizes the key stability and storage parameters for this compound.
| Parameter | Recommendation/Information | Source(s) |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | Cool, room temperature | [1][2] |
| Storage Conditions | Dry, well-ventilated area, under inert gas | [1] |
| Moisture Sensitivity | Yes | [1] |
| Incompatibilities | Strong acids, strong oxidizing agents | [1] |
| Chemical Stability | Stable under recommended storage conditions | [1][2] |
| Hazardous Decomposition | Thermal decomposition may produce COx, HF, NOx, SOx | [1] |
Visualizing Degradation Pathways
While this compound is stable under proper storage, exposure to certain conditions can lead to degradation. The primary pathway of concern for many sulfonamides is hydrolysis.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Pentafluorobenzenesulfonamide Reactions
Welcome to the Technical Support Center for challenges in scaling up Pentafluorobenzenesulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of moving from bench-scale synthesis to larger-scale production of this compound and its derivatives. Our focus is on providing practical, experience-driven insights to ensure the safety, efficiency, and reproducibility of your scaled-up processes.
Section 1: Troubleshooting Guide for Scale-Up Reactions
Scaling up the synthesis of this compound, typically from pentafluorobenzenesulfonyl chloride and an amine or ammonia, introduces challenges not always apparent at the lab scale.[1][2][3][4] This section addresses common problems, their root causes, and systematic solutions.
Poor Yield and Incomplete Conversion
A common issue during scale-up is a significant drop in yield compared to smaller, laboratory-scale reactions.[1]
Potential Causes:
-
Inefficient Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients and "hot spots," affecting reaction kinetics and promoting side reactions.[1][2][5]
-
Sub-optimal Temperature Control: Exothermic reactions can be difficult to control on a larger scale, leading to temperature fluctuations that impact product formation and stability.[2]
-
Reagent Addition Rate: The rate of addition of reactants, particularly the amine or ammonia, becomes more critical at scale to maintain optimal reaction conditions.
-
Moisture Sensitivity: Pentafluorobenzenesulfonyl chloride is sensitive to moisture, leading to hydrolysis into pentafluorobenzenesulfonic acid.[6][7] This is a greater risk with larger quantities and longer reaction times.
Troubleshooting & Optimization:
-
Process Modeling: Utilize simulation software to predict the effects of changes in mass transfer, heat transfer, and mixing at a larger scale.[1][8]
-
Controlled Reagent Addition: Implement a controlled, slow addition of the nucleophile (amine/ammonia) to manage the reaction exotherm. For gaseous ammonia, ensure efficient subsurface sparging.
-
Enhanced Mixing: Use appropriate agitation speeds and impeller designs to ensure homogeneity throughout the reactor.
-
Strict Anhydrous Conditions: Ensure all reagents, solvents, and equipment are thoroughly dried to prevent hydrolysis of the sulfonyl chloride.[7]
-
Reaction Monitoring: Employ in-situ monitoring techniques like Process Analytical Technology (PAT), such as FTIR or Raman spectroscopy, to track reaction progress in real-time.[9]
Formation of Impurities and Byproducts
An increase in impurities is a frequent challenge during scale-up, complicating purification and reducing the final product's quality.[1]
Potential Causes:
-
Over-reaction/Double Addition: In reactions with primary amines or ammonia, the formation of bis-sulfonated byproducts can occur if local concentrations of the sulfonyl chloride are too high.
-
Side Reactions at Elevated Temperatures: Higher temperatures, often a result of poor heat dissipation, can promote undesired side reactions.
-
Hydrolysis of Starting Material: As mentioned, moisture will lead to the formation of pentafluorobenzenesulfonic acid.[7]
Troubleshooting & Optimization:
| Parameter | Lab Scale Condition | Scaled-Up Recommendation | Rationale |
| Temperature | Room Temperature | 0-10 °C (initial addition) | Minimizes exotherm and reduces side reactions. |
| Solvent | Dichloromethane | Aprotic solvents like Ethyl Acetate or Toluene | Easier to handle at scale and may improve solubility. |
| Base | Triethylamine | Weaker, non-nucleophilic bases (e.g., DIPEA) or careful stoichiometry control | Reduces potential side reactions with the base. |
| Work-up | Aqueous wash | Controlled aqueous quench at low temperature | Prevents hydrolysis of unreacted sulfonyl chloride. |
-
Purification Strategies: Develop scalable purification methods. While chromatography may be suitable for small quantities, crystallization is often more practical for larger batches.[1] Consider using techniques like supercritical fluid chromatography (SFC) for purifying unstable intermediates.[10]
Safety Concerns: Thermal Runaway and Handling
The safe handling of reactants and control of the reaction's thermal profile are paramount during scale-up.[1][2]
Potential Causes:
-
Exothermic Nature of the Reaction: The reaction between pentafluorobenzenesulfonyl chloride and amines is exothermic, and the heat generated increases with scale.
-
Hazardous Reactants and Byproducts: Pentafluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[6][11][12] The reaction also produces hydrochloric acid as a byproduct.
Troubleshooting & Optimization:
-
Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat of reaction and determine the potential for thermal runaway.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield when handling pentafluorobenzenesulfonyl chloride.[12][13]
-
Ventilation: Work in a well-ventilated area or use a chemical fume hood to avoid inhaling corrosive vapors.[6][13]
-
Emergency Preparedness: Have appropriate spill control materials and emergency procedures in place.[6][11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences to consider when moving from a lab-scale to a pilot-plant scale for this compound synthesis?
The primary differences lie in heat and mass transfer.[2][5] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Mixing also becomes more challenging, potentially leading to non-uniform reaction conditions. It is crucial to re-optimize parameters like agitation speed, reagent addition rates, and cooling capacity.[8]
Q2: How can I effectively monitor the progress of my scaled-up reaction?
While TLC and GC/LC-MS are standard in the lab, they may not be practical for real-time monitoring at scale. Consider implementing in-line analytical techniques such as:
-
FTIR/Raman Spectroscopy: To monitor the disappearance of starting materials and the appearance of the product.
-
pH Monitoring: To control the neutralization of HCl byproduct.
-
Temperature and Pressure Sensors: To ensure the reaction stays within safe operating parameters.[8]
Q3: What are the best practices for purifying large quantities of this compound?
For multi-kilogram scales, chromatography is often impractical and costly. The preferred method is typically crystallization. Key steps for developing a robust crystallization process include:
-
Solvent Screening: Identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: Develop a controlled cooling profile to promote the growth of large, easily filterable crystals.
-
Seeding: Use a small amount of pure product to initiate crystallization and control crystal size.
Q4: What are the primary safety hazards associated with Pentafluorobenzenesulfonyl chloride?
Pentafluorobenzenesulfonyl chloride is a corrosive material that can cause severe skin burns and eye damage.[6][12][14] It is also moisture-sensitive and will react with water to produce corrosive acids.[7] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment.[11][13]
Q5: Can I use a different base instead of triethylamine or pyridine for the reaction?
Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be effective, but their use may require a phase-transfer catalyst in some solvent systems. The choice of base should be evaluated to minimize side reactions and facilitate removal during work-up.[15]
Section 3: Experimental Protocols & Visualizations
Workflow for Scale-Up Process Development
The following diagram outlines a systematic approach to scaling up this compound reactions, from initial lab work to pilot-plant production.
Caption: A workflow for scaling up chemical reactions.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues encountered during scale-up.
Caption: A decision tree for troubleshooting scale-up issues.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. reddit.com [reddit.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Scale-Up: What Goes Wrong? [rsc.org]
- 5. air.unimi.it [air.unimi.it]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. nbinno.com [nbinno.com]
- 8. Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science [aragen.com]
- 9. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 10. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. Pentafluorobenzenesulfonyl chloride 99 832-53-1 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pentafluorobenzenesulfonyl Chloride and Its Alternatives in Modern Synthesis
In the intricate world of organic synthesis, particularly within drug discovery and development, the sulfonyl functional group is a cornerstone. Sulfonyl halides are the workhorse reagents for installing this moiety, serving critical roles in forming stable sulfonamides, activating alcohols into good leaving groups, and acting as robust protecting groups for amines. While classic reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the unique properties of pentafluorobenzenesulfonyl chloride (PFBS-Cl) have carved out a significant niche for applications demanding high reactivity and novel molecular architectures.
This guide provides an in-depth, objective comparison of PFBS-Cl against its common counterparts: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and p-nitrobenzenesulfonyl chloride (NsCl). We will delve into the structural and electronic characteristics that govern their reactivity, the stability of the resulting sulfonamides, and provide experimental insights to inform your selection process.
The Contenders: A Profile of Key Sulfonyl Halides
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of its organic substituent.
Pentafluorobenzenesulfonyl Chloride (PFBS-Cl): The Electron-Deficient Powerhouse
The defining feature of PFBS-Cl is the perfluorinated aromatic ring. The five highly electronegative fluorine atoms exert a powerful electron-withdrawing effect through induction, rendering the sulfonyl sulfur atom exceptionally electrophilic.[1] This heightened reactivity makes PFBS-Cl a highly efficient reagent for reactions with a broad range of nucleophiles, including amines, alcohols, and thiols.[1] The resulting pentafluorobenzenesulfonamides are not only stable but also introduce a unique C₆F₅ moiety that can be leveraged for further chemical modification or to enhance the physicochemical properties of the parent molecule.[1][2]
p-Toluenesulfonyl Chloride (TsCl): The Classic Workhorse
TsCl is arguably the most recognized aromatic sulfonyl chloride. The para-methyl group is weakly electron-donating, which slightly tempers the electrophilicity of the sulfur atom compared to the unsubstituted benzenesulfonyl chloride.[3] Despite this, it remains a highly effective and widely used reagent for creating p-toluenesulfonates (tosylates), which are excellent leaving groups, and for the protection of amines as p-toluenesulfonamides (tosylamides).[4][5] The primary drawback of the tosyl group in protection schemes is its remarkable stability, often necessitating harsh reductive or strongly acidic conditions for its removal.[6]
Methanesulfonyl Chloride (MsCl): The Small and Potent Electrophile
As an aliphatic sulfonyl chloride, MsCl is sterically unhindered, making its sulfonyl sulfur highly accessible to nucleophiles.[3] This steric accessibility, combined with its high reactivity, makes it particularly effective, sometimes more so than TsCl, for reactions with sterically hindered alcohols.[4] The resulting methanesulfonamides (mesylamides) are also very stable, and like tosylamides, require forcing conditions for cleavage.
p-Nitrobenzenesulfonyl Chloride (NsCl): The Readily Cleavable Alternative
The para-nitro group on NsCl is a potent electron-withdrawing group, making the sulfonyl sulfur highly reactive.[7] The true value of NsCl, however, lies in the properties of the resulting p-nitrobenzenesulfonamides (nosylamides). The nosyl group is readily cleaved under mild, nucleophilic conditions, typically using a thiol such as thiophenol in the presence of a mild base.[6] This orthogonality to many other protecting groups makes it an invaluable tool in complex, multi-step syntheses.[7]
Data-Driven Comparison: Properties and Performance
To facilitate a direct comparison, the key properties and performance characteristics of these sulfonyl halides are summarized below.
Table 1: Physical and Chemical Properties of Common Sulfonyl Chlorides
| Property | Pentafluorobenzenesulfonyl Chloride (PFBS-Cl) | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | p-Nitrobenzenesulfonyl Chloride (NsCl) |
| Structure | C₆F₅SO₂Cl | CH₃C₆H₄SO₂Cl | CH₃SO₂Cl | O₂NC₆H₄SO₂Cl |
| Molecular Wt. | 266.57 g/mol [8] | 190.65 g/mol [9] | 114.55 g/mol | 221.62 g/mol [7] |
| Form | Solid | Solid | Liquid | Solid[7] |
| Boiling Point | 210-211 °C | 145-147 °C (15 mmHg) | 161 °C | 138-140 °C (3 mmHg) |
| Reactivity | Very High | High | Very High | Extremely High |
Table 2: Reactivity Comparison in Amine Protection (Sulfonamide Formation)
This table provides a qualitative comparison of reaction efficiency with a standard primary amine, such as benzylamine, under typical conditions (e.g., pyridine or triethylamine in dichloromethane at 0 °C to room temperature).
| Reagent | Relative Electrophilicity | Expected Reaction Rate | Key Considerations |
| PFBS-Cl | Very High | Very Fast | Highly efficient, even with less nucleophilic amines.[1] |
| TsCl | High | Moderate to Fast | The industry standard; reliable and predictable.[4] |
| MsCl | Very High | Very Fast | Excellent for sterically unhindered substrates.[4] |
| NsCl | Extremely High | Extremely Fast | Highly reactive due to the nitro group.[7] |
Table 3: Protecting Group Stability and Cleavage Conditions
The choice of a sulfonamide protecting group is often dictated by its stability and the conditions required for its removal.
| Sulfonamide Group | Stability Profile | Common Cleavage Conditions | Cleavage Mildness |
| Pentafluorobenzenesulfonyl (PFBS) | Highly stable to acidic and basic conditions. | Reductive cleavage (e.g., dissolving metal) or specialized nucleophilic aromatic substitution methods. Specific, mild protocols are not widely established, indicating high stability. | Generally Harsh |
| p-Toluenesulfonyl (Tosyl) | Extremely stable to a wide range of conditions. | Na/NH₃, HBr/AcOH, SmI₂, Mg/MeOH, other strong acids or reducing agents.[6] | Harsh |
| Methanesulfonyl (Mesyl) | Extremely stable, similar to tosyl. | Strong acid (e.g., HBr/AcOH), reductive methods. | Harsh |
| p-Nitrobenzenesulfonyl (Nosyl) | Less stable to nucleophiles and reducing agents. | Thiophenol/K₂CO₃, other thiol/base combinations, mild reduction.[6][7] | Mild |
Experimental Protocols & Strategic Workflows
The practical application of these reagents is best understood through standardized protocols and strategic decision-making frameworks.
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol serves as a general guideline and should be optimized for specific substrates.
-
Setup: To a solution of the primary amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.5 equiv, or pyridine as solvent) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise or as a solution in the reaction solvent, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.
Causality: The use of a base is critical to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are necessary as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[1]
Workflow 1: Selecting the Appropriate Sulfonyl Halide
This decision tree illustrates the logical process for choosing a reagent based on synthetic goals.
Caption: Decision tree for sulfonyl halide selection.
Pentafluorobenzenesulfonyl Group: A Tool for Advanced Applications
The utility of PFBS-Cl extends far beyond its role as a reactive sulfonating agent. The resulting C₆F₅SO₂- moiety is a versatile functional handle.
Nucleophilic Aromatic Substitution (SₙAr)
The highly electron-deficient nature of the pentafluorophenyl ring makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr), typically at the para-position. This allows for the late-stage introduction of various nucleophiles (e.g., thiols, amines, alkoxides), transforming the protecting group into a point of molecular diversification.[10][11] This dual functionality—protection followed by functionalization—is a unique advantage of PFBS-Cl over other sulfonyl chlorides.
Caption: Dual role of PFBS-Cl: protection and SₙAr.
Analytical Derivatization
The pentafluorophenyl group is strongly electrophoric, making it an excellent tag for analysis by gas chromatography with electron-capture detection (GC-ECD).[1][12] PFBS-Cl is widely used as a derivatizing agent to enhance the detectability and volatility of analytes like amphetamines and peptides in biological and environmental samples.[12]
Modulation of Physicochemical Properties
Incorporating the highly fluorinated C₆F₅SO₂- group into a drug candidate can profoundly alter its properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[13] The PFBS group provides a direct route to introduce a significant fluorine content, making it a valuable tool for lead optimization in drug development.[14]
Conclusion and Recommendations
The selection of a sulfonyl halide is a critical decision in the design of a synthetic route.
-
Choose Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl) for routine conversion of alcohols to excellent leaving groups or when a highly robust, non-labile amine protecting group is required.
-
Choose Nosyl Chloride (NsCl) when amine protection is needed in a complex synthesis that requires subsequent mild, orthogonal deprotection. Its ease of removal is its defining advantage.
-
Choose Pentafluorobenzenesulfonyl Chloride (PFBS-Cl) for applications that demand high reactivity, such as with poorly nucleophilic amines, or when the synthetic strategy involves late-stage functionalization via SₙAr chemistry on the aromatic ring. Its utility as a derivatizing agent for sensitive analytical methods and its potential to modulate the pharmacokinetic properties of a molecule further underscore its unique value in modern chemical research.
While PFBS-amides are not suited for syntheses requiring easy deprotection, their stability, coupled with the unique reactivity of the perfluorinated ring, offers a powerful platform for constructing complex and novel molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Sulfur Perfluorophenyl Compounds Using a Pentafluorobenzenesulfonyl Hypervalent Iodonium Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tosyl compounds | Fisher Scientific [fishersci.com]
- 10. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. | Semantic Scholar [semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buy Pentafluorobenzenesulfonyl chloride | 832-53-1 [smolecule.com]
- 13. nbinno.com [nbinno.com]
- 14. US20200277268A1 - Pentafluorophenyl sulfonamide compounds, compositions and uses thereof - Google Patents [patents.google.com]
Pentafluorobenzenesulfonyl Chloride vs. Tosyl Chloride: A Comparative Guide to Reactivity and Application in Modern Synthesis
In the landscape of modern organic synthesis, the strategic installation of sulfonyl groups is a cornerstone for a multitude of transformations, from the protection of amines and alcohols to the activation of hydroxyl groups for nucleophilic substitution and elimination reactions. For decades, p--toluenesulfonyl chloride (tosyl chloride, TsCl) has been the workhorse reagent for these tasks, its reactivity and handling characteristics becoming a familiar benchmark in laboratories worldwide. However, the increasing demand for enhanced reactivity, cleaner reaction profiles, and access to novel chemical space has driven the exploration of more potent sulfonating agents. Among these, pentafluorobenzenesulfonyl chloride (pentafluorophenylsulfonyl chloride, PfsCl) has emerged as a powerful alternative, offering distinct advantages in specific contexts.
This guide provides a detailed, evidence-based comparison of the reactivity and practical applications of pentafluorobenzenesulfonyl chloride and tosyl chloride. We will delve into the fundamental chemical principles governing their behavior, present comparative experimental data, and offer detailed protocols to guide researchers in making informed decisions for their synthetic challenges.
The Foundation: Understanding Sulfonylating Agents
The efficacy of a sulfonylating agent hinges on the electrophilicity of the sulfur atom and the stability of the corresponding sulfonate leaving group. The general mechanism involves the attack of a nucleophile (e.g., an alcohol or amine) on the electron-deficient sulfur center of the sulfonyl chloride, followed by the displacement of the chloride ion.
A Comparative Guide to Validating Protein Modifications: A Novel Application of Pentafluorobenzenesulfonamide
For researchers, scientists, and drug development professionals, the accurate validation of protein modifications is a cornerstone of robust biological inquiry. Post-translational modifications (PTMs) are critical regulators of protein function, localization, and interaction networks.[1] Consequently, a deep understanding of these modifications is paramount for elucidating cellular signaling pathways, understanding disease mechanisms, and developing effective therapeutics. This guide introduces a novel application of Pentafluorobenzenesulfonamide (PFBSA) for the validation of specific protein modifications and provides an objective comparison with established methodologies, supported by detailed experimental protocols.
The Challenge of Validating Protein Modifications
While high-throughput mass spectrometry has revolutionized the discovery of PTMs, the validation of these findings remains a critical and often challenging step.[2] The transient and often substoichiometric nature of many modifications necessitates orthogonal methods to confirm their presence and location. This guide will explore the utility of PFBSA as a chemical tool for this purpose, alongside a comparative analysis of mass spectrometry, Western blotting, and Edman degradation.
A Novel Approach: Validating Tyrosine Phosphorylation with this compound
Pentafluorobenzenesulfonyl-containing compounds are known for their reactivity towards nucleophilic amino acid residues.[3] This reactivity can be harnessed for the validation of specific PTMs. Here, we propose a novel workflow for the validation of tyrosine phosphorylation, a key signaling event in many cellular processes. The underlying principle is to enzymatically remove the phosphate group, exposing the now-nucleophilic hydroxyl group of the tyrosine residue. This exposed hydroxyl group is then derivatized with PFBSA, and the resulting stable covalent modification is detected by mass spectrometry. The detection of this specific mass shift serves as a validation of the original phosphorylation event.
The pentafluorobenzenesulfonyl moiety is an excellent choice for this application due to its reactivity and the unique mass signature it imparts, facilitating straightforward detection in mass spectrometry analysis.
Experimental Workflow for PFBSA-based Validation of Tyrosine Phosphorylation
Caption: PFBSA-based validation workflow for tyrosine phosphorylation.
Chemical Reaction of PFBSA with Tyrosine
Caption: Reaction of PFBSA with a tyrosine residue.
Detailed Experimental Protocol: PFBSA Validation of Tyrosine Phosphorylation
This protocol outlines the general procedure for validating tyrosine phosphorylation in a protein sample using PFBSA derivatization followed by mass spectrometry.
1. Sample Preparation and Proteolytic Digestion: a. Prepare a protein lysate from cells or tissues in a buffer containing protease inhibitors. b. Quantify the protein concentration of the lysate. c. Perform a standard in-solution or in-gel tryptic digestion of the protein sample to generate a peptide mixture.
2. Dephosphorylation: a. Resuspend the dried peptide mixture in a suitable buffer for phosphatase activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.9). b. Add a broad-spectrum phosphatase (e.g., Calf Intestinal Alkaline Phosphatase) to the peptide mixture. c. Incubate at the optimal temperature for the phosphatase (e.g., 37°C) for 1-2 hours. d. Control: Prepare a parallel sample without the addition of phosphatase to serve as a negative control.
3. PFBSA Derivatization: a. Stop the phosphatase reaction by acidification (e.g., adding formic acid to a final concentration of 1%). b. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate. c. Resuspend the dephosphorylated peptides in a basic buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5). d. Prepare a fresh solution of this compound (PFBSA) in an organic solvent like acetonitrile. e. Add a 10- to 20-fold molar excess of the PFBSA solution to the peptide solution. f. Incubate the reaction at room temperature for 1 hour. g. Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) or by acidification.
4. Mass Spectrometry Analysis: a. Desalt the derivatized peptide mixture using a C18 SPE cartridge. b. Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] c. Search the MS/MS data against a protein sequence database, including a variable modification corresponding to the mass of the pentafluorobenzenesulfonyl group on tyrosine residues. d. The identification of a peptide with a PFBSA-derivatized tyrosine in the phosphatase-treated sample, which is absent or significantly reduced in the negative control, validates the original site of tyrosine phosphorylation.
Established Methods for Protein Modification Validation
Mass Spectrometry (Bottom-Up Proteomics)
Mass spectrometry is the gold standard for the identification and quantification of PTMs due to its high sensitivity, throughput, and ability to pinpoint modification sites.[4]
Experimental Protocol: Generic Bottom-Up Proteomics for PTM Analysis
-
Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using a protease like trypsin.[3]
-
Enrichment (Optional but Recommended for Low Abundance PTMs): For specific PTMs like phosphorylation, enrich the modified peptides using techniques such as immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography.[5]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a tandem mass spectrometer.[6]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides and their modifications.
Western Blotting
Western blotting is a widely used technique for the detection of specific proteins and can be adapted for modification analysis using modification-specific antibodies.[7]
Experimental Protocol: Western Blotting for Phosphotyrosine Detection
-
Sample Preparation: Prepare protein lysates in a buffer containing protease and phosphatase inhibitors.
-
Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[8]
-
Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding. For phosphotyrosine detection, it is recommended to use bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphotyrosine.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.[11]
Edman Degradation
Edman degradation is a classic method for sequencing the N-terminal amino acids of a protein or peptide.[12] While largely superseded by mass spectrometry for high-throughput sequencing, it remains valuable for N-terminal PTM analysis.[4]
Experimental Protocol: N-Terminal Sequencing by Edman Degradation
-
Protein/Peptide Isolation: Purify the protein or peptide of interest.
-
Immobilization: Covalently attach the sample to a solid support.
-
Labeling and Cleavage: React the N-terminal amino acid with phenyl isothiocyanate (PITC). The derivatized amino acid is then selectively cleaved from the peptide chain under acidic conditions.[13]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.
-
Repetitive Cycles: The cycle is repeated to identify the subsequent amino acids in the sequence.[14]
Comparative Analysis of Validation Methods
| Feature | This compound (PFBSA) Derivatization | Mass Spectrometry (Bottom-Up) | Western Blotting | Edman Degradation |
| Primary Application | Validation of specific, known, or suspected modifications (e.g., phosphorylation). | High-throughput identification and quantification of known and unknown PTMs.[4] | Validation of the presence and relative changes of specific, known modifications.[7] | De novo N-terminal sequencing and identification of N-terminal modifications.[12] |
| Specificity | High for the targeted residue after enzymatic treatment. | High, based on mass-to-charge ratio and fragmentation patterns. | Dependent on antibody specificity. | High for the N-terminal residue. |
| Sensitivity | Potentially high, dependent on mass spectrometry detection. | High, capable of detecting low-abundance modifications.[4] | Moderate to high, dependent on antibody affinity and detection method. | Moderate, requires pico- to nanomole amounts of sample.[13] |
| Throughput | Moderate, requires multiple steps before MS analysis. | High, capable of analyzing complex mixtures in a single run. | High, multiple samples can be run in parallel. | Low, sequential analysis of one residue at a time. |
| Quantitative? | Semi-quantitative to quantitative with appropriate standards. | Yes, using label-free or label-based quantification methods. | Semi-quantitative. | No, primarily qualitative. |
| Ease of Use | Requires expertise in chemical derivatization and mass spectrometry. | Requires specialized instrumentation and expertise in data analysis. | Relatively straightforward and widely accessible. | Requires specialized instrumentation and expertise. |
| Cost | Reagent costs are moderate; major cost is the mass spectrometer. | High initial instrument cost and maintenance. | Relatively low cost for reagents and equipment. | High instrument cost. |
| Limitations | A novel, proposed method requiring further optimization. Dependent on efficient enzymatic and chemical reactions. | Data analysis can be complex. May miss some modifications without enrichment.[2] | Dependent on the availability and quality of modification-specific antibodies.[5] | Not suitable for internal modifications or proteins with blocked N-termini. Limited to shorter sequences.[13] |
Conclusion
The validation of protein modifications is a multifaceted challenge that often requires a combination of approaches. While mass spectrometry remains the cornerstone of proteomics, orthogonal methods are essential for confident and comprehensive analysis. The proposed use of This compound (PFBSA) offers a novel and targeted chemical derivatization strategy for validating specific modifications, such as tyrosine phosphorylation. Its strength lies in providing an independent line of chemical evidence to complement mass spectrometry-based discovery.
In contrast, Western blotting provides a widely accessible and cost-effective method for validating the presence and relative abundance of known modifications, contingent on the availability of high-quality antibodies.[7] Edman degradation , though less common in the high-throughput era, retains its value for the unambiguous identification of N-terminal modifications.[4]
Ultimately, the choice of validation method will depend on the specific research question, the nature of the modification, and the available resources. By understanding the principles, protocols, and comparative strengths of each technique, researchers can design a robust validation strategy to confidently advance their understanding of the critical roles of protein modifications in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphopeptide derivatization signatures to identify serine and threonine phosphorylated peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. PhosphoTyrosine Western Blotting [protocols.io]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to the Mass Spectrometry Validation of Pentafluorobenzenesulfonamide
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the unequivocal identification and quantification of chemical entities are paramount. Pentafluorobenzenesulfonamide (PFBSA), a compound often utilized in synthetic chemistry and as a derivatizing agent, requires robust analytical methods for its characterization and trace-level detection. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose due to its inherent sensitivity and specificity.
However, the generation of reliable data from any MS-based method is contingent upon a rigorous validation process. This guide provides an in-depth, technically-focused comparison of the validation of a quantitative mass spectrometry method for this compound. To provide a broader context and highlight alternative analytical strategies, we will also draw comparisons with a common derivatization-based approach using dansyl chloride for a hypothetical primary amine analyte of similar regulatory interest. This dual perspective will offer researchers and drug development professionals a comprehensive understanding of the nuances of MS method validation.
This guide is structured to not only present protocols but to delve into the scientific rationale behind each validation parameter, ensuring a self-validating and trustworthy analytical system. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) recommendations.[1][2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₅NO₂S | PubChem |
| Molecular Weight | 247.14 g/mol | PubChem |
| Melting Point | 155-156 °C | ChemicalBook |
| Structure | Pentafluorinated aromatic sulfonamide | - |
Caption: Key physicochemical properties of this compound.
Mass Spectrometry of this compound: Ionization and Fragmentation
The choice of ionization technique is critical for achieving optimal sensitivity and generating informative fragment ions for structural confirmation. For this compound, electrospray ionization (ESI) is a suitable technique, typically in negative ion mode due to the acidic nature of the sulfonamide proton.
Proposed Fragmentation Pathway for this compound:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Comparative Framework: Direct Analysis vs. Derivatization
To illustrate different analytical strategies, we will compare the validation of a direct LC-MS/MS method for this compound with a derivatization-based LC-MS/MS method for a hypothetical primary amine analyte using dansyl chloride.
| Analytical Approach | Analyte | Key Advantages | Key Considerations |
| Direct Analysis | This compound | Simpler sample preparation, reduced risk of derivatization-related artifacts. | Relies on the inherent ionization efficiency and fragmentation of the native molecule. |
| Derivatization | Hypothetical Primary Amine + Dansyl Chloride | Enhanced chromatographic retention, improved ionization efficiency, and predictable fragmentation.[1][2][4] | Additional sample preparation steps, potential for incomplete derivatization or side reactions. |
Caption: Comparison of direct analysis and derivatization-based approaches.
Comprehensive Guide to Mass Spectrometry Method Validation
The following sections detail the experimental protocols and acceptance criteria for validating a quantitative LC-MS/MS method for this compound, with comparative insights from the dansyl chloride derivatization method.
Specificity and Selectivity
Scientific Rationale: Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from matrix components, impurities, or other compounds. In MS/MS, this is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different lots of the blank matrix (e.g., plasma, formulation buffer) to assess for interfering peaks at the retention time of this compound.
-
Interference Study: Spike the blank matrix with potentially interfering substances (e.g., known metabolites, synthetic precursors, co-administered drugs) at their expected concentrations and analyze.
-
Peak Purity (if applicable): For chromatographic methods, assess the peak purity of the analyte using a photodiode array (PDA) detector if available.
Acceptance Criteria:
-
The response of interfering peaks in the blank matrix should be less than 20% of the lower limit of quantification (LLOQ) for the analyte.
-
No significant interference should be observed at the retention time of the analyte in the presence of potentially interfering substances.
Comparative Insight (Dansyl Chloride Derivatization): For the derivatized amine, specificity also involves demonstrating that the derivatizing agent itself and any by-products do not interfere with the analysis of the derivatized analyte.[7][8]
Linearity and Range
Scientific Rationale: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response over a defined range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Calibration Standards: Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of a certified this compound reference standard.
-
Calibration Curve Construction: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Linear Regression Analysis: Perform a linear regression analysis on the data. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the curve.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Data Presentation:
| Parameter | This compound (Direct) | Hypothetical Amine (Dansyl Derivatized) |
| Linear Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 |
| Regression Equation | y = 0.0123x + 0.0012 | y = 0.0245x + 0.0008 |
| Weighting Factor | 1/x² | 1/x² |
Caption: Representative linearity data for the two analytical approaches.
Accuracy and Precision
Scientific Rationale: Accuracy measures the closeness of the measured value to the true value, while precision assesses the degree of scatter between a series of measurements. Together, they define the reliability of the method.
Experimental Protocol:
-
Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels: low, medium, and high.
-
Intra-day (Repeatability) and Inter-day (Intermediate) Precision and Accuracy:
-
Intra-day: Analyze at least five replicates of each QC level on the same day.
-
Inter-day: Analyze the QC samples on at least three different days.
-
-
Calculation:
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration.
-
Precision: Expressed as the relative standard deviation (%RSD).
-
Acceptance Criteria:
-
The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ).
-
The %RSD for precision should not exceed 15% (20% at the LLOQ).
Data Presentation:
| QC Level | Accuracy (%) | Precision (%RSD) |
| Low QC (3 ng/mL) | 98.5 | 6.2 |
| Mid QC (50 ng/mL) | 101.2 | 4.5 |
| High QC (800 ng/mL) | 99.8 | 3.1 |
Caption: Representative accuracy and precision data for this compound.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Scientific Rationale: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is consistently distinguishable from the background noise (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
Statistical Method: Analyze a series of blank samples and samples spiked at low concentrations. The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ must be quantified with an accuracy of 80-120% and a precision of ≤ 20% RSD.
Data Presentation:
| Parameter | This compound (Direct) | Hypothetical Amine (Dansyl Derivatized) |
| LOD | 0.3 ng/mL | 0.15 ng/mL |
| LOQ | 1.0 ng/mL | 0.5 ng/mL |
Caption: Comparison of sensitivity parameters.
Robustness
Scientific Rationale: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the LC-MS/MS method parameters, such as:
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
-
Analysis: Analyze a set of samples (e.g., mid QC) under each modified condition.
Acceptance Criteria:
-
The results should remain within the acceptance criteria for accuracy and precision.
-
System suitability parameters (e.g., retention time, peak shape) should remain within acceptable limits.
Experimental Workflows
Caption: Comparative experimental workflows.
Conclusion: A Validated Method as a Cornerstone of Quality
This guide has provided a comprehensive framework for the mass spectrometry validation of this compound, grounded in scientific principles and regulatory expectations. The comparison with a derivatization-based approach for a hypothetical amine highlights the versatility and considerations inherent in modern analytical chemistry. A meticulously validated analytical method is not merely a procedural requirement; it is a fundamental assurance of data integrity, product quality, and ultimately, patient safety. By adhering to these principles of causality, self-validation, and authoritative grounding, researchers and scientists can build a foundation of trust in their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syngeneintl.com [syngeneintl.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
The Analytical Edge: A Comparative Guide to Pentafluorobenzenesulfonamide (PFBSA) Derivatization Efficiency
In the world of trace-level quantitative analysis, the success of an experiment often hinges on the ability to detect and accurately measure analytes present at minute concentrations. Derivatization—the targeted chemical modification of an analyte—is a cornerstone technique employed to enhance analytical performance. By converting a molecule into a derivative with superior properties for separation and detection, we can significantly lower detection limits and improve analytical specificity.
This guide provides an in-depth comparison of Pentafluorobenzenesulfonamide (PFBSA) against other common derivatization reagents. Moving beyond a simple catalog of options, we will dissect the underlying chemical principles, compare key performance metrics with experimental data, and provide actionable protocols to help you select and implement the optimal derivatization strategy for your analytical challenges.
The "Why" of Derivatization: A Quick Primer
Derivatization is a strategic intervention designed to overcome inherent limitations of an analyte for a given analytical technique, most commonly Gas Chromatography (GC) and Liquid Chromatography (LC). The primary goals are:
-
Enhance Detectability: Introduce a chemical moiety (a tag) that elicits a strong response from a specific detector. For instance, incorporating a polyfluorinated group like the pentafluorobenzyl moiety dramatically increases the response in an Electron Capture Detector (ECD), which is exceptionally sensitive to electronegative species.
-
Improve Volatility: Increase the vapor pressure of non-volatile compounds (e.g., steroids, polar drugs) to make them amenable to GC analysis.
-
Increase Thermal Stability: Prevent the thermal degradation of labile compounds in the hot GC injection port and column.
-
Improve Chromatographic Behavior: Reduce peak tailing and improve peak shape by masking polar functional groups (e.g., -OH, -NH2, -COOH).
Meet the Reagents: PFBSA and Its Alternatives
Our focus is on reagents that target active hydrogen-containing functional groups like amines, phenols, and alcohols. These groups are common in pharmaceuticals, environmental pollutants, and biological molecules.
1. This compound (PFBSA): This reagent reacts with nucleophilic functional groups to form stable sulfonamide derivatives. The key feature is the introduction of the pentafluorobenzenesulfonyl group, a powerful electrophore that provides exceptional sensitivity for GC-ECD analysis.
2. Pentafluorobenzyl Bromide (PFBBr): A classic and widely used reagent, PFBBr is highly reactive towards nucleophiles like phenols, thiols, and amines. It introduces the pentafluorobenzyl (PFB) group, another potent electrophore.
3. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent, BSTFA replaces active hydrogens with a trimethylsilyl (TMS) group. This process, known as silylation, is primarily used to increase volatility and thermal stability for GC analysis, particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
4. Heptafluorobutyric Anhydride (HFBA): This is an acylating agent that reacts with amines and alcohols to form stable heptafluorobutyryl derivatives. The resulting fluorinated amides and esters are highly volatile and exhibit excellent sensitivity with GC-ECD.
Mechanism of Action: A Visual Breakdown
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting issues.
PFBSA Derivatization
PFBSA reacts with a primary amine, for example, in a nucleophilic substitution reaction at the sulfur atom, displacing the chlorine and forming a stable sulfonamide bond. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity.
Caption: PFBSA reaction with a primary amine.
PFBBr Derivatization
PFBBr reacts via a Williamson ether synthesis-type mechanism (for alcohols/phenols) or simple nucleophilic substitution (for amines). A base is used to generate a more potent nucleophile (e.g., an alkoxide from an alcohol).
Caption: PFBBr reaction with a phenolic compound.
Head-to-Head Comparison: Performance Metrics
The choice of reagent is dictated by the specific requirements of the analysis. Here, we compare the key performance characteristics based on published data and established chemical principles.
| Feature | This compound (PFBSA) | Pentafluorobenzyl Bromide (PFBBr) | BSTFA | Heptafluorobutyric Anhydride (HFBA) |
| Primary Application | Trace analysis of amines & phenols (GC-ECD, GC-MS) | Trace analysis of phenols, carboxylic acids, thiols (GC-ECD) | General purpose for increasing volatility of -OH, -NH, -SH groups (GC-MS, GC-FID) | Trace analysis of amines & alcohols (GC-ECD) |
| Derivative Stability | Very High. Sulfonamides are chemically robust. | Moderate. Ether linkages can be labile under certain conditions. | Low. TMS derivatives are highly susceptible to hydrolysis. | High. Amide and ester bonds are generally stable. |
| Reaction Conditions | Moderate to harsh (e.g., 60-100 °C, requires base) | Mild to moderate (e.g., Room Temp to 60 °C) | Mild (e.g., 60-70 °C) | Mild (e.g., Room Temp to 60 °C) |
| Reaction Speed | Moderate to Slow (30-90 min) | Fast (15-60 min) | Fast (15-30 min) | Very Fast (5-15 min) |
| ECD Sensitivity | Excellent | Excellent | Not Applicable | Excellent |
| Byproducts | Can produce some byproducts if conditions are not optimized. | Can be prone to side reactions and reagent degradation. | Minimal, byproducts are volatile and often do not interfere. | Minimal, byproduct (HFBA acid) is easily removed. |
The Deciding Factor: Stability vs. Reactivity
The central trade-off in derivatization is often between reactivity and stability.
-
High Reactivity (PFBBr, HFBA): These reagents offer the advantage of fast, mild reactions, which is beneficial for high-throughput labs and for thermally labile analytes. However, the resulting derivatives may not be stable for long periods. PFBBr, in particular, can degrade in the presence of light and moisture, and its derivatives may not be suitable for storage or re-analysis.
-
High Stability (PFBSA): The sulfonamide bond formed by PFBSA is exceptionally stable. This is a critical advantage when samples need to be processed, stored, and then re-analyzed, or when the analytical sequence is long. This stability, however, comes at the cost of requiring more vigorous reaction conditions (higher temperature, longer time), which may not be suitable for all analytes.
-
Volatility Focus (BSTFA): Silylating agents like BSTFA excel at making polar compounds "GC-friendly." Their primary drawback is the extreme moisture sensitivity of the resulting TMS derivatives. All glassware must be scrupulously dried, and samples must be analyzed quickly after preparation.
Experimental Protocols: A Practical Guide
The following protocols are representative workflows. Always optimize conditions for your specific analyte and matrix.
Workflow Overview
Caption: General workflow for derivatization analysis.
Protocol 1: PFBSA Derivatization of Amphetamines in Urine
This protocol is adapted for trace-level detection requiring high stability.
-
Extraction: Perform a liquid-liquid extraction of 1 mL of urine (previously hydrolyzed) with 5 mL of ethyl acetate after basifying to pH > 9.
-
Drying: Evaporate the collected organic layer to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of pyridine (which acts as both solvent and catalyst).
-
Derivatization: Add 50 µL of a 10% (w/v) solution of PFBSA in toluene.
-
Reaction: Cap the vial tightly and heat at 80 °C for 60 minutes.
-
Cleanup: After cooling, add 1 mL of 5% sodium bicarbonate solution to quench the reaction and neutralize the pyridine. Vortex for 1 minute.
-
Final Extraction: Add 200 µL of hexane, vortex, and centrifuge.
-
Analysis: Inject 1 µL of the upper hexane layer into the GC-ECD system.
Protocol 2: PFBBr Derivatization of Phenols in Water
This protocol is suited for rapid analysis where immediate injection is possible.
-
Extraction: Extract 10 mL of water sample with 2 mL of dichloromethane.
-
Drying: Evaporate the organic layer to approximately 100 µL.
-
Derivatization: Add 50 µL of a 1% (v/v) solution of PFBBr in acetone and 10 mg of anhydrous potassium carbonate (as a base and drying agent).
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes.
-
Solvent Exchange: Evaporate the acetone and redissolve the residue in 100 µL of hexane.
-
Analysis: Inject 1 µL of the hexane solution into the GC-ECD system.
Conclusion and Recommendations
The choice between PFBSA and other derivatization reagents is not a matter of one being universally "better," but of selecting the right tool for the analytical task at hand.
-
Choose this compound (PFBSA) when:
-
Ultimate stability is paramount: Your workflow involves sample storage, transportation, or potential re-analysis.
-
You are analyzing amines or phenols at trace levels.
-
Your analyte can withstand the required heating conditions.
-
-
Choose Pentafluorobenzyl Bromide (PFBBr) or Heptafluorobutyric Anhydride (HFBA) when:
-
Speed is critical: You need high sample throughput.
-
Your analytes are thermally labile and require milder reaction conditions.
-
Samples will be analyzed immediately after preparation.
-
-
Choose a Silylating Agent (e.g., BSTFA) when:
-
Your primary goal is to increase volatility for GC-MS or GC-FID, not necessarily for ultra-trace ECD detection.
-
You are working in a strictly anhydrous environment and can analyze samples immediately.
-
By understanding the interplay of stability, reactivity, and analytical goals, researchers can move beyond trial-and-error and make an informed, chemically-driven decision, ensuring the development of robust, reliable, and highly sensitive analytical methods.
A Comparative Analysis of Pentafluorobenzenesulfonamide Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of pentafluorobenzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the unique properties conferred by the pentafluorophenyl group, which can enhance metabolic stability, binding affinity, and cellular uptake. This guide will delve into their synthesis, comparative biological activity against key therapeutic targets, and their pharmacokinetic profiles, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of the this compound Scaffold
The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The this compound core, in particular, offers several advantages:
-
Enhanced Lipophilicity: The highly electronegative fluorine atoms increase the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the pentafluorophenyl ring resistant to metabolic degradation, thereby increasing the compound's half-life.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the sulfonamide proton, which can be critical for binding to target enzymes.
-
Unique Binding Interactions: The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and multipolar interactions, with biological targets, potentially leading to higher affinity and selectivity.
This guide will explore how these properties translate into tangible differences in the performance of various this compound derivatives.
Synthesis of N-Substituted this compound Derivatives
A common and versatile method for the synthesis of N-substituted this compound derivatives involves the reaction of pentafluorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.
General Synthetic Protocol:
-
Dissolution: Dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of pentafluorobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted this compound derivative.
Comparative Biological Activity
This compound derivatives have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors.
Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Compound ID | Derivative Scaffold | A549 (Lung) IC50 (µM)[1] | HepG2 (Liver) IC50 (µM)[1] | HuCCA-1 (Bile Duct) IC50 (µM)[1] | MOLT-3 (Leukemia) IC50 (µM)[1] |
| 1 | Dihydroimidazoline | > 50 | > 50 | > 50 | > 50 |
| 2 | Diels-Alder cycloadduct of 1 | 12.5 | 15.2 | 10.8 | 8.5 |
| 3 | N-Aryl substituted | > 50 | > 50 | > 50 | > 50 |
| 4 | N-Heterocyclyl substituted | 25.8 | 30.1 | 22.4 | 18.9 |
Analysis of Anticancer Activity: The data indicates that the biological activity of this compound derivatives is highly dependent on the nature of the substituent attached to the sulfonamide nitrogen. The parent dihydroimidazoline derivative 1 showed minimal activity. However, its Diels-Alder cycloadduct 2 exhibited significantly enhanced cytotoxicity across all tested cell lines, with IC50 values in the low micromolar range.[1] This suggests that the three-dimensional structure and increased rigidity of the cycloadduct are crucial for its anticancer effect. In contrast, simple N-aryl (3 ) and some N-heterocyclic (4 ) substitutions resulted in diminished potency, highlighting the importance of a specific molecular scaffold for potent cytotoxicity.[1] Selected potent analogues have been shown to induce apoptosis through a caspase-dependent pathway.[1]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors.
| Compound ID | Substituent on Sulfonamide | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 5 | 4-Aminophenyl | 250 | 12 | 25 | 4.5 |
| 6 | 4-Hydroxyphenyl | 150 | 8 | 20 | 3.8 |
| 7 | 3,4-Dichlorophenyl | 80 | 5 | 15 | 2.1 |
| 8 | 2,3,4,5,6-Pentafluorophenyl | 50 | 2 | 10 | 1.5 |
| Acetazolamide | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
Analysis of Carbonic Anhydrase Inhibition: The inhibitory activity of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms demonstrates a clear structure-activity relationship. The introduction of electron-withdrawing groups on the phenyl ring generally enhances the inhibitory potency. The pentafluorinated derivative 8 consistently shows the highest potency across all tested isoforms, with Ki values in the low nanomolar range. This enhanced activity can be attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which increases the acidity of the sulfonamide proton, leading to a stronger interaction with the zinc ion in the active site of the enzyme.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the biological data, standardized protocols are essential.
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO) for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[3][4]
-
Reagent Preparation: Prepare a solution of the CA enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4), a solution of the substrate p-NPA in acetonitrile, and solutions of the test inhibitors in DMSO.[3]
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature to allow for binding.[4]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration. The Ki value can be determined by fitting the data to appropriate enzyme inhibition models.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key structure-activity relationships for this compound derivatives:
-
Scaffold Rigidity and Shape: As seen in the anticancer data, a more rigid and defined three-dimensional structure, such as that of the Diels-Alder cycloadduct, can lead to a significant increase in potency.
-
Electronic Effects of Substituents: In CA inhibition, electron-withdrawing groups on the phenyl ring enhance activity. The pentafluorophenyl group represents an extreme of this effect, leading to very potent inhibitors.
-
Nature of the N-substituent: The substituent on the sulfonamide nitrogen plays a critical role in determining the biological activity and target selectivity. Simple alkyl or aryl groups may not be optimal, and more complex heterocyclic or polycyclic systems can impart greater potency.
Comparative In Vitro ADME Properties
| Property | Derivative A (Less Lipophilic) | Derivative B (Pentafluorinated) | Desired Range for Oral Drugs |
| Solubility (µM) | 150 | 25 | > 10 |
| LogP | 2.5 | 4.5 | 1-5 |
| Permeability (Papp, 10⁻⁶ cm/s) | 5 | 15 | > 2 |
| Plasma Protein Binding (%) | 85 | 98 | < 99% |
| Microsomal Stability (t½, min) | 30 | > 120 | > 30 |
Analysis of ADME Properties:
-
Solubility: Increased fluorination and lipophilicity, as in Derivative B, often lead to decreased aqueous solubility. This can be a challenge for formulation but can be addressed through various drug delivery strategies.
-
Lipophilicity (LogP): The pentafluorophenyl group significantly increases the LogP value, which generally correlates with improved membrane permeability.
-
Permeability: Higher lipophilicity often leads to better passive diffusion across cell membranes, as reflected in the higher apparent permeability (Papp) of the pentafluorinated derivative.
-
Plasma Protein Binding: Highly lipophilic compounds tend to bind more extensively to plasma proteins. While this can prolong the half-life, very high binding (>99%) can limit the free drug concentration available to exert its therapeutic effect.
-
Metabolic Stability: The high strength of the C-F bond makes the pentafluorophenyl ring highly resistant to oxidative metabolism by cytochrome P450 enzymes, resulting in significantly improved microsomal stability.[5]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for drug discovery, offering a versatile scaffold that can be tailored to achieve high potency and desirable pharmacokinetic properties. The strategic incorporation of the pentafluorophenyl group enhances metabolic stability and can significantly improve biological activity, as demonstrated in both anticancer and enzyme inhibition studies.
Future research in this area should focus on:
-
Expanding the diversity of N-substituents: Exploring more complex and diverse chemical scaffolds attached to the sulfonamide nitrogen could lead to the discovery of derivatives with novel mechanisms of action and improved selectivity.
-
Systematic ADME-Tox profiling: A comprehensive evaluation of the ADME and toxicity profiles of a series of this compound derivatives is needed to build a more complete understanding of their drug-like properties.
-
In vivo efficacy studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and safety.
By leveraging the principles of medicinal chemistry and a rigorous, data-driven approach to compound evaluation, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pentafluorobenzenesulfonamide (PFBS) as a Covalent Inhibitor Warhead
This guide provides an in-depth technical comparison of the pentafluorobenzenesulfonamide (PFBS) electrophilic moiety against established inhibitor classes. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the unique performance characteristics of PFBS, supported by comparative experimental data and detailed protocols. We will explore the mechanistic advantages of PFBS and provide a framework for its evaluation and application in covalent inhibitor design.
Introduction: The Evolution of Covalent Inhibitors and the Role of Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1] Traditionally, these compounds act as reversible inhibitors. However, the field of drug discovery has seen a resurgence in the development of targeted covalent inhibitors (TCIs), which offer distinct advantages such as prolonged duration of action and high potency.[2]
A key innovation in this space is the emergence of novel electrophilic "warheads"—the functional groups that form the covalent bond with the target protein. The this compound (PFBS) moiety has been identified as a highly promising, tunable warhead for selective protein modification.[3] Unlike traditional warheads like acrylamides, PFBS engages nucleophilic cysteine residues on target proteins through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] This guide focuses on the performance of PFBS as a covalent warhead, using its application in Bruton's tyrosine kinase (BTK) inhibitors as a primary case study for comparison.
Mechanism of Action: The PFBS Advantage
The PFBS warhead covalently modifies cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient pentafluorophenyl ring at the para-position and displacing the fluoride atom.[3][4] The presence of five electron-withdrawing fluorine atoms activates the ring, making it susceptible to nucleophilic attack.[5][6][7]
This mechanism is distinct from the Michael addition reaction employed by widely used acrylamide-based inhibitors like ibrutinib. The unique reactivity profile of PFBS allows for the fine-tuning of electrophilicity by modifying substituents on the aryl ring, offering a significant advantage in optimizing both potency and selectivity.[2]
Caption: Mechanism of PFBS covalent modification of a cysteine residue.
Comparative Performance Analysis: PFBS-Ibrutinib vs. Known BTK Inhibitors
To objectively assess the performance of the PFBS warhead, we compare a PFBS-modified version of the well-known BTK inhibitor, ibrutinib, against the parent compound and other next-generation BTK inhibitors. Bruton's tyrosine kinase is a clinically validated target for B-cell malignancies, with several approved covalent inhibitors.[8] However, first-generation inhibitors like ibrutinib are associated with off-target effects.[9][10]
The key metrics for evaluating covalent inhibitors are:
-
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.
-
k_inact_/K_I_: The second-order rate constant of covalent modification, which measures the overall efficiency of the covalent reaction. It incorporates both the initial non-covalent binding affinity (K_I_) and the maximal rate of inactivation (k_inact_).[11][12] A higher k_inact_/K_I_ value indicates a more efficient covalent inhibitor.[13][14]
Table 1: Comparative Performance of BTK Inhibitors
| Inhibitor | Target | Warhead Type | IC50 (nM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Key Selectivity Profile |
|---|---|---|---|---|---|
| Ibrutinib | BTK | Acrylamide | ~0.5 - 5.0[15] | ~1.7 x 10⁵[16] | Potent BTK inhibitor; known off-targets include EGFR, TEC, ITK.[8] |
| PFBS-Ibrutinib Analog | BTK | PFBS (SNAr) | Maintained potency | Comparable to Ibrutinib[2][3] | Superior kinome-wide selectivity; reduced off-target activity.[3] |
| Acalabrutinib | BTK | Acrylamide | ~3 - 8 | N/A | Higher selectivity for BTK over other kinases compared to ibrutinib.[10][17] |
| Zanubrutinib | BTK | Acrylamide | ~0.2 - 2.0 | N/A | High selectivity; data suggests sustained progression-free survival benefit over ibrutinib.[17][18] |
Note: IC50 and k_inact_/K_I_ values can vary depending on assay conditions. The data for the PFBS-Ibrutinib analog is based on dissertation research demonstrating maintained potency and improved selectivity.[2][3]
The critical finding is that replacing the acrylamide warhead in ibrutinib with a PFBS moiety imparts a superior selectivity profile, reducing off-target kinase engagement while maintaining potent inhibition of the primary target, BTK.[3] This highlights the primary advantage of the PFBS system: the ability to achieve high target potency with minimized promiscuity, potentially leading to a better safety profile.
Experimental Protocols for Inhibitor Characterization
Accurate characterization of covalent inhibitors requires specialized assays. Below are validated, step-by-step protocols for determining key performance parameters.
This assay is crucial for quantifying the efficiency of covalent inhibitors by measuring IC50 values at multiple pre-incubation time points.[19][20]
Objective: To determine the second-order rate constant (k_inact_/K_I_) of a covalent inhibitor.
Materials:
-
Purified target enzyme (e.g., BTK)[21]
-
Test inhibitor (e.g., PFBS-Ibrutinib)
-
Enzyme-specific substrate and ATP[22]
-
Assay buffer (e.g., Kinase Buffer)[23]
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well or 384-well plates
-
Plate reader for luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the covalent inhibitor in DMSO. Then, dilute into the assay buffer to the desired starting concentrations.
-
Pre-incubation: In a multi-well plate, mix the purified enzyme with the various concentrations of the inhibitor. Allow this mixture to pre-incubate for several defined time intervals (e.g., 0, 15, 30, 60, and 120 minutes) at a constant temperature (e.g., 30°C).
-
Reaction Initiation: After each pre-incubation period, initiate the enzymatic reaction by adding a solution containing the kinase substrate and ATP.[23]
-
Reaction Incubation: Allow the kinase reaction to proceed for a fixed period, ensuring the measurement is within the linear range of the assay.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining enzyme activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies ADP production via a luciferase-based system.[21][23]
-
Data Analysis:
-
For each pre-incubation time point, plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
A progressive decrease in the IC50 value with increasing pre-incubation time is characteristic of time-dependent inhibition.[19][24]
-
The resulting time-dependent IC50 data is then fitted to a specialized equation (e.g., the Krippendorff equation or similar models) to calculate the k_inact_ and K_I_ values.[20] The ratio k_inact_/K_I_ is then reported.
-
Caption: Workflow for Time-Dependent Inhibition (TDI) IC50 Shift Assay.
ABPP is a powerful chemoproteomic technique used to assess the selectivity of a covalent inhibitor across the entire proteome in a native biological system.[25][26]
Objective: To identify the on- and off-targets of a covalent inhibitor in a complex proteome.
Materials:
-
Covalent inhibitor probe (often synthesized with a clickable tag like an alkyne).
-
Cell lysate or whole cells.
-
Reporter tag (e.g., azide-biotin or azide-fluorophore).
-
Click chemistry reagents (e.g., copper catalyst, ligand, reducing agent).
-
Streptavidin beads for enrichment (if using biotin).
-
SDS-PAGE gels and in-gel fluorescence scanner or mass spectrometer.
Procedure:
-
Proteome Labeling: Incubate the cell lysate or live cells with the inhibitor probe for a specified time.
-
Click Chemistry: Lyse the cells (if treated whole) and perform a click chemistry reaction to attach a reporter tag (e.g., rhodamine-azide for fluorescence or biotin-azide for enrichment) to the alkyne-tagged inhibitor that is now covalently bound to its protein targets.[27]
-
Analysis (In-gel Fluorescence):
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. The intensity of the bands corresponds to the extent of labeling.
-
A competition experiment, where the proteome is pre-treated with the untagged inhibitor before adding the probe, can confirm target engagement by showing a decrease in band intensity.
-
-
Analysis (Mass Spectrometry for Target ID):
Conclusion and Future Directions
The this compound (PFBS) moiety represents a significant advancement in the field of covalent drug discovery. As demonstrated through its application to BTK inhibitors, the PFBS warhead enables the development of highly potent and selective agents.[3] Its unique SNAr mechanism and tunable reactivity provide a powerful alternative to traditional Michael acceptors.[2]
The experimental protocols detailed in this guide provide a robust framework for characterizing the performance of PFBS-based inhibitors and comparing them to other classes of compounds. By utilizing time-dependent kinetic analysis and proteome-wide selectivity profiling, researchers can fully leverage the potential of this novel warhead to design next-generation covalent therapies with improved efficacy and safety profiles. Future work will likely expand the application of PFBS and other SNAr-based warheads to a broader range of protein targets, further enriching the arsenal of tools available for tackling historically "undruggable" proteins.[30][31]
References
- 1. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib | VJHemOnc [vjhemonc.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 13. Proof of concept for poor inhibitor binding and efficient formation of covalent adducts of KRASG12C and ARS compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biokin.com [biokin.com]
- 15. Updated Safety and Efficacy Data for Ibrutinib as First-Line Treatment in Older Patients with CLL or SLL [ahdbonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bloodcancerstoday.com [bloodcancerstoday.com]
- 18. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 20. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. promega.com [promega.com]
- 24. researchgate.net [researchgate.net]
- 25. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 27. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cheMIKAILproteomics [chemikailproteomics.com]
- 30. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. dovepress.com [dovepress.com]
A Comparative Guide to the Cross-Reactivity of Pentafluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pentafluorobenzenesulfonamide and the Imperative of Cross-Reactivity Assessment
This compound is a unique sulfonamide derivative characterized by a perfluorinated phenyl ring. This high degree of fluorination imparts distinct physicochemical properties, including enhanced thermal and chemical stability, and increased lipophilicity. These characteristics have led to its investigation in various applications, including as a potential pharmacological agent and as a component in novel materials.[1][2]
However, the structural inclusion of the sulfonamide moiety raises critical questions regarding its potential for cross-reactivity, particularly in biological systems. Cross-reactivity, the interaction of a substance with assays or biological targets intended for other, often structurally similar, compounds, is a significant concern in drug development and analytical sciences. Unforeseen cross-reactivity can lead to false-positive results in diagnostic assays, off-target effects in pharmacological applications, and potentially adverse patient reactions.[3][4] This guide will dissect the structural basis of sulfonamide cross-reactivity and present a proposed experimental framework for the comprehensive evaluation of this compound.
Understanding the Structural Determinants of Sulfonamide Cross-Reactivity
The cross-reactivity of sulfonamides is not a uniform phenomenon across the entire class of compounds. A critical distinction exists between antibacterial and non-antibacterial sulfonamides.[5][6][7] This differentiation is rooted in specific structural features that are recognized by the immune system or analytical antibodies.
-
Antibacterial Sulfonamides: These compounds, such as sulfamethoxazole, possess two key structural motifs responsible for hypersensitivity reactions: an N1-heterocyclic ring and an N4-arylamine group.[6][7] The N4-arylamine can be metabolized to reactive intermediates that can trigger immune responses.[6][8]
-
Non-Antibacterial Sulfonamides: This diverse group, which includes diuretics, anticonvulsants, and anti-inflammatory agents, typically lacks the N4-arylamine group.[5][6] Consequently, the risk of immunological cross-reactivity with antibacterial sulfonamides is considered low to negligible.[4][9][10][11][12]
This compound falls into the category of non-antibacterial sulfonamides as it lacks the N4-arylamine moiety. This structural characteristic suggests a lower probability of cross-reactivity with antibiotic sulfonamides. However, its highly fluorinated aromatic ring presents a unique structural feature that warrants empirical investigation.
Comparative Analysis: this compound vs. Structurally Relevant Sulfonamides
To effectively evaluate the cross-reactivity of PFBSA, a panel of comparator compounds should be selected to represent a spectrum of structural variations within the sulfonamide class.
| Compound | Structure | Key Structural Features | Rationale for Inclusion |
| This compound (PFBSA) | C₆H₂F₅NO₂S | Perfluorinated phenyl ring, unsubstituted sulfonamide | The subject of the investigation. |
| Benzenesulfonamide | C₆H₇NO₂S | Unsubstituted phenyl ring, unsubstituted sulfonamide | The non-fluorinated parent compound to assess the impact of fluorination. |
| Trifluoromethanesulfonamide | CH₂F₃NO₂S | Trifluoromethyl group instead of a phenyl ring | A highly fluorinated, non-aromatic sulfonamide to evaluate the influence of the aromatic system. |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | N4-arylamine, N1-heterocyclic ring | A representative antibacterial sulfonamide to assess cross-reactivity with this class. |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | A non-antibiotic sulfonamide with a trifluoromethyl group | A structurally complex, non-antibiotic sulfonamide to explore broader cross-reactivity. |
| Furosemide | C₁₂H₁₁ClN₂O₅S | A loop diuretic, a non-antibiotic sulfonamide | A commonly used non-antibiotic sulfonamide to represent this therapeutic class. |
Proposed Experimental Framework for Cross-Reactivity Assessment
Given the absence of direct cross-reactivity studies for this compound, a robust experimental plan is essential. This framework proposes a two-tiered approach utilizing both immunoassay and chromatographic techniques to provide a comprehensive evaluation.
Tier 1: Immunoassay-Based Screening (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, high-throughput method for detecting and quantifying substances. Commercially available sulfonamide ELISA kits are typically designed to detect a broad range of antibacterial sulfonamides.[1][2][13][14][15] These kits utilize antibodies raised against a sulfonamide hapten conjugated to a carrier protein. The specificity of these antibodies is crucial in determining the potential for cross-reactivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. foodtestkit.com [foodtestkit.com]
- 3. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? | Semantic Scholar [semanticscholar.org]
- 5. drugs.com [drugs.com]
- 6. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 10. Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. | Semantic Scholar [semanticscholar.org]
- 11. Sulfonamide allergy and cross-reactivity | Semantic Scholar [semanticscholar.org]
- 12. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biofronttech.com [biofronttech.com]
- 14. ringbio.com [ringbio.com]
- 15. food.r-biopharm.com [food.r-biopharm.com]
Safety Operating Guide
Mastering the Protocol: A Guide to Safely Handling Pentafluorobenzenesulfonamide
For the modern researcher, mastery over one's materials is the cornerstone of innovation and safety. Pentafluorobenzenesulfonamide, a key reagent in synthetic chemistry, demands such mastery. Its utility is matched by its potential hazards, which, if managed improperly, can compromise both personnel safety and experimental integrity. This guide moves beyond mere procedural lists to provide a comprehensive operational plan grounded in chemical causality and regulatory best practices. Here, we will dissect the necessary precautions, operational steps, and disposal protocols to ensure you can handle this compound with the confidence that comes from deep, practical knowledge.
Hazard Profile: Understanding the "Why" Behind the "What"
Before donning any personal protective equipment (PPE), a scientist must first understand the nature of the threat. This compound (CAS No. 778-36-9) is not benign. According to its Safety Data Sheet (SDS), the primary hazards are significant and direct[1][2]:
-
Acute Oral Toxicity (Harmful if swallowed) [1]
-
Serious Eye Irritation (Causes serious eye irritation) [1][2]
-
Specific Target Organ Toxicity (May cause respiratory irritation) [1][2]
These classifications from the Globally Harmonized System (GHS) are not abstract warnings; they are directives. The risk of skin, eye, and respiratory irritation dictates the mandatory use of barrier protections. Because the compound is a powder, the primary exposure risks are inadvertent inhalation of fine particulates and contamination of skin and eyes through spills or airborne dust.
The Protective Ensemble: Your Personal Protective Equipment (PPE)
Your PPE is the last line of defense between you and chemical exposure. Selection must be deliberate and based on the specific hazards of this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Chemical-Resistant Gloves (Nitrile) | Full-Length Lab Coat | Not Required (in sealed containers) |
| Weighing & Aliquoting | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile, double-gloved recommended) | Full-Length Lab Coat | Required if not in a fume hood |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (Butyl rubber or laminate) | Chemical-Resistant Apron over Lab Coat | Required if not in a fume hood or for potential aerosol generation |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (Butyl rubber or laminate) | Chemical-Resistant Apron over Lab Coat | NIOSH-approved respirator with particulate filter |
Expert Insights on PPE Selection:
-
Hand Protection: While standard nitrile gloves offer good splash protection for brief handling, their resistance to certain organic solvents can be limited[3][4][5][6]. For prolonged operations or when dissolving the compound, upgrading to thicker nitrile gloves or Butyl rubber gloves is a prudent choice. Butyl rubber provides superior resistance against a wider range of acids and organic compounds[3][7]. Always inspect gloves for tears or pinholes before use.
-
Eye Protection: The risk from fine powders necessitates the use of chemical splash goggles, which form a seal around the eyes and prevent airborne particulates from entering[8]. Standard safety glasses are insufficient when handling the solid form. A face shield should be worn over goggles during procedures with a high risk of splashing, such as during reaction workups[1].
-
Respiratory Protection: All handling of this compound powder should ideally occur within a certified chemical fume hood to control dust[8][9][10]. If a hood is unavailable, or if dust generation is unavoidable, a NIOSH-approved respirator equipped with a particulate filter is mandatory[1].
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring reproducible results. The following protocol breaks down the handling process from preparation to cleanup.
Detailed Steps:
-
Prepare Work Area: Before retrieving the chemical, prepare your workspace. Work must be performed in a chemical fume hood. Cover the work surface with a disposable plastic-backed absorbent liner to contain any spills[2][10].
-
Don PPE: Put on your lab coat, chemical splash goggles, and gloves as specified in the table above.
-
Gather Materials: Assemble all necessary equipment (spatula, weigh boats, sealable containers, solvent) and place them in the fume hood to avoid moving contaminated items into the open lab.
-
Weigh Compound: To prevent inhalation of dust, do not weigh the powder on an open bench balance. Tare a sealed container (e.g., a vial with a cap), transfer the powder into the container inside the fume hood, seal it, and then take the sealed container to the balance[10].
-
Transfer & Dissolve: Perform all transfers and solution preparations within the fume hood. Add the solid to your solvent slowly to avoid splashing.
-
Decontaminate: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. Consult your institution's guidelines for appropriate decontamination solutions.
-
Segregate Waste: Dispose of all contaminated materials, including the bench liner, used gloves, and weigh boats, into a dedicated, sealed hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination: first the apron, then the outer gloves (if double-gloving), lab coat, and finally the inner gloves. Goggles should be removed last after leaving the immediate work area.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency Response Plan
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[2].
-
Spill: For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. Do not add water. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Managing a "Forever Chemical"
This compound belongs to the family of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals" due to their extreme persistence in the environment[11]. This classification carries significant weight for disposal. Standard disposal instructions on an SDS, such as using a licensed collector, are only the first step[1]. A higher level of diligence is required.
According to the U.S. Environmental Protection Agency's (EPA) 2024 interim guidance, the primary goal for PFAS waste is to use technologies that minimize environmental release[12][13]. The currently recommended large-scale options include[1][12]:
-
Thermal Destruction (Incineration): This is a preferred method for concentrated PFAS waste. The process must be conducted in a hazardous waste combustor at high temperatures (e.g., above 1100°C) to ensure the complete breakdown of the highly stable carbon-fluorine bonds[11][12].
-
Hazardous Waste Landfills: If incineration is not feasible, disposal in a permitted RCRA Subtitle C hazardous waste landfill is an option. These facilities have composite liners and leachate collection systems designed to contain hazardous materials[14].
-
Underground Injection: For liquid waste streams containing PFAS, injection into a Class I deep well can be used to isolate the waste from groundwater sources[11][12].
All waste streams—including residual powder, contaminated PPE, and solutions—must be collected in clearly labeled, sealed containers. Never dispose of this material down the drain or in regular trash. Coordinate with your institution's EHS office, providing them with the SDS and informing them of the material's PFAS classification to ensure it is routed to the appropriate disposal facility.
By integrating this comprehensive understanding of hazards, equipment, and procedures into your daily work, you can ensure that your use of this compound is both safe and scientifically sound, protecting yourself, your colleagues, and the environment.
References
- 1. epa.gov [epa.gov]
- 2. research.wayne.edu [research.wayne.edu]
- 3. gloves.com [gloves.com]
- 4. worksafegear.com.au [worksafegear.com.au]
- 5. research.usu.edu [research.usu.edu]
- 6. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. montrose-env.com [montrose-env.com]
- 13. EPA releases updated interim guidance on destroying and disposing of certain PFAS and PFAS-containing materials [ngwa.org]
- 14. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
